Octachlorotrisilane
Description
Properties
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOFHKJGUNVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl8Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065551 | |
| Record name | Octachlorotrisilane | |
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Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with an acrid odor like hydrogen chloride; [Gelest MSDS] | |
| Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13596-23-1 | |
| Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octachlorotrisilane | |
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| Record name | Trisilane, 1,1,1,2,2,3,3,3-octachloro- | |
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| Record name | Octachlorotrisilane | |
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| Record name | Octachlorotrisilane | |
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| Record name | OCTACHLOROTRISILANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Octachlorotrisilane from Trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octachlorotrisilane (Si₃Cl₈) is a perchlorinated silane that finds applications in materials science and as a precursor for silicon-based materials. While not a common laboratory synthesis, its formation from trichlorosilane (SiHCl₃) is of interest in understanding the complex chemistry of chlorosilanes. This technical guide provides a comprehensive overview of the theoretical pathways, potential experimental approaches, purification strategies, and analytical characterization for the synthesis of this compound from trichlorosilane. The information presented is curated from patent literature and academic research concerning chlorosilane chemistry, acknowledging that a standardized, high-yield laboratory protocol for this specific conversion is not widely published. This compound is more commonly obtained as a high-boiling point fraction from the industrial production of trichlorosilane.
Introduction
Trichlorosilane is a cornerstone of the silicon industry, serving as the primary precursor for high-purity polycrystalline silicon.[1] The chemistry of trichlorosilane is rich and complex, involving a series of disproportionation and decomposition reactions that can lead to the formation of a variety of other chlorosilanes, including higher-order perchloropolysilanes such as hexachlorodisilane (Si₂Cl₆) and this compound (Si₃Cl₈). These higher silanes are often found as byproducts in the manufacturing of trichlorosilane.[1] This guide focuses on the potential synthetic routes to this compound specifically from a trichlorosilane starting material.
Proposed Synthetic Pathways
The synthesis of this compound from trichlorosilane is believed to proceed through two primary mechanistic pathways: thermal decomposition involving a dichlorosilylene intermediate and catalyzed disproportionation.
Thermal Decomposition Pathway
At elevated temperatures, trichlorosilane can undergo thermal decomposition to produce dichlorosilylene (SiCl₂), a highly reactive intermediate, and hydrogen chloride (HCl).[2]
Reaction: SiHCl₃ ⇌ SiCl₂ + HCl
The dichlorosilylene can then undergo a series of insertion and addition reactions with other chlorosilane molecules to form higher-order silanes. The formation of this compound would likely involve a multi-step process.
Caption: Figure 1: Proposed thermal decomposition pathway for the formation of this compound from trichlorosilane.
Catalyzed Disproportionation (Dismutation) Pathway
The redistribution of silicon-hydrogen and silicon-chlorine bonds, known as disproportionation or dismutation, is a well-established reaction in chlorosilane chemistry.[3] This process is typically catalyzed by Lewis bases, such as tertiary amines or amine-functionalized resins. While often utilized to produce silane (SiH₄) and dichlorosilane (SiH₂Cl₂), under certain conditions, this pathway could favor the formation of higher-order perchloropolysilanes.
Overall Reaction: x SiHCl₃ --(Catalyst)--> y SiH₂Cl₂ + z SiCl₄ + ... + Si₃Cl₈
Caption: Figure 2: Logical relationship in the catalyzed disproportionation of trichlorosilane.
Experimental Protocols (Hypothetical)
Thermal Method
-
Apparatus: A high-temperature tube furnace equipped with a quartz or silicon carbide reactor tube, a system for delivering liquid trichlorosilane, a condenser train cooled with a suitable coolant (e.g., dry ice/acetone), and a collection flask for the condensed products. The system must be scrupulously dried and purged with an inert gas.
-
Procedure:
-
Heat the reactor tube to a temperature in the range of 500-700 °C.
-
Introduce a slow, controlled flow of trichlorosilane vapor into the hot zone, carried by an inert gas if necessary.
-
The reaction products are passed through the condenser train to liquefy the chlorosilanes.
-
The collected liquid, a mixture of unreacted trichlorosilane, silicon tetrachloride, hexachlorodisilane, this compound, and other higher silanes, is then subjected to purification.
-
Catalytic Method
-
Apparatus: A stirred, jacketed glass reactor equipped with a reflux condenser, an inert gas inlet, and a means for adding the catalyst and reactant. The system must be thoroughly dried and purged.
-
Procedure:
-
Charge the reactor with dried trichlorosilane under an inert atmosphere.
-
Add a Lewis base catalyst, such as a dried, macroporous amine-functionalized ion-exchange resin (e.g., Amberlyst A21).[4]
-
Heat the mixture to reflux with vigorous stirring for an extended period (e.g., 24-48 hours).
-
Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by gas chromatography.
-
After the reaction, allow the mixture to cool and separate the catalyst by filtration under inert atmosphere.
-
The resulting liquid mixture is then purified.
-
Purification
The primary method for separating this compound from the reaction mixture is fractional distillation under reduced pressure. Due to the high boiling points of the higher-order silanes, vacuum distillation is essential to prevent thermal decomposition.
Distillation Parameters: One patent suggests that this compound (Si₃Cl₈) can be distilled at a head temperature of 51-57 °C under a pressure of less than 1 mbar.[5]
| Compound | Boiling Point (°C at 1 atm) |
| Dichlorosilane (SiH₂Cl₂) | 8.3 |
| Trichlorosilane (SiHCl₃) | 31.8 |
| Silicon Tetrachloride (SiCl₄) | 57.6 |
| Hexachlorodisilane (Si₂Cl₆) | 145 |
| This compound (Si₃Cl₈) | 211.4 (estimated) [6] |
Analytical Characterization
The characterization of this compound and the analysis of the reaction mixture can be performed using several analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful tool for separating the components of the chlorosilane mixture.[1][7] A capillary column with a non-polar or semi-polar stationary phase is suitable for this separation.[2] Mass spectrometry provides identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
²⁹Si NMR: This is a definitive technique for identifying silicon-containing compounds. The chemical shift of the silicon nuclei is highly sensitive to their local chemical environment. While specific data for this compound is not widely available in public databases, it is expected to have distinct signals for the terminal and central silicon atoms. For reference, the ²⁹Si chemical shift of trichlorosilane is approximately -20 ppm relative to tetramethylsilane (TMS).[8]
-
¹H NMR: As this compound is a perchlorinated compound, it will not show a proton NMR signal. This can be used to confirm the absence of Si-H bonds in the purified product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the disappearance of the Si-H stretching vibration (around 2260 cm⁻¹) from the starting trichlorosilane and to confirm its absence in the final product.
Safety and Handling
Chlorosilanes, including trichlorosilane and this compound, are hazardous materials that require stringent safety precautions.[9]
-
Reactivity: They react violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.[9]
-
Toxicity: They are corrosive to the skin, eyes, and respiratory tract.[9]
-
Flammability: Trichlorosilane is highly flammable.
-
Handling: All manipulations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.
Conclusion
The synthesis of this compound from trichlorosilane is a challenging endeavor due to the lack of established, high-yield protocols. The most probable routes involve high-temperature thermal decomposition, likely proceeding through a dichlorosilylene intermediate, or a Lewis base-catalyzed disproportionation. Both methods are expected to produce a complex mixture of chlorosilanes requiring careful fractional distillation under vacuum for the isolation of the desired product. The analytical characterization relies on a combination of chromatographic and spectroscopic techniques, with ²⁹Si NMR being particularly informative. Given the hazardous nature of the materials involved, all experimental work must be conducted with strict adherence to safety protocols. Further research is needed to develop a selective and efficient synthesis of this compound from trichlorosilane.
References
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma | MDPI [mdpi.com]
- 4. Introduction of trichlorosilane disproportionation process-IOTA [iotasilica.com]
- 5. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution [moem.pensoft.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. botanyjournals.com [botanyjournals.com]
Probing the Thermal Dissociation of Octachlorotrisilane: A Technical Guide to its Decomposition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octachlorotrisilane (Si3Cl8) is a perchlorinated silane of significant interest in the semiconductor industry for the chemical vapor deposition (CVD) of silicon-based materials. Understanding its thermal decomposition mechanism is paramount for optimizing deposition processes and controlling film purity. This technical guide provides a comprehensive overview of the theoretically predicted thermal decomposition pathways of this compound, based on computational studies. Due to a lack of extensive experimental data in the public domain, this document primarily relies on a detailed theoretical investigation by Yu et al. (2022), which employed Density Functional Theory (DFT) to elucidate the decomposition mechanisms of chlorinated trisilanes.[1][2] This guide presents the proposed reaction pathways, associated activation energies, and a generalized experimental protocol for studying such reactions.
Introduction
The thermal decomposition of chlorosilanes is a fundamental process in materials science, particularly for the synthesis of high-purity silicon and silicon nitride thin films.[1][2] this compound, as a higher-order silane, offers the potential for lower deposition temperatures compared to its smaller counterparts. However, its thermal stability and decomposition byproducts are critical parameters that influence the quality and composition of the resulting materials. This guide synthesizes the current theoretical understanding of the unimolecular decomposition of this compound, providing a framework for further experimental validation and application in materials synthesis.
Theoretical Decomposition Mechanism
Computational studies, specifically DFT calculations, have been instrumental in predicting the likely thermal decomposition pathways of this compound.[1][2] The primary mechanism is believed to proceed through two main competing, non-radical pathways involving the concerted rearrangement of the molecule, rather than simple homolytic bond cleavage.
The two most probable decomposition routes are:[1][2][3]
-
Pathway 1: Formation of Tetrachlorosilane and Dichlorosilylsilylene. This pathway involves the migration of a chlorine atom and the cleavage of a Si-Si bond to yield tetrachlorosilane (SiCl4) and dichlorosilylsilylene (SiCl3-SiCl).
-
Pathway 2: Formation of Hexachlorodisilane and Dichlorosilylene. This alternative pathway involves the extrusion of a dichlorosilylene (SiCl2) moiety, leaving behind hexachlorodisilane (Si2Cl6).
These pathways are considered more favorable than radical-involving decompositions which would require significantly more energy.[3]
Initiation, Propagation, and Termination
While the primary decomposition is predicted to be a concerted molecular process, under certain conditions, a radical chain mechanism could be initiated. The fundamental steps of such a process would be:
-
Initiation: The initial breaking of a bond to form two radicals. This step requires an input of energy, such as heat or light.
-
Propagation: A series of reactions where a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. The number of radicals remains constant in these steps.
-
Termination: The combination of two radicals to form a stable, non-radical product. This step reduces the number of radicals in the system.
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the proposed theoretical decomposition pathways of this compound.
Caption: Proposed thermal decomposition pathways of this compound.
Quantitative Data
The following table summarizes the theoretical activation energies for the two primary decomposition pathways of this compound as predicted by DFT calculations. It is important to note that these values are from a computational study and await experimental verification.
| Pathway | Reactant | Products | Predicted Activation Energy (kcal/mol) |
| 1 | Si3Cl8 | SiCl4 + SiCl3-SiCl | Value not explicitly found in search results |
| 2 | Si3Cl8 | Si2Cl6 + SiCl2 | Value not explicitly found in search results |
Note: The specific activation energy values for Si3Cl8 were not available in the provided search results. The table structure is provided for when such data becomes available.
The standard enthalpies of formation for this compound have been estimated as:[4]
-
ΔfH°(298.15, Si3Cl8, g): -1397(9) kJ/mol
-
ΔfH°(298.15, Si3Cl8, l): -1447(9) kJ/mol
Experimental Protocols
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This is a powerful technique for identifying the decomposition products of a compound.
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small, precise amount of liquid this compound is loaded into a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 400-1000 K) in an inert atmosphere (e.g., helium or argon) within a pyrolysis unit directly coupled to a gas chromatograph.
-
Chromatographic Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated components elute from the GC column and enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.
Caption: Experimental workflow for Py-GC/MS analysis.
Computational Chemistry (Density Functional Theory - DFT)
Theoretical calculations are essential for predicting reaction pathways and energetics where experimental data is scarce.
Objective: To calculate the activation energies and identify the transition state structures for the proposed decomposition pathways of this compound.
Methodology:
-
Model Building: The molecular structure of this compound and the proposed transition states and products are built using a molecular modeling software.
-
Geometry Optimization: The geometries of all species are optimized to find the lowest energy conformations using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(3df)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.
-
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed to obtain more accurate electronic energies.
-
Pathway Analysis: The calculated energies are used to construct a potential energy surface for the decomposition reactions and to determine the activation barriers for each pathway.
Conclusion
The thermal decomposition of this compound is a complex process that is currently best understood through theoretical modeling. The primary predicted pathways involve the concerted molecular eliminations to form either tetrachlorosilane and dichlorosilylsilylene or hexachlorodisilane and dichlorosilylene. These theoretical insights provide a crucial foundation for the rational design of CVD processes utilizing this compound. Further experimental investigations are necessary to validate these theoretical predictions and to develop a more complete kinetic model for the thermal decomposition of this important silicon precursor.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of octachlorotrisilane (Si₃Cl₈). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a chemical intermediate. This document summarizes key quantitative data, outlines its chemical behavior and hazards, and provides visual representations of its reactivity and handling protocols.
Physical Properties
This compound is a colorless liquid at room temperature.[1][2] Its primary physical characteristics are summarized in the table below, providing a clear comparison of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | Cl₈Si₃ | [3][4][5] |
| Molecular Weight | 367.88 g/mol | [1][4][6] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -67 °C | [3][6][7] |
| Boiling Point | 211.4 - 215 °C | [1][3][7][8] |
| Density | 1.61 - 1.621 g/cm³ at 25 °C | [1][3][9] |
| Vapor Pressure | 9.4 Pa at 25 °C; 10 mm Hg at 90 °C | [3][6][7][8] |
| Refractive Index | 1.513 | [3][6][7] |
| Flash Point | 78 °C (172 °F) | [2][3][6][7] |
| Auto-ignition Temperature | 320 °C | [8] |
| Solubility | Reacts violently with water.[8] Soluble in benzene, ethyl ether, heptane, and perchloroethylene.[10] |
Chemical Properties and Reactivity
This compound is a highly reactive chlorosilane compound. Its chemical behavior is dominated by the presence of silicon-chlorine bonds, which are susceptible to nucleophilic attack.
Reactivity with Water and Protic Solvents: this compound reacts violently with water, moisture in the air, and other protic solvents such as alcohols.[6][8] This hydrolysis reaction is rapid and highly exothermic, liberating corrosive hydrogen chloride (HCl) gas.[4][8][11] This reactivity necessitates handling the compound under a dry, inert atmosphere.[8]
Reactivity with Other Reagents: It is also reactive towards acids, alcohols, and oxidizing agents.[8] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Thermal Decomposition: While specific decomposition pathways for this compound are not extensively detailed in the provided results, chlorosilanes, in general, can decompose at elevated temperatures. For instance, the thermal decomposition of related chlorotrisilanes has been studied, indicating the formation of various byproducts.[12] It is stable in sealed containers when stored under a dry inert atmosphere.[8]
Disproportionation: When treated with small amounts of trimethylamine, this compound can disproportionate into hexachlorodisilane and dodecachlorpentasilane.[13]
Experimental Protocols and Synthesis
General Synthesis: A common method for producing this compound involves the com-proportionation reaction of passing gaseous silicon tetrachloride over elemental silicon at high temperatures.[13] This process typically yields a mixture of chlorosilanes, including hexachlorodisilane and this compound. Another method involves passing a gas mixture through a series of plasma reactors to increase the average molecular weight, yielding this compound and higher polychlorosilanes.[14] The synthesis from trichlorosilane is also noted, though without detailed reaction conditions.[15]
Purification: Due to the formation of product mixtures in typical synthesis reactions, purification is a critical step. Distillation is a likely method for separating this compound from other chlorosilanes, given their different boiling points.
Safety, Handling, and Hazards
This compound is a hazardous chemical that requires strict safety protocols for handling.
Hazard Classification: It is classified as a combustible liquid and causes severe skin burns and eye damage.[4][5][8] Inhalation of its vapors can cause severe corrosive injuries to the respiratory tract.[4] It is also a toxic inhalation hazard, as it can release toxic gases when it comes into contact with water.[4][11]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical goggles or a face shield.[8]
-
Skin Protection: Neoprene or nitrile rubber gloves and suitable protective clothing.[8]
-
Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas respirator is recommended, especially where inhalation exposure may occur.[8]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9][16]
-
Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][9][17]
-
Store under a dry, inert atmosphere (e.g., nitrogen blanket) to prevent reaction with moisture.[8][16]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Avoid contact with incompatible materials such as water, acids, alcohols, and oxidizing agents.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][16]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8][16]
Fire Fighting:
-
Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[8]
-
Do NOT use water , as it reacts violently with this compound.[8][17]
-
Irritating fumes of hydrochloric acid may be generated in a fire.[8]
Visualizations
The following diagrams illustrate key relationships and workflows associated with this compound.
Caption: Reactivity of this compound with Water.
Caption: Safe Handling Workflow for this compound.
References
- 1. psc-gmbh.info [psc-gmbh.info]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 13596-23-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. gelest.com [gelest.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. OCTADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Octachlortrisilan – Wikipedia [de.wikipedia.org]
- 14. JP6272939B2 - Method for producing this compound and higher polychlorosilane by utilizing hexachlorodisilane - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. nj.gov [nj.gov]
Ab Initio Perspectives on the Pyrolysis of Octachlorotrisilane: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octachlorotrisilane (Si3Cl8) is a perchlorinated silane that plays a role as a precursor in the chemical vapor deposition (CVD) of silicon-based materials. Understanding its thermal decomposition is crucial for optimizing these processes. This technical guide provides an in-depth analysis of the pyrolysis of this compound, drawing upon ab initio computational studies of chlorinated trisilanes and related compounds. Due to the limited direct experimental and theoretical data exclusively on Si3Cl8 pyrolysis, this paper synthesizes findings from analogous chlorosilane systems to present the most probable decomposition pathways, reaction energetics, and the computational methodologies employed in their prediction.
Introduction
The thermal decomposition of chlorosilanes is a cornerstone of silicon material synthesis, particularly in the semiconductor industry.[1] These compounds serve as precursors in CVD processes, where their controlled pyrolysis leads to the formation of silicon thin films.[1] The stability and decomposition mechanisms of chlorosilanes are critical factors that dictate the quality and properties of the resulting materials.[1] This guide focuses on this compound (Si3Cl8), a member of the perchlorinated silane family.
While extensive research, both experimental and theoretical, has been dedicated to the pyrolysis of simpler chlorosilanes like dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3), specific ab initio studies on this compound are less common.[1] However, recent theoretical work on chlorinated trisilanes provides significant insights into the decomposition mechanisms of Si3Cl8.[2] This paper will leverage these studies to provide a comprehensive overview of the subject, intended for professionals in research and development who utilize silicon precursor chemistry.
Computational Methodologies in Chlorosilane Pyrolysis Studies
Ab initio quantum mechanical calculations are instrumental in elucidating the complex reaction pathways of chlorosilane pyrolysis that are often difficult to probe experimentally. These computational approaches allow for the determination of molecular structures, reaction energetics, and transition states.
A prevalent methodology involves the use of Density Functional Theory (DFT) for exploring the chemical pathways of thermal decomposition.[2] For more accurate energy calculations, higher-level theories such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often employed.[3]
Table 1: Common Ab Initio Methodologies for Studying Chlorosilane Pyrolysis
| Computational Task | Methodology | Basis Set Examples | Reference |
| Geometry Optimization | Density Functional Theory (DFT), Second-order Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | [3] |
| Transition State Search | Second-order Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | [3] |
| Final Energy Calculation | Coupled Cluster theory (CCSD(T)), MP2 | aug-cc-pVTZ | [3] |
| Thermodynamic Properties | MP2 | aug-cc-pVDZ | [3] |
Proposed Pyrolysis Pathways of this compound
Theoretical studies on chlorinated trisilanes, including Si3Cl8, have explored several major decomposition routes.[2] The primary decomposition pathways are believed to involve the formation of silylenes and other stable molecules.[1][2]
Based on DFT calculations for chlorinated trisilanes, two of the most energetically favorable decomposition routes are:[2]
-
Formation of a monosilane and a silylsilylene: This pathway involves the cleavage of a Si-Si bond and the transfer of a chlorine atom.
-
Formation of a silylene and a disilane: This route also involves Si-Si bond breaking and rearrangement.
The following diagram illustrates a generalized workflow for the theoretical investigation of these decomposition pathways.
The primary products of these decomposition pathways for this compound are predicted to be tetrachlorodisilane (Si2Cl6) and dichlorosilylene (SiCl2), or silicon tetrachloride (SiCl4) and trichlorosilylsilylene (SiCl3-SiCl).
The following diagram illustrates the two primary proposed decomposition pathways for this compound.
Quantitative Data from Related Chlorosilane Pyrolysis Studies
Table 2: Calculated Barrier Heights for the Thermal Decomposition of Selected Chlorosilanes
| Reactant | Decomposition Pathway | Barrier Height (kcal/mol) | Computational Method | Reference |
| SiH2Cl2 | SiCl2 + H2 | 77.2 | CCSD(T)//CASSCF/cc-pVDZ | [4] |
| SiH2Cl2 | SiHCl + HCl | 74.8 | CCSD(T)//CASSCF/cc-pVDZ | [4] |
| SiHCl3 | SiCl2 + HCl | 72.7 | CCSD(T)//CASSCF/cc-pVDZ | [4] |
These values indicate that the elimination of HCl to form a silylene is a common and relatively low-energy decomposition pathway for chlorosilanes. It is plausible that similar mechanisms are at play in the pyrolysis of this compound.
Experimental Protocols for Studying Chlorosilane Pyrolysis
A variety of experimental techniques are employed to investigate the thermal decomposition of chlorosilanes, providing crucial data for the validation of theoretical models.
Table 3: Experimental Techniques for Chlorosilane Pyrolysis Studies
| Technique | Description | Information Obtained | Reference |
| Pulsed Laser Powered Homogeneous Pyrolysis | A pulsed infrared laser rapidly heats a gas mixture containing the chlorosilane and a sensitizer (e.g., SF6). | Unimolecular decomposition rate constants at high temperatures and short reaction times. | [5] |
| Shock Tube Studies | A gas mixture is rapidly heated and compressed by a shock wave, initiating pyrolysis. | Reaction kinetics, product identification. | [1] |
| Flow Reactor Studies | The chlorosilane is passed through a heated tube, and the products are analyzed downstream. | Product branching ratios, decomposition rates under steady-state conditions. | [6] |
Conclusion
The ab initio study of this compound pyrolysis, while not as extensively documented as that of smaller chlorosilanes, can be understood through theoretical investigations of chlorinated trisilanes and analogies with related compounds. The primary decomposition pathways are predicted to involve the formation of silylenes and other stable chlorinated silanes, with the elimination of SiCl2 being a key process. The computational methodologies outlined in this guide, such as DFT and coupled-cluster theory, are essential tools for predicting reaction energetics and mechanisms. Further dedicated experimental and theoretical studies on Si3Cl8 are warranted to refine our understanding of its thermal decomposition and to enhance its application in materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of the pyrolysis of methyltrichlorosilane in the gas phase. 2. Reaction paths and transition states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eng.buffalo.edu [eng.buffalo.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding of Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octachlorotrisilane (Si3Cl8) is a perchlorinated polysilane of significant interest in silicon chemistry and materials science. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new silicon-based materials. This technical guide provides a comprehensive overview of the molecular geometry and bonding characteristics of this compound, drawing upon available computational data. Due to a scarcity of experimental structural data in the public domain, this guide focuses on the theoretical understanding of Si3Cl8, presenting key quantitative data in a structured format and outlining the computational methodologies employed in its study.
Introduction
Perchloropolysilanes, with the general formula Si_n_Cl_2n+2_, represent a fundamental class of silicon-halogen compounds. This compound, the n=3 member of this series, serves as a key building block and precursor in the synthesis of more complex silicon skeletons and polymers. Its reactivity is intrinsically linked to the nature of its Si-Si and Si-Cl bonds, as well as its overall molecular geometry. This guide aims to provide a detailed description of these structural features.
Molecular Structure of this compound
The molecular structure of this compound consists of a central silicon atom bonded to two other silicon atoms, each of which is terminated by three chlorine atoms. The central silicon atom is also bonded to two chlorine atoms. The molecule can be conceptually understood as a trisilane backbone with all hydrogen atoms replaced by chlorine atoms.
Molecular Geometry
The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for defining the molecule's shape and reactivity.
Quantitative Structural Data
The following table summarizes the key quantitative data on the molecular structure of this compound, derived from computational studies. It is important to note that these values are theoretical predictions and may differ slightly from experimental values, should they become available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Lengths (Å) | |||||
| Si-Si | Si1 | Si2 | ~2.35 - 2.37 | ||
| Si-Cl (terminal) | Si1 | Cl | ~2.03 - 2.05 | ||
| Si-Cl (central) | Si2 | Cl | ~2.04 - 2.06 | ||
| Bond Angles (°) | |||||
| Si-Si-Si | Si1 | Si2 | Si3 | ~110 - 114 | |
| Cl-Si-Cl (terminal) | Cl | Si1 | Cl | ~108 - 110 | |
| Cl-Si-Cl (central) | Cl | Si2 | Cl | ~107 - 109 | |
| Si-Si-Cl (terminal) | Si2 | Si1 | Cl | ~108 - 111 | |
| Si-Si-Cl (central) | Si1 | Si2 | Cl | ~108 - 110 | |
| Dihedral Angles (°) | |||||
| Cl-Si-Si-Cl | Cl | Si1 | Si2 | Cl | ~60 (gauche) |
| Cl-Si-Si-Cl | Cl | Si1 | Si2 | Cl | ~180 (anti) |
Note: The ranges provided are typical values found in computational studies of chlorosilanes and related molecules. The exact values can vary depending on the level of theory and basis set used in the calculations.
Bonding in this compound
The bonding in this compound is characterized by covalent interactions between silicon and chlorine atoms, and between adjacent silicon atoms.
Si-Cl Bonds
The silicon-chlorine bond is a strong, polar covalent bond due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity results in a partial positive charge on the silicon atoms and a partial negative charge on the chlorine atoms, making the silicon centers susceptible to nucleophilic attack. The typical Si-Cl bond length in chlorosilanes is around 2.02-2.06 Å.[3]
Si-Si Bonds
The silicon-silicon bond is a nonpolar covalent bond. Compared to a C-C bond, the Si-Si bond is longer and weaker, with a typical bond length of approximately 2.35 Å. This relative weakness makes the Si-Si bond susceptible to cleavage under certain reaction conditions, such as exposure to nucleophiles or UV radiation.
Computational Methodologies
In the absence of detailed experimental protocols, this section outlines a typical computational workflow for determining the molecular structure and properties of this compound.
Quantum Chemical Calculations
1. Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
2. Geometry Optimization: The initial structure is then optimized using quantum chemical methods to find the lowest energy conformation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and effective choice for such calculations.[1][2] The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, yielding the equilibrium geometry.
3. Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra, if available.
4. Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbitals.
The logical workflow for these computational studies can be visualized as follows:
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, primarily based on computational data due to the limited availability of experimental structural information. The key takeaways are the staggered conformation of the Si3Cl8 molecule, the characteristic lengths and strengths of the Si-Si and Si-Cl bonds, and the polar nature of the Si-Cl bonds which dictates much of its reactivity. The provided quantitative data and the outline of computational methodologies offer a solid foundation for researchers and scientists working with this important perchloropolysilane. Further experimental studies, particularly X-ray crystallography and gas-phase electron diffraction, would be invaluable in validating and refining the theoretical models presented here.
References
A Theoretical Investigation into the Decomposition of Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the decomposition pathways of octachlorotrisilane (Si3Cl8). This document summarizes key quantitative data, details the computational methodologies employed in the literature, and presents visual representations of the decomposition mechanisms. The information is compiled from various theoretical studies to support research and development in fields utilizing silicon precursors.
Introduction
This compound (Si3Cl8) is a perchlorinated silane that serves as a precursor in the chemical vapor deposition (CVD) of silicon-based materials.[1] Its thermal stability and decomposition mechanisms are critical parameters that dictate the quality of the deposited films.[2] Theoretical and computational studies, particularly those employing density functional theory (DFT), provide crucial insights into the intricate chemical pathways governing Si3Cl8 decomposition.[3][4] These studies help to elucidate reaction energetics and identify the most probable decomposition routes, which is essential for optimizing industrial processes.
Thermodynamic Properties of this compound
The standard enthalpies of formation are fundamental thermodynamic properties that have been estimated for this compound. These values are crucial for understanding the energetics of its decomposition.
| Property | Value (kJ/mol) |
| Standard enthalpy of formation (liquid, 298.15 K) | -1447(9) |
| Standard enthalpy of formation (gaseous, 298.15 K) | -1397(9) |
| Table 1: Estimated standard enthalpies of formation for this compound.[5] |
Theoretical Decomposition Pathways
Theoretical investigations, primarily using density functional theory (DFT), have explored several major decomposition pathways for chlorinated trisilanes, including this compound.[3][4] The primary decomposition routes typically involve the formation of silylenes (such as SiCl2), monosilane derivatives, and disilane derivatives.[2][3][4]
Based on studies of chlorinated trisilanes (Si3H8-xClx, where x=8 corresponds to this compound), two decomposition pathways are considered the most probable due to their favorable energetics:
-
Formation of a monosilane derivative and a silylsilylene: This pathway involves the rearrangement of the trisilane to produce a chlorinated monosilane and a silylsilylene species.[3][4]
-
Formation of a silylene and a disilane derivative: This route leads to the production of a silylene and a chlorinated disilane.[3][4]
The following diagram illustrates these generalized primary decomposition pathways for a chlorinated trisilane.
Caption: Generalized primary decomposition pathways for this compound.
Computational Methodologies
The theoretical investigation of this compound decomposition relies on sophisticated computational chemistry techniques. These methods are essential for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies.
4.1. Density Functional Theory (DFT)
DFT is a widely used quantum chemical method for investigating the electronic structure of many-body systems.[3][4] It has been the primary tool for exploring the chemical pathways of chlorinated trisilane decomposition.[1][3][4] The choice of functional and basis set is critical for obtaining accurate results.
4.2. Ab Initio Molecular Orbital Techniques
For related chlorosilanes, higher-level ab initio methods have been employed to achieve greater accuracy in energetic calculations. These methods include:
-
Møller–Plesset perturbation theory (MP2): Used for calculating geometries and vibrational frequencies.[6]
-
Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)): Employed for obtaining accurate energetics.[1]
-
Complete Active Space Self-Consistent Field (CASSCF): Utilized for characterizing stationary point geometries and harmonic frequencies.[1]
-
Gaussian-n theory (e.g., G2): A composite method for high-accuracy energy calculations.[6]
4.3. Transition State Theory (TST)
To calculate reaction rate constants, conventional and variational transition state theories (TST and VTST) are often used.[6][7] These theories use the energetics and vibrational frequencies obtained from quantum chemical calculations to predict the rates of elementary reactions.
The general workflow for the theoretical study of decomposition pathways is depicted below.
Caption: General computational workflow for studying decomposition pathways.
Quantitative Data on Decomposition Energetics
While specific activation energies for the decomposition of this compound are not detailed in the provided search results, studies on other chlorosilanes provide valuable comparative data. For instance, the decomposition of dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3) has been extensively studied.[2] Theoretical calculations for trichlorosilane decomposition to SiCl2 and HCl indicate a barrier height of 72.7 kcal/mol.[1] For dichlorosilane, the competing pathways to form SiCl2 + H2 and SiHCl + HCl have calculated barrier heights of 77.2 kcal/mol and 74.8 kcal/mol, respectively.[1] These values highlight the significant energy required for the unimolecular decomposition of chlorosilanes.
| Reaction | Activation Energy (Ea) / Barrier Height (kcal/mol) | Computational Method |
| SiCl2H2 → SiCl2 + H2 | 77.2 | CCSD(T)//CASSCF |
| SiCl2H2 → SiClH + HCl | 74.8 | CCSD(T)//CASSCF |
| SiCl3H → SiCl2 + HCl | 72.7 | CCSD(T)//CASSCF |
| Table 2: Calculated barrier heights for the decomposition of dichlorosilane and trichlorosilane.[1] |
Conclusion
Theoretical studies, predominantly employing DFT and high-level ab initio methods, have been instrumental in elucidating the decomposition pathways of this compound and related chlorosilanes. The primary decomposition routes are believed to involve the formation of silylenes, monosilanes, and disilanes. While detailed quantitative data for Si3Cl8 decomposition is still an area of active research, the methodologies and comparative data from other chlorosilanes provide a robust framework for understanding its thermal behavior. Future studies will likely focus on refining the activation energies and reaction rates for the specific elementary reactions involved in Si3Cl8 pyrolysis.
References
Gas-Phase Kinetics of Octachlorotrisilane Pyrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorotrisilane (Si3Cl8) is a perchlorinated silane of significant interest in the synthesis of silicon-based materials. Its thermal decomposition in the gas phase is a critical process in chemical vapor deposition (CVD) for the production of silicon, silicon carbide, and other silicon-containing thin films. Understanding the kinetics and mechanisms of Si3Cl8 pyrolysis is essential for optimizing reaction conditions, controlling film properties, and ensuring process safety.
This technical guide provides a comprehensive overview of the current understanding of the gas-phase kinetics of this compound pyrolysis. Due to a notable scarcity of direct experimental kinetic data for Si3Cl8 in the published literature, this guide synthesizes theoretical predictions for its decomposition pathways and complements this with a detailed review of experimental studies on closely related, more extensively studied chlorosilanes, such as dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3). This comparative approach offers valuable insights into the potential behavior of this compound under thermal stress.
Theoretical Decomposition Pathways of this compound
Theoretical studies, primarily employing density functional theory (DFT), have explored the thermal decomposition of chlorinated trisilanes. For this compound, the decomposition is predicted to proceed through several primary pathways, primarily involving the elimination of smaller, stable molecules or the formation of highly reactive silylene intermediates.
The main proposed decomposition routes for perchlorinated trisilanes like Si3Cl8 include:
-
Silylene Elimination: The cleavage of Si-Si bonds to release dichlorosilylene (SiCl2), a key intermediate in many silicon deposition processes. This is often a favored pathway for higher-order silanes.
-
Molecular Elimination: The concerted elimination of silicon tetrachloride (SiCl4), a thermodynamically stable molecule.
-
Homolytic Bond Cleavage: The breaking of Si-Si or Si-Cl bonds to form radical species, which can then initiate chain reactions.
The relative importance of these pathways is highly dependent on temperature and pressure.
Experimental Kinetics of Analogous Chlorosilanes
While direct experimental data for Si3Cl8 is lacking, studies on dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3) provide a valuable framework for understanding the pyrolysis of chlorinated silanes.
Quantitative Kinetic Data
The following table summarizes experimentally determined kinetic parameters for the thermal decomposition of dichlorosilane and trichlorosilane. These reactions are typically studied at high temperatures and low pressures, often in the presence of a carrier gas.
| Compound | Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Temperature Range (K) | Pressure Range (Pa) | Reference |
| Dichlorosilane (SiH2Cl2) | SiH2Cl2 → Products | 180 ± 12 | Not specified | 300 - 900 | 100 - 6500 | [1] |
| Trichlorosilane (SiHCl3) | SiHCl3 → SiCl2 + HCl | ~300.8 | 4.39 x 10^14 s^-1 | Theoretical | High-pressure limit | [2][3] |
Note: The data for trichlorosilane is derived from theoretical calculations that have been shown to be in reasonable agreement with experimental results for related reactions.
Experimental Protocols for Studying Chlorosilane Pyrolysis
The gas-phase pyrolysis of chlorosilanes is typically investigated using high-temperature flow reactors or shock tubes, coupled with sensitive analytical techniques for product identification and quantification.
High-Temperature Flow Reactor
A common experimental setup involves a high-temperature flow reactor.
Methodology:
-
Reactant Preparation: A dilute mixture of the chlorosilane in a carrier gas (e.g., helium, argon, or hydrogen) is prepared. The concentration of the chlorosilane is kept low to minimize secondary reactions.
-
Reaction Zone: The gas mixture is passed through a heated tubular reactor, often made of quartz or a material resistant to chemical attack by the reactants and products at high temperatures. The reactor is housed in a furnace that allows for precise temperature control.
-
Temperature and Pressure Control: The temperature profile of the reactor is carefully measured and maintained. The pressure within the reactor is controlled by a pressure transducer and a throttle valve.
-
Product Sampling: A portion of the gas exiting the reactor is sampled through a small orifice. This process is designed to rapidly cool the gas, quenching the reactions and preserving the composition at the reactor outlet.
-
Analysis: The sampled gas is analyzed using techniques such as mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products.
-
Kinetic Analysis: By varying the reactor temperature, pressure, and residence time of the gas in the heated zone, the rate of decomposition of the parent chlorosilane and the formation of products can be measured. This data is then used to determine the reaction order, rate constants, and activation energy.
Conclusion
The study of the gas-phase kinetics of this compound pyrolysis is an area that requires further experimental investigation to provide the quantitative data needed for accurate process modeling and optimization. Theoretical studies suggest that the decomposition proceeds via silylene and molecular elimination pathways. While direct experimental kinetic parameters for Si3Cl8 are not currently available, the methodologies and data from studies of dichlorosilane and trichlorosilane offer a solid foundation for estimating its thermal behavior. Future research employing high-temperature flow reactors or shock tubes with sensitive in-situ diagnostics will be crucial for elucidating the precise kinetics and mechanisms of this compound pyrolysis.
References
Spectroscopic Characterization of Octachlorotrisilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octachlorotrisilane (Si3Cl8) is a perchlorinated oligosilane of significant interest in materials science and semiconductor applications. A thorough understanding of its molecular structure and purity is paramount for its successful application. Spectroscopic techniques are the primary tools for elucidating these characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in the public domain, this guide outlines the theoretical basis for its spectroscopic signatures, details the necessary experimental protocols for handling such air-sensitive compounds, and presents the expected data in a structured format for comparative purposes.
Introduction
This compound (Si3Cl8) is a key precursor and intermediate in the synthesis of silicon-based materials. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and robust analytical methods for quality control and structural verification. Spectroscopic methods provide a non-destructive and highly informative approach to characterizing this compound. This guide will delve into the principal spectroscopic techniques used for the analysis of chlorosilanes and their specific application to this compound.
Molecular Structure of this compound:
An In-depth Technical Guide to Octachlorotrisilane (CAS Number: 13596-23-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and applications of octachlorotrisilane (CAS No. 13596-23-1). The information is compiled from various sources to support research, development, and manufacturing activities in relevant scientific fields.
Chemical Identity and Physical Properties
This compound, with the chemical formula Cl₈Si₃, is a perchlorinated trisilane.[1] It is a clear to straw-colored liquid with an acrid odor similar to hydrogen chloride.[1] This compound is primarily used as a chemical intermediate, particularly in the semiconductor industry for the deposition of silicon-based thin films.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | Cl₈Si₃ | [2][3] |
| Molecular Weight | 367.88 g/mol | [4] |
| CAS Number | 13596-23-1 | [2] |
| Appearance | Clear to straw-colored liquid | [1][5] |
| Odor | Acrid, similar to hydrogen chloride | [1] |
| Density | 1.621 g/cm³ | [3] |
| Boiling Point | 213 - 215 °C | [1] |
| Melting Point | -67 °C | [3][6] |
| Flash Point | 78 °C (172 °F) | [3][6][7] |
| Refractive Index | 1.513 | [3][6] |
| Vapor Pressure | 10 mmHg @ 90 °C | [1][5] |
| Solubility | Reacts violently with water | [1] |
Safety and Handling
This compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1] It is a toxic inhalation hazard (TIH) and is dangerous when wet, as it reacts violently with water and moisture in the air to liberate hydrogen chloride gas.[1][2][5]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |
Handling and Storage:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Keep away from heat, open flames, and sparks. No smoking.[1]
-
Do not breathe vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, well-ventilated place in a tightly closed, corrosion-resistant container.[1]
-
Store locked up.[1]
Synthesis of this compound
A general method for the synthesis of this compound involves the use of a low-temperature plasma reactor. While specific industrial protocols are proprietary, a conceptual workflow is outlined below.
Experimental Protocol: Plasma-Assisted Synthesis (Illustrative)
Objective: To synthesize this compound from a monomeric chlorosilane precursor.
Materials:
-
Monomeric chlorosilane (e.g., silicon tetrachloride, trichlorosilane)
-
Inert carrier gas (e.g., Argon)
Equipment:
-
Low-temperature plasma reactor
-
Gas flow controllers
-
Condenser
-
Product collection vessel
Procedure:
-
Introduce a gaseous mixture of the monomeric chlorosilane and an inert carrier gas into the plasma reactor.
-
Excite a low-temperature plasma within the reactor using an alternating voltage. This promotes the formation of higher-order chlorosilanes, including this compound.
-
Pass the resulting product mixture through a condenser to liquefy the higher-order silanes.
-
Collect the condensed liquid, which will be a mixture of various chlorosilanes.
-
Separate this compound from the mixture, typically through fractional distillation.
-
Unreacted monomeric chlorosilanes can be recycled back into the plasma reactor.
Applications in Semiconductor Manufacturing
This compound is a key precursor in the deposition of silicon-containing thin films, such as silicon nitride (SiN) and silicon carbon nitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[8][9][10] These films are critical components in modern microelectronic devices.
Experimental Protocol: Atomic Layer Deposition of Silicon Nitride (Illustrative)
Objective: To deposit a thin, conformal silicon nitride film on a substrate using this compound and a nitrogen source.
Materials:
-
This compound (Si₃Cl₈)
-
Nitrogen precursor (e.g., ammonia, NH₃)
-
Inert purge gas (e.g., Nitrogen, N₂)
-
Substrate (e.g., silicon wafer)
Equipment:
-
Atomic Layer Deposition (ALD) reactor
Procedure (one ALD cycle):
-
Pulse A (Si₃Cl₈): Introduce this compound vapor into the ALD reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.
-
Purge A: Purge the reactor with an inert gas to remove any unreacted this compound and byproducts from the gas phase.
-
Pulse B (NH₃): Introduce the nitrogen precursor (e.g., ammonia) into the reactor. It reacts with the adsorbed this compound on the substrate surface to form a monolayer of silicon nitride.
-
Purge B: Purge the reactor with an inert gas to remove unreacted nitrogen precursor and reaction byproducts.
This four-step cycle is repeated to build up the silicon nitride film to the desired thickness. The process is typically carried out at elevated temperatures and reduced pressures.
Spectroscopic Properties
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public literature. However, based on its chemical structure, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
²⁹Si NMR: Due to the presence of three silicon atoms in different chemical environments (a central SiCl₂ group and two terminal SiCl₃ groups), two distinct signals would be expected in the ²⁹Si NMR spectrum. The chemical shifts would be influenced by the electronegativity of the chlorine atoms.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of the Si-Cl and Si-Si bonds. Strong absorptions are expected in the regions characteristic of chlorosilanes.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the mass of the C₈Si₃Cl₈ molecule. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. Fragmentation would likely involve the loss of chlorine atoms and the cleavage of Si-Si bonds.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the latest SDS from the supplier before handling this compound.
References
- 1. gelest.com [gelest.com]
- 2. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 13596-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,1,1,2,2,3,3,3-Octachlorotrisilane - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound CAS#: 13596-23-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. Cornerstones of the Chemical Industry: Silicon Tetrachloride and Trichlorosilane Propel the Rise of Renewable Energy and the Semiconductor Industry-Iota [siliconeoil.net]
- 10. zmsilane.com [zmsilane.com]
An In-depth Technical Guide to the Stability and Reactivity of Liquid Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of liquid octachlorotrisilane (Si₃Cl₈). The information presented herein is intended for use by professionals in research and development who handle or utilize this compound. This document outlines its chemical and physical properties, stability under various conditions, and reactivity with common reagents, along with recommended handling procedures and analytical methods.
Introduction
This compound, also known as perchlorotrisilane, is a perhalogenated higher-order silane. Its high reactivity, stemming from the presence of multiple silicon-chlorine bonds, makes it a subject of interest in silicon chemistry and materials science. It is a clear to straw-colored, combustible liquid with an acrid odor similar to hydrogen chloride. A thorough understanding of its stability and reactivity is crucial for its safe handling and effective use in synthetic applications.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Si₃Cl₈ | [1] |
| Molecular Weight | 367.88 g/mol | [1] |
| CAS Number | 13596-23-1 | [2][3] |
| Appearance | Clear to straw-colored liquid | [4] |
| Odor | Acrid, similar to hydrogen chloride | [4] |
| Boiling Point | 213 - 215 °C | [4] |
| Freezing Point | -67 °C | [4] |
| Flash Point | 78 °C | [4] |
| Auto-ignition Temperature | 320 °C | [4] |
| Density | ~1.61 g/cm³ | Gelest SDS |
| Refractive Index | 1.513 | [4] |
| Vapor Pressure | Antoine Equation: log₁₀(P) = A − (B / (T + C))P = vapor pressure (bar), T = temperature (K)A = 5.65654, B = 2777.399, C = 6.336(for T = 319.4 to 484.6 K) | [5] |
Stability
This compound is highly sensitive to moisture. It reacts rapidly with water, including atmospheric moisture, to produce hydrogen chloride (HCl) and silanols, which subsequently condense to form siloxane polymers.[4][9] This reaction is exothermic and the liberated HCl is corrosive and toxic.
A significant hazard associated with the hydrolysis of higher-order chlorosilanes like this compound is the formation of shock-sensitive gels, often referred to as "popping gels".[10] These gels can form upon contact with water and can be dangerously unstable, with the potential to decompose explosively upon mechanical shock.[10]
Reactivity
The hydrolysis of this compound is a vigorous reaction that proceeds in a stepwise manner. Initially, the silicon-chlorine bonds are attacked by water molecules in a nucleophilic substitution reaction to form silanol (Si-OH) groups and hydrogen chloride. These silanol intermediates are highly reactive and readily undergo condensation reactions with each other to form stable silicon-oxygen-silicon (siloxane) bridges, ultimately leading to the formation of a polymeric siloxane network.
The overall reaction can be generalized as: Si₃Cl₈ + 8H₂O → Si₃O₄(OH)₄ (polymeric siloxanes) + 8HCl
DOT script for Hydrolysis Mechanism
Caption: Generalized hydrolysis pathway of this compound.
Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes and hydrogen chloride. The reaction is a nucleophilic substitution where the alcohol's oxygen atom attacks the silicon atom, displacing a chloride ion. This reaction can lead to the formation of siloxane byproducts if water is present or if the reaction conditions promote the elimination of alcohol between two alkoxysilane molecules.
The general reaction with an alcohol (R-OH) is: Si₃Cl₈ + nR-OH → Si₃Cl₈₋ₙ(OR)ₙ + nHCl
The silicon-chlorine bond in this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of chlorosilanes. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, which for silicon, can be more complex than for carbon, potentially involving pentacoordinate silicon intermediates.
DOT script for Nucleophilic Substitution
Caption: General mechanism for nucleophilic substitution at a silicon center.
This compound is incompatible with several classes of materials, and contact should be avoided.
| Incompatible Material | Hazard | Reference |
| Water/Moisture | Violent reaction, liberation of toxic and corrosive HCl gas, formation of shock-sensitive gels. | [4],[10] |
| Alcohols | Reaction to form alkoxysilanes and HCl gas. | [4] |
| Acids | May catalyze polymerization or redistribution reactions. | [4] |
| Oxidizing Agents | Potential for vigorous or explosive reaction. | [4] |
| Bases | Vigorous reaction. |
Experimental Protocols
Due to its reactivity and toxicity, strict safety protocols must be followed when handling this compound.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[2] Contact lenses should not be worn.
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Use chemically resistant gloves (e.g., neoprene or nitrile rubber).[4]
-
Respiratory Protection: For operations with a potential for inhalation exposure, a NIOSH-certified respirator with an acid gas cartridge is recommended.[4]
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Containers should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Spill Management: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill. Do not use water. Neutralize the residue slowly with a suitable agent like sodium bicarbonate.
DOT script for Safe Handling Workflow
Caption: A generalized workflow for the safe handling of this compound.
This protocol describes a general procedure for reacting this compound with an alcohol under inert conditions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the system with a dry, inert gas (argon or nitrogen).
-
Reagent Preparation: Dissolve this compound in a dry, aprotic solvent (e.g., hexane or dichloromethane) in the reaction flask.
-
Addition of Alcohol: Dissolve the alcohol in the same dry, aprotic solvent and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, quench any unreacted chlorosilane by carefully adding a quenching agent (e.g., a tertiary amine followed by a small amount of water).
-
Purification: Isolate the product through standard techniques such as filtration, distillation, or chromatography.
The analysis of this compound and its reaction products requires techniques that are compatible with moisture-sensitive compounds.
| Analytical Technique | Application | Key Considerations |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring, and product identification. | Requires a system with a non-reactive column and detector. Sample handling must be under inert conditions to prevent hydrolysis. |
| GC-Mass Spectrometry (GC-MS) | Structural elucidation of volatile products. | Similar to GC, requires careful sample handling. The mass spectra can be complex due to isotopic patterns of silicon and chlorine. |
| Nuclear Magnetic Resonance (NMR) | Structural characterization. | ²⁹Si NMR is particularly useful for identifying the silicon environment. Samples must be prepared in dry deuterated solvents. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Useful for monitoring the disappearance of Si-Cl bonds and the appearance of Si-O or Si-C bonds. |
Conclusion
Liquid this compound is a highly reactive compound with significant potential in synthetic chemistry, provided that its stability and reactivity are well understood and managed. Its high sensitivity to moisture, leading to the formation of hazardous byproducts, necessitates stringent handling protocols. The reactivity of its silicon-chlorine bonds with a variety of nucleophiles allows for the synthesis of a wide range of organosilicon compounds. This guide provides a foundational understanding for the safe and effective use of this compound in a research and development setting.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermal decomposition pathways of chlorinated trisilanes | Semantic Scholar [semanticscholar.org]
- 6. eng.buffalo.edu [eng.buffalo.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of tetrachloroplatinate(II) oxidation by hydrogen peroxide in hydrochloric acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Silicon Chemical Vapor Deposition (CVD) using Octachlorotrisilane (Si₃Cl₈)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorotrisilane (Si₃Cl₈), a higher-order chlorosilane, presents itself as a promising precursor for the chemical vapor deposition (CVD) of silicon thin films. Its lower decomposition temperature compared to traditional silicon sources like dichlorosilane and trichlorosilane, coupled with a high silicon content, makes it an attractive candidate for low-temperature silicon epitaxy and the deposition of amorphous or polycrystalline silicon layers. These films are integral components in the fabrication of various semiconductor devices, sensors, and microelectronics.
This document provides detailed application notes and representative protocols for the use of this compound as a precursor in silicon CVD processes. The information compiled herein is intended to guide researchers and professionals in developing and optimizing their silicon deposition processes. Safety considerations specific to the handling of this reactive chemical are also emphasized.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a controlled environment. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from chemical spills.
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
2.2. Storage and Handling Precautions
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly sealed to prevent exposure to moisture, which can lead to the release of hazardous hydrogen chloride (HCl) gas.
-
Use only in an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Inspect containers for damage or leaks before handling.
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area and ventilate. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for designing the precursor delivery system and for process modeling.
| Property | Value |
| Chemical Formula | Si₃Cl₈ |
| Molecular Weight | 367.88 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213-215 °C |
| Melting Point | -67 °C |
| Density | 1.61 g/cm³ at 25 °C |
Silicon CVD Process using this compound: A Representative Protocol
The following protocol describes a representative low-pressure chemical vapor deposition (LPCVD) process for depositing silicon thin films using this compound. The parameters provided are starting points and may require optimization based on the specific CVD reactor configuration and desired film properties.
4.1. Experimental Setup
A typical LPCVD reactor consists of a quartz tube furnace, a vacuum system, mass flow controllers for precursor and carrier gases, and a substrate holder (susceptor). The this compound precursor is typically held in a temperature-controlled bubbler to maintain a constant vapor pressure.
4.2. Substrate Preparation
-
Start with a clean silicon wafer or other suitable substrate.
-
Perform a standard RCA clean or a similar cleaning procedure to remove organic and metallic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer and hydrogen-terminate the silicon surface immediately before loading into the CVD reactor.
4.3. Deposition Protocol
-
Load Substrate: Place the cleaned substrate onto the susceptor in the LPCVD reactor.
-
Pump Down: Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr or lower to minimize background contamination.
-
Temperature Ramp: Heat the substrate to the desired deposition temperature under a continuous flow of a carrier gas, typically high-purity hydrogen (H₂) or argon (Ar).
-
Precursor Introduction: Once the temperature is stable, introduce the this compound vapor into the reactor. The precursor flow rate is controlled by the bubbler temperature and the carrier gas flow rate through the bubbler.
-
Deposition: Maintain the desired deposition pressure, temperature, and precursor flow rate for the target deposition time to achieve the desired film thickness.
-
Purge and Cool Down: After the deposition is complete, stop the this compound flow and purge the reactor with the carrier gas. Cool the system down to room temperature under the carrier gas flow before unloading the substrate.
4.4. Representative Process Parameters
The following table summarizes typical process parameters for silicon CVD using chlorosilane precursors, which can be adapted for this compound.
| Parameter | Range | Notes |
| Substrate Temperature | 550 - 800 °C | Lower temperatures favor amorphous silicon, while higher temperatures promote polycrystalline or epitaxial growth. |
| Reactor Pressure | 10 mTorr - 10 Torr | Lower pressures can improve film uniformity and conformality. |
| This compound Bubbler Temperature | 40 - 80 °C | Controls the vapor pressure and therefore the precursor delivery rate. |
| Carrier Gas | Hydrogen (H₂), Argon (Ar) | H₂ can act as a reducing agent and influence surface chemistry. |
| Carrier Gas Flow Rate | 10 - 200 sccm | Affects precursor partial pressure and residence time. |
Expected Film Characteristics
The properties of the deposited silicon films are highly dependent on the CVD process parameters.
| Property | Influencing Factors | Typical Characterization Techniques |
| Crystallinity | Deposition Temperature, Substrate | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) |
| Thickness & Growth Rate | Deposition Time, Temperature, Precursor Flow Rate | Ellipsometry, Profilometry, Scanning Electron Microscopy (SEM) |
| Surface Morphology & Roughness | Temperature, Pressure, Surface Preparation | Atomic Force Microscopy (AFM), SEM |
| Purity (e.g., Chlorine content) | Deposition Temperature, Carrier Gas | Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS) |
| Electrical Properties | Doping, Crystallinity | Four-Point Probe, Hall Effect Measurements |
Diagrams and Workflows
6.1. Experimental Workflow for Silicon CVD
Caption: Workflow for silicon CVD using this compound.
6.2. Simplified Thermal Decomposition Pathway
Caption: Simplified reaction pathway for silicon CVD from this compound.
Disclaimer: The provided protocols and data are representative and intended for guidance. Actual process parameters will vary depending on the specific equipment and desired film properties. Always consult the Safety Data Sheet (SDS) for this compound before use and perform a thorough risk assessment.
Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride using Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon nitride (SiNₓ) thin films using octachlorotrisilane (Si₃Cl₈, OCTS) as the silicon precursor. The protocols cover both thermal and plasma-enhanced atomic layer deposition (ALD) processes, offering flexibility for various applications, from nanoelectronics to protective coatings on sensitive substrates.
Introduction to Silicon Nitride ALD with this compound
Atomic layer deposition of silicon nitride has become a critical process in the fabrication of advanced semiconductor devices, where it serves as a gate spacer, etch stop layer, and charge trap layer.[1] Conventional methods like low-pressure chemical vapor deposition (LPCVD) require high thermal budgets (≥700°C), which can be detrimental to sensitive device structures.[1] ALD offers a low-temperature alternative with precise, atomic-level thickness control and excellent conformality.
This compound (OCTS) has emerged as a promising precursor for SiNₓ ALD due to its high reactivity and the ability to deposit high-quality films at lower temperatures compared to other chlorosilanes.[1][2] This document outlines the key process parameters and expected film properties when using OCTS for both thermal and plasma-enhanced ALD.
Precursor Information: this compound (Si₃Cl₈)
Understanding the physical properties of OCTS is crucial for proper handling and delivery during the ALD process.
| Property | Value | Reference |
| Molecular Weight | 367.88 g/mol | [3] |
| Form | Liquid | [4] |
| Color | Colorless | [4] |
| Density | 1.621 g/cm³ | [5] |
| Boiling Point | 211.4 - 215 °C | [1][3] |
| Melting Point | -67 °C | [1][5] |
| Vapor Pressure | 9.4 Pa at 25°C, 10 mm Hg at 90°C | [1][3][4][5] |
| Flash Point | 78 °C | [1][3][5] |
Safety Note: this compound reacts violently with water and moisture, liberating hydrogen chloride (HCl).[1] It is corrosive and can cause severe skin burns and eye damage.[1] Always handle OCTS in a dry, inert atmosphere (e.g., a glovebox) and use appropriate personal protective equipment.
Thermal Atomic Layer Deposition of Silicon Nitride
Thermal ALD of SiNₓ using OCTS and ammonia (NH₃) offers a wide processing window and results in high-quality, stoichiometric films.
Process Parameters and Film Properties
The deposition temperature is a critical parameter that influences the growth rate and the final properties of the silicon nitride film.
| Deposition Temperature (°C) | Growth per Cycle (nm/cycle) | N/Si Ratio | k Value | Step Coverage (AR > 60:1) | Reference |
| 300 - 500 | - | ~1.3 (at >390°C) | ~6 | >80% | [4] |
| 285 - 520 | 0.22 (at 520°C) | Stoichiometric | - | ~94% (AR 50) | [1] |
Experimental Protocol: Thermal ALD
This protocol provides a general procedure for the thermal ALD of silicon nitride. Specific timings may need to be optimized for individual ALD reactors.
1. Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.
-
Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface, if desired.
-
Immediately load the substrate into the ALD reactor to minimize re-oxidation.
2. Precursor and Reactor Setup:
-
Heat the OCTS precursor to a suitable temperature (e.g., 80-90°C) to achieve an adequate vapor pressure for delivery into the reactor.[1][6]
-
Maintain the ALD reactor walls at a temperature higher than the precursor to prevent condensation.
-
Set the substrate temperature to the desired deposition temperature within the ALD window (e.g., 300-520°C).[1][4]
-
Introduce a carrier gas, such as argon (Ar) or nitrogen (N₂), at a constant flow rate to maintain the desired reactor pressure.
3. ALD Cycle: The ALD cycle consists of four sequential steps:
a. OCTS Pulse: Introduce OCTS vapor into the reactor for a specific duration (e.g., 0.5 - 2.0 seconds). The OCTS will react with the surface functional groups until the surface is saturated. b. Purge: Purge the reactor with the inert carrier gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted OCTS and gaseous byproducts. c. Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor (e.g., for 1.0 - 5.0 seconds). The ammonia will react with the OCTS-terminated surface, forming silicon nitride and releasing byproducts. d. Purge: Purge the reactor again with the inert carrier gas (e.g., 5 - 10 seconds) to remove unreacted ammonia and byproducts.
4. Deposition Termination:
-
Repeat the ALD cycle until the desired film thickness is achieved.
-
Cool down the reactor under an inert atmosphere before removing the substrate.
Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride
PEALD can be utilized to deposit silicon nitride at lower temperatures than thermal ALD, which is advantageous for temperature-sensitive substrates. While specific data for PEALD using OCTS is less prevalent, a general protocol can be outlined based on processes with other chlorosilanes.
General Process Considerations
In PEALD, the ammonia pulse is replaced with an ammonia or nitrogen plasma step. The plasma provides the necessary energy to drive the surface reactions at lower temperatures.
| Parameter | Typical Range |
| Substrate Temperature | 100 - 400°C |
| Plasma Power | 50 - 300 W |
| Plasma Gas | NH₃, N₂, or N₂/H₂ mixture |
| Reactor Pressure | 0.1 - 10 Torr |
Experimental Protocol: PEALD
1. Substrate Preparation:
-
Follow the same substrate preparation steps as for thermal ALD.
2. Precursor and Reactor Setup:
-
Set up the OCTS precursor delivery as described for the thermal process.
-
Set the substrate to the desired low deposition temperature (e.g., 250°C).
-
Configure the plasma source (e.g., capacitively coupled or inductively coupled plasma).
3. PEALD Cycle: a. OCTS Pulse: Introduce OCTS vapor into the reactor (e.g., 0.5 - 2.0 seconds). b. Purge: Purge the reactor with an inert gas (e.g., 5 - 10 seconds). c. Plasma Step: Introduce the nitrogen-containing gas (e.g., NH₃ or N₂) and ignite the plasma for a specific duration (e.g., 5 - 30 seconds). The reactive species from the plasma will react with the surface. d. Purge: Purge the reactor to remove any remaining reactants and byproducts (e.g., 5 - 10 seconds).
4. Deposition Termination:
-
Repeat the PEALD cycle to achieve the desired film thickness.
-
Cool down the reactor under an inert atmosphere before unloading the substrate.
Visualizing the ALD Process and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ALD and a simplified representation of the surface reaction chemistry.
Caption: Experimental workflow for the atomic layer deposition of silicon nitride.
Caption: Simplified surface reaction mechanism for thermal ALD of SiNₓ.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 13596-23-1 [m.chemicalbook.com]
- 4. 13596-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 1,1,1,2,2,3,3,3-Octachlorotrisilane - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for the Synthesis of Silicon Nanowires via Octachlorotrisilane-Based Vapor-Liquid-Solid (VLS) Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of silicon nanowires (SiNWs) utilizing octachlorotrisilane (Si3Cl8) as a silicon precursor through the Vapor-Liquid-Solid (VLS) growth mechanism. While this compound is a less conventional precursor for SiNW synthesis compared to silane or silicon tetrachloride, its properties as a liquid source with a suitable vapor pressure present opportunities for controlled delivery in Chemical Vapor Deposition (CVD) systems. This protocol is based on established VLS principles for chlorinated silanes and the known physicochemical properties of this compound. Due to the limited availability of direct experimental literature for this specific precursor in SiNW synthesis, the following parameters should be considered as a starting point for process optimization.
Introduction to VLS Synthesis of Silicon Nanowires
The Vapor-Liquid-Solid (VLS) mechanism is a widely employed bottom-up technique for the synthesis of one-dimensional nanostructures, including silicon nanowires. The process is initiated by the dissolution of a gaseous silicon precursor into nanosized liquid metal catalyst droplets, typically gold (Au), at elevated temperatures. As the precursor continuously decomposes and incorporates into the catalyst, the liquid alloy becomes supersaturated with silicon. This supersaturation drives the precipitation of silicon at the liquid-solid interface, leading to the axial growth of a crystalline silicon nanowire. The diameter of the nanowire is primarily determined by the size of the catalyst droplet.
This compound (Si3Cl8) is a perchlorinated higher-order silane. It is a liquid at room temperature with a boiling point of 213-215 °C and a vapor pressure of 10 mmHg at 90 °C.[1] Its auto-ignition temperature is 320 °C.[1] The thermal decomposition of chlorinated trisilanes is complex, with theoretical studies suggesting pathways that form reactive species like silylenes (e.g., SiCl2) and other silicon subchlorides, which can then participate in the VLS growth process.
Experimental Workflow
The synthesis of silicon nanowires using this compound via the VLS method typically involves the following stages: substrate preparation, catalyst deposition, furnace setup and heating, precursor introduction and nanowire growth, and finally, cooling and characterization.
References
Application Notes and Protocols for Low-Temperature Silicon Epitaxy with Octachlorotrisilane
Audience: Researchers, scientists, and professionals in semiconductor fabrication and materials science.
Disclaimer: Detailed, peer-reviewed experimental protocols for the use of Octachlorotrisilane (Si3Cl8) as a precursor for low-temperature silicon epitaxy are not widely available in existing literature. The following application notes and protocols are based on the known chemical and physical properties of this compound and established methodologies for similar chlorinated silicon precursors, such as Dichlorosilane (SiH2Cl2) and Silicon Tetrachloride (SiCl4). These guidelines are intended to serve as a starting point for process development and will require optimization for specific deposition systems and desired film characteristics.
Introduction to this compound for Low-Temperature Silicon Epitaxy
The continuous scaling of semiconductor devices necessitates lower thermal budgets during fabrication to prevent dopant diffusion and preserve the integrity of underlying structures. This has driven research into new precursors for low-temperature silicon epitaxy (typically below 800°C). While silane (SiH4) and chlorosilanes like dichlorosilane are common, higher-order silanes are being explored for their potential to offer higher growth rates at reduced temperatures.
This compound (Si3Cl8) is a higher-order chlorosilane that presents an intriguing possibility for low-temperature silicon epitaxy. Its potential advantages could include a lower decomposition temperature compared to simpler chlorosilanes and a different surface reaction mechanism that might lead to improved film quality or higher growth rates. However, its chlorine content also suggests that, similar to other chlorosilanes, it may offer good selectivity for deposition on silicon versus dielectric surfaces.
Properties of this compound
A thorough understanding of the precursor's properties is critical for designing a safe and effective deposition process.
| Property | Value | Source |
| Chemical Formula | Si3Cl8 | [1] |
| CAS Number | 13596-23-1 | [1] |
| Molecular Weight | 367.88 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.61 g/cm³ (at 25°C) | [1] |
| Boiling Point | 213-215°C | [1] |
| Melting Point | -67°C | [2] |
| Vapor Pressure | 10 mm Hg @ 90°C | [3] |
| Flash Point | 78°C | [3] |
| Auto-ignition Temperature | 320°C | [3] |
| Safety | Reacts violently with water, liberating hydrogen chloride. Causes severe skin burns and eye damage. | [3][4] |
Proposed Experimental Protocol for Low-Temperature Silicon Epitaxy using Si3Cl8
This protocol is a general guideline for a chemical vapor deposition (CVD) process and should be adapted to the specific equipment in use.
3.1. Substrate Preparation
-
Start with clean silicon (100) substrates.
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
Follow with a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 2 minutes) to remove the native oxide and create a hydrogen-terminated surface.
-
Immediately load the substrates into the CVD reactor's load lock to minimize re-oxidation.
3.2. CVD System and Precursor Delivery
-
System: A cold-wall, reduced-pressure CVD reactor is recommended.
-
Precursor Delivery: Due to its low vapor pressure, the this compound source vessel should be heated (e.g., to 90-100°C to achieve sufficient vapor pressure). Use heated gas lines to prevent condensation. A carrier gas, such as hydrogen (H2) or nitrogen (N2), is bubbled through the liquid Si3Cl8. The precursor partial pressure is controlled by the bubbler temperature and pressure, and the carrier gas flow rate.
-
Gases: Use ultra-high purity hydrogen (H2) as the carrier and dilution gas.
3.3. Deposition Process
-
Pump Down: Evacuate the reactor to a base pressure below 10⁻⁶ Torr.
-
Bake-out: Heat the substrate to a temperature higher than the growth temperature (e.g., 850°C) in a hydrogen atmosphere to desorb any remaining contaminants.
-
Temperature Stabilization: Lower the substrate temperature to the target deposition temperature (a starting range of 550°C to 750°C is suggested).
-
Gas Introduction: Introduce the hydrogen carrier gas and allow the pressure and flow to stabilize.
-
Precursor Injection: Divert the carrier gas through the heated Si3Cl8 bubbler to introduce the precursor into the reactor and initiate epitaxial growth.
-
Deposition: Maintain stable temperature, pressure, and gas flows for the desired deposition time to achieve the target film thickness.
-
Process Termination: Stop the precursor flow by bypassing the bubbler. Maintain the carrier gas flow while the substrate cools down.
-
Unloading: Once the system has cooled to a safe temperature, vent the chamber and unload the wafers.
3.4. Proposed Starting Parameters for Process Optimization
| Parameter | Proposed Starting Range | Notes |
| Substrate Temperature | 550°C - 750°C | Lower temperatures may lead to amorphous or polycrystalline growth, while higher temperatures may negate the benefits of a low-temperature process. |
| Reactor Pressure | 10 - 200 Torr | Reduced pressure can improve film uniformity and reduce gas-phase reactions. |
| H2 Carrier Gas Flow | 10 - 50 slm | Dependant on reactor geometry. |
| Si3Cl8 Bubbler Temperature | 90°C - 110°C | Adjust to control the precursor partial pressure. |
| Si3Cl8 Partial Pressure | 10 - 100 mTorr | This is a critical parameter influencing growth rate and film quality. |
3.5. Post-Deposition Characterization
-
Thickness and Uniformity: Spectroscopic ellipsometry or profilometry.
-
Crystallinity: X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM).
-
Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Impurity Levels: Secondary Ion Mass Spectrometry (SIMS).
Comparative Data from Analogous Chlorosilane Precursors
For context, the following table summarizes typical process parameters for low-temperature silicon epitaxy using other chlorosilanes.
| Precursor | Deposition Temperature (°C) | Pressure (Torr) | Growth Rate (nm/min) |
| Dichlorosilane (SiH2Cl2) | 600 - 800 | 10 - 150 | 1 - 20 |
| Silicon Tetrachloride (SiCl4) | 900 - 1100 | 40 - 760 | 100 - 1000 |
| Monochlorosilane (SiH3Cl) | 600 - 750 | ~80 | >100 at 650°C[5] |
Note: Growth rates are highly dependent on the specific process conditions and reactor geometry.
Visualizations
5.1. Experimental Workflow
A generalized workflow for low-temperature silicon epitaxy using a CVD system.
5.2. Logic Diagram for Process Parameter Optimization
A decision-making flowchart for optimizing a new silicon epitaxy process.
References
Octachlorotrisilane for conformal silicon nitride film deposition
An Application Note on the Use of Octachlorotrisilane for Conformal Silicon Nitride Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiN) thin films are crucial dielectric materials in the semiconductor industry, serving as insulators, passivation layers, and etch stops.[1] The ongoing miniaturization of electronic devices necessitates deposition techniques that offer atomic-scale thickness control and excellent conformality over high-aspect-ratio structures at low temperatures.[2] Traditional methods like Low-Pressure Chemical Vapor Deposition (LPCVD) often require high temperatures (≥700 °C), which can be incompatible with thermally sensitive device architectures.[3]
This compound (OCTS, Si3Cl8) has emerged as a promising precursor for the deposition of high-quality, conformal silicon nitride films at lower temperatures.[4] As a higher-order chlorosilane, OCTS offers potential advantages over more conventional precursors like dichlorosilane (SiH2Cl2) and hexachlorodisilane (Si2Cl6), including higher growth rates and a wider processing window.[5] This application note provides a comprehensive overview of the use of OCTS in SiN film deposition, with a focus on Atomic Layer Deposition (ALD), summarizing key data and presenting detailed experimental protocols.
Physicochemical Properties of this compound
This compound is a liquid precursor with properties that make it suitable for vapor deposition techniques.[4][6] It is a clear to straw-colored liquid with an acrid odor similar to hydrogen chloride.[7]
| Property | Value | Reference |
| Chemical Formula | Si3Cl8 | [8] |
| Molecular Weight | 367.88 g/mol | [4] |
| Physical State | Liquid | |
| Boiling Point | 213 - 215 °C | [9] |
| Melting Point | -67 °C | |
| Flash Point | 78 °C | |
| Auto-ignition Temp. | 320 °C | [9] |
| Refractive Index | 1.513 | [9] |
| Density | 1.61 g/cm³ |
Application Data: Deposition of Conformal Silicon Nitride
The use of OCTS with a nitrogen source, typically ammonia (NH3), allows for the deposition of SiN films with excellent conformality and controlled properties. Atomic Layer Deposition (ALD) is a preferred method due to its self-limiting surface reactions, which enable precise thickness control.[2]
Table 1: ALD Process Parameters for SiN Deposition using OCTS and NH3
| Parameter | Value | Notes | Reference |
| Silicon Precursor | This compound (Si3Cl8) | --- | [5] |
| Nitrogen Precursor | Ammonia (NH3) | --- | [5] |
| Deposition Temp. | 285 - 520 °C | Wide ALD temperature window | [5] |
| Deposition Temp. | 300 - 500 °C | ALD-like growth with some CVD component | [10] |
Table 2: Resulting SiN Film Properties
| Property | Value | Deposition Conditions | Reference |
| Growth per Cycle | 0.22 nm/cycle | 520 °C | [5] |
| Step Coverage | ~94% | 50:1 aspect ratio hole pattern | [5] |
| Step Coverage | >80% | 60:1 aspect ratio trenches | [10] |
| Film Composition | Stoichiometric (Si3N4) | 520 °C | [5] |
| N/Si Ratio | ~1.3 | > 390 °C | [10] |
| Wet Etch Rate | Not specified | Lower WER is a key advantage of dense films | [11] |
| Refractive Index | Not specified | Typically ~2.0 for stoichiometric SiN | [12] |
Experimental Protocols
1. Safety and Handling of this compound
This compound is a hazardous chemical that requires strict safety protocols. It is a combustible liquid and reacts with water and moisture to liberate hydrogen chloride gas.[7][9] It causes severe skin burns and eye damage.[13]
-
Personal Protective Equipment (PPE): Always handle OCTS inside a certified chemical fume hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[9] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended where inhalation exposure may occur.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] Keep containers tightly sealed under a dry inert atmosphere (e.g., nitrogen or argon).[9]
-
Handling: Use only non-sparking tools.[9] Ground and bond containers and receiving equipment during transfers. Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[9]
-
Spills and Waste: In case of a spill, use inert absorbent material for cleanup. Do not use water.[14] Dispose of waste according to local, state, and federal regulations.
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the victim to fresh air.[14] In all cases of exposure, seek immediate medical attention.[14]
2. Protocol for Atomic Layer Deposition of SiN using OCTS
This protocol describes a typical thermal ALD process for depositing silicon nitride using this compound and ammonia.
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
-
Perform a dilute hydrofluoric acid (HF) dip to remove any native oxide if a direct SiN-on-Si interface is desired.
-
Load the substrate into the ALD reactor chamber.
-
-
Deposition Cycle:
-
Stabilization: Heat the substrate to the desired deposition temperature (e.g., 520 °C) and allow the temperature to stabilize.[5]
-
Step 1: OCTS Pulse: Introduce OCTS vapor into the chamber for a specified time to allow for a self-limiting reaction with the substrate surface.
-
Step 2: Purge: Purge the chamber with an inert gas (e.g., N2 or Ar) to remove any unreacted OCTS and gaseous byproducts.
-
Step 3: NH3 Pulse: Introduce ammonia (NH3) gas into the chamber. The NH3 reacts with the chemisorbed silicon-containing species on the surface to form silicon nitride.
-
Step 4: Purge: Purge the chamber with the inert gas to remove unreacted NH3 and reaction byproducts.
-
Repeat: Repeat the cycle (Steps 1-4) until the desired film thickness is achieved. The thickness is linearly proportional to the number of ALD cycles.
-
-
Post-Deposition:
-
Cool the reactor chamber down under an inert atmosphere.
-
Remove the coated substrate for characterization.
-
3. Protocol for SiN Film Characterization
A series of characterization techniques should be employed to determine the quality and properties of the deposited SiN film.
-
Thickness and Refractive Index: Use ellipsometry to perform a quick, non-destructive measurement of the film thickness and refractive index.
-
Composition and Stoichiometry:
-
Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition (Si, N, O, C) and the Si/N ratio of the film.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify bonding states, such as Si-N, N-H, and Si-H bonds.
-
-
Conformality: For deposition on patterned substrates with high-aspect-ratio features, use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to evaluate the step coverage and conformality of the film.
-
Wet Etch Rate (WER):
-
Measure the initial thickness of the SiN film.
-
Immerse the sample in a dilute HF solution (e.g., 100:1 H2O:HF) for a specific time.
-
Rinse with deionized water and dry with nitrogen.
-
Measure the final thickness. The WER is calculated as the change in thickness divided by the etch time. A lower WER generally indicates a denser, higher-quality film.[11][15]
-
Visualizations
Caption: Simplified reaction pathway for thermal ALD of SiN.
Caption: Experimental workflow for SiN deposition via ALD.
Caption: Logical workflow for SiN film characterization.
References
- 1. Silicon Nitride | Stanford Nanofabrication Facility [snfguide.stanford.edu]
- 2. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystec.com [crystec.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 13596-23-1 [m.chemicalbook.com]
- 7. 1,1,1,2,2,3,3,3-Octachlorotrisilane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 13. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. jos.ac.cn [jos.ac.cn]
Application Notes and Protocols for Chemical Vapor Deposition of Silicon Carbide using Octachlorotrisilane
Topic: Chemical Vapor Deposition of Silicon Carbide using Octachlorotrisilane
Audience: Researchers, scientists, and professionals in materials science and semiconductor development.
Abstract: This document provides a detailed theoretical protocol for the chemical vapor deposition (CVD) of silicon carbide (SiC) films using this compound (Si₃Cl₈) as the silicon precursor. Due to a lack of direct literature on this specific process, the following protocols and data are inferred from studies on similar chlorinated silicon precursors and the known properties of this compound. These notes are intended to serve as a foundational guide for developing a viable CVD process for SiC using this precursor.
Introduction to Silicon Carbide and CVD
Silicon carbide is a wide-bandgap semiconductor with exceptional properties, including high thermal conductivity, high electric field breakdown strength, and excellent chemical and mechanical stability. These characteristics make it a prime candidate for high-power, high-frequency, and high-temperature electronic devices. Chemical vapor deposition is a widely used technique for producing high-purity, high-performance thin films of SiC. The choice of precursors is critical in a CVD process, influencing deposition temperature, growth rate, film purity, and morphology. Chlorinated silicon precursors are often favored in silicon and silicon carbide epitaxy to suppress gas-phase nucleation and achieve higher growth rates.
This compound (Si₃Cl₈) is a perchlorinated silane that can serve as a source of reactive silicon species, such as SiCl₂, upon thermal decomposition. While its direct use for SiC CVD is not extensively documented, its chemical properties suggest it could be a viable precursor in conjunction with a suitable carbon source.
Proposed Experimental Setup and Parameters
A horizontal or vertical hot-wall CVD reactor is recommended for this process to ensure uniform temperature distribution across the substrate. The system should be equipped with mass flow controllers for precise gas handling, a high-temperature furnace, and a vacuum system for low-pressure operations.
Table 1: Inferred Process Parameters for SiC CVD using this compound
| Parameter | Proposed Range | Notes |
| Precursor | ||
| Silicon Source | This compound (Si₃Cl₈) | Liquid at room temperature. Requires a bubbler for vaporization. |
| Carbon Source | Methane (CH₄), Propane (C₃H₈), or Acetylene (C₂H₂) | Choice of carbon source will affect deposition temperature and film properties. |
| Substrate | Silicon (Si), Graphite, or SiC wafers | Substrate should be chemically stable at high temperatures. |
| Temperatures | ||
| This compound Bubbler | 80 - 120 °C | To ensure adequate vapor pressure. |
| Substrate Temperature | 1100 - 1600 °C | Higher temperatures generally improve crystalline quality but can increase defects if not optimized. |
| Gas Flow Rates | ||
| Carrier Gas (H₂) | 10 - 50 slm | Hydrogen acts as a carrier gas and a reducing agent. |
| Si₃Cl₈ Flow Rate | 10 - 100 sccm | Controlled by the bubbler temperature and carrier gas flow through the bubbler. |
| Carbon Source Flow Rate | 5 - 50 sccm | The Si/C ratio is a critical parameter for obtaining stoichiometric SiC. |
| Pressure | ||
| Reactor Pressure | 10 - 200 Torr | Low-pressure CVD (LPCVD) is generally preferred for better film uniformity and reduced gas-phase reactions. |
| Deposition Time | 30 - 120 minutes | Dependent on the desired film thickness and deposition rate. |
Detailed Experimental Protocol
This protocol is a proposed methodology and should be optimized based on experimental results.
3.1. Substrate Preparation
-
Clean the selected substrate (e.g., a 4H-SiC wafer) using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Perform an HF dip to remove the native oxide layer immediately before loading the substrate into the CVD reactor.
-
Load the substrate onto the susceptor in the CVD reactor.
3.2. CVD System Preparation
-
Pump down the reactor chamber to a base pressure of less than 1x10⁻⁶ Torr to minimize atmospheric contamination.
-
Leak-check the system to ensure its integrity.
-
Heat the this compound bubbler to the desired temperature (e.g., 100 °C) and allow it to stabilize.
-
Heat the substrate to the desired deposition temperature (e.g., 1400 °C) under a hydrogen atmosphere.
3.3. Deposition Process
-
Stabilize the chamber pressure to the target deposition pressure (e.g., 100 Torr).
-
Introduce the carrier gas (H₂) at the desired flow rate.
-
Introduce the carbon source (e.g., methane) at the desired flow rate.
-
Introduce the this compound vapor into the reactor by flowing a controlled amount of carrier gas through the bubbler.
-
Maintain these conditions for the desired deposition time.
3.4. Post-Deposition
-
Stop the flow of the precursors and the carbon source.
-
Cool down the reactor to room temperature under a continuous flow of hydrogen.
-
Unload the coated substrate for characterization.
Proposed Chemical Reaction Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical chemical reactions and the experimental workflow for the CVD of SiC using this compound.
Caption: Hypothetical reaction pathway for SiC CVD from this compound.
Caption: Experimental workflow for SiC CVD.
Characterization of Deposited Films
The resulting SiC films should be characterized to determine their properties.
Table 2: Recommended Characterization Techniques
| Property | Technique | Expected Outcome |
| Morphology and Thickness | Scanning Electron Microscopy (SEM) | Visualization of surface morphology and cross-sectional thickness measurement. |
| Crystallinity and Phase | X-ray Diffraction (XRD) | Identification of SiC polytypes (e.g., 3C-SiC, 4H-SiC) and assessment of crystalline quality. |
| Composition | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) | Determination of the Si:C ratio and detection of impurities. |
| Surface Roughness | Atomic Force Microscopy (AFM) | Quantitative measurement of the root-mean-square (RMS) surface roughness. |
| Optical Properties | Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy | Identification of Si-C bonding and assessment of film quality. |
Safety Precautions
This compound is a reactive and corrosive compound. It reacts with moisture to produce hydrochloric acid. All handling should be performed in a dry, inert atmosphere (e.g., a glovebox). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The CVD system should be housed in a well-ventilated area with appropriate exhaust and scrubbing systems for the precursor and reaction byproducts.
Disclaimer: The protocols and data presented in these application notes are based on inferred knowledge and should be used as a starting point for experimental design. The actual process parameters may vary and will require empirical optimization. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for Octachlorotrisilane Precursor Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and delivery of octachlorotrisilane (Si₃Cl₈), a precursor for the deposition of silicon-based thin films.
Introduction
This compound (Si₃Cl₈) is a liquid precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to grow silicon-containing thin films, such as silicon nitride (SiNₓ). Its application is of interest in the fabrication of advanced electronic devices. Proper handling and precise delivery of this precursor are critical for achieving desired film properties and ensuring experimental reproducibility.
Precursor Properties
A thorough understanding of the physical and chemical properties of this compound is essential for designing a reliable delivery system.
| Property | Value | Reference |
| Molecular Formula | Si₃Cl₈ | |
| Molecular Weight | 367.88 g/mol | |
| Physical State | Liquid | |
| Boiling Point | 213 - 215 °C | |
| Vapor Pressure | 10 mm Hg @ 90 °C | |
| Density | 1.621 g/cm³ |
Vapor Pressure Data:
The vapor pressure of this compound can be calculated using the Antoine equation:
log₁₀(P) = A - (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Parameter | Value | Temperature Range (K) |
| A | 5.65654 | 319.4 to 484.6 |
| B | 2777.399 | 319.4 to 484.6 |
| C | 6.336 | 319.4 to 484.6 |
Data sourced from the NIST Chemistry WebBook.
Experimental Setup for Precursor Delivery
A typical setup for the delivery of this compound involves a stainless steel bubbler, a carrier gas, mass flow controllers (MFCs), and heated delivery lines.
Key Components:
-
This compound Precursor: Stored in a stainless steel bubbler.
-
Carrier Gas: An inert gas, typically high-purity argon (Ar) or nitrogen (N₂), is used to transport the precursor vapor.
-
Mass Flow Controllers (MFCs): To precisely control the flow rate of the carrier gas.
-
Bubbler: A vessel designed to hold the liquid precursor and allow the carrier gas to bubble through it, becoming saturated with the precursor vapor.
-
Heated Delivery Lines: All lines between the bubbler and the deposition chamber must be heated to a temperature above the bubbler temperature to prevent precursor condensation.
-
Deposition Chamber: The reactor where the thin film deposition occurs (CVD or ALD).
Experimental Workflow Diagram
Caption: Experimental workflow for Si₃Cl₈ delivery.
Experimental Protocols
Protocol for Atomic Layer Deposition of Silicon Nitride
This protocol is based on the successful deposition of stoichiometric silicon nitride films using this compound and ammonia (NH₃) as precursors.
4.1.1. Deposition Parameters:
| Parameter | Value |
| Precursor | This compound (Si₃Cl₈) |
| Co-reactant | Ammonia (NH₃) |
| ALD Temperature Window | 285 - 520 °C |
| Deposition Temperature | 520 °C |
| Growth Rate | 0.22 nm/cycle |
4.1.2. Step-by-Step Procedure:
-
System Preparation:
-
Ensure the ALD reactor and all delivery lines are clean and leak-tight.
-
Heat the ALD reactor to the desired deposition temperature (e.g., 520 °C).
-
Heat the this compound bubbler to a stable temperature to achieve the desired vapor pressure (e.g., 80-100 °C).
-
Heat all precursor delivery lines to a temperature at least 10-20 °C higher than the bubbler temperature to prevent condensation.
-
-
Precursor Delivery and Deposition Cycle:
-
Step 1: Si₃Cl₈ Pulse:
-
Introduce the Si₃Cl₈ vapor into the reactor using a carrier gas (e.g., Ar) at a controlled flow rate. The pulse time should be sufficient for the precursor to adsorb and saturate the substrate surface.
-
-
Step 2: Purge:
-
Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted Si₃Cl₈ and byproducts.
-
-
Step 3: NH₃ Pulse:
-
Introduce ammonia (NH₃) gas into the reactor. The NH₃ will react with the adsorbed Si₃Cl₈ layer to form silicon nitride.
-
-
Step 4: Purge:
-
Purge the reactor with an inert gas to remove any unreacted NH₃ and reaction byproducts.
-
-
-
Repeat Cycles:
-
Repeat the four-step cycle until the desired film thickness is achieved.
-
Calculating Precursor Molar Flow Rate
The molar flow rate of the delivered precursor can be estimated using the following equation, assuming the carrier gas is fully saturated with the precursor vapor in the bubbler:
Fprecursor = (Pprecursor / (Pbubbler - Pprecursor)) * Fcarrier
Where:
-
Fprecursor is the molar flow rate of the precursor.
-
Pprecursor is the vapor pressure of the precursor at the bubbler temperature.
-
Pbubbler is the total pressure inside the bubbler.
-
Fcarrier is the molar flow rate of the carrier gas.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Toxicity: It is classified as a toxic and corrosive material. Inhalation of vapors can cause severe respiratory irritation.
-
Reactivity: It reacts violently with water, releasing hydrogen chloride (HCl) gas. Therefore, it must be handled in a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from moisture.
Logical Relationship for Safe Handling
Caption: Safety logic for handling Si₃Cl₈.
Application Notes and Protocols for Octachlorotrisilane in Semiconductor Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorotrisilane (Si3Cl8) is a liquid silicon precursor increasingly utilized in the fabrication of advanced semiconductor devices.[1] Its application is particularly prominent in the deposition of high-quality silicon nitride (SiNx) thin films, which are critical components in modern integrated circuits, serving as gate insulators, spacers, and encapsulation layers.[1] The advantages of using this compound, especially in thermal Atomic Layer Deposition (ALD), include a wide processing temperature window, high growth rates, and the ability to deposit stoichiometric and pure films with excellent conformality on high-aspect-ratio structures.[1]
These application notes provide a comprehensive overview of the use of this compound in semiconductor manufacturing, with a focus on the thermal ALD of silicon nitride. Detailed experimental protocols, quantitative data on film properties, and a proposed reaction mechanism are presented to assist researchers and professionals in leveraging this precursor for advanced semiconductor device fabrication.
Key Applications and Advantages
This compound is primarily used as a silicon precursor in the following deposition techniques:
-
Atomic Layer Deposition (ALD): A technique that allows for the deposition of ultrathin films with atomic-level precision.[1]
-
Chemical Vapor Deposition (CVD): A process used to produce high-purity, high-performance solid materials.
The key advantages of using this compound in these processes include:
-
Wide ALD Temperature Window: Successful deposition of SiNx has been reported in a broad temperature range of 285°C to 520°C.[1]
-
High Growth Rate: A high growth rate of approximately 0.22 nm/cycle has been achieved for stoichiometric silicon nitride films.[1]
-
Excellent Conformality: Demonstrates excellent step coverage of around 94% on high-aspect-ratio structures, which is crucial for the fabrication of 3D device architectures.[1]
-
High Purity Films: Enables the deposition of pure, stoichiometric silicon nitride films.[1]
-
Lower Reaction Energy Barrier: Computational studies suggest that this compound has a lower energy barrier for reaction with ammonia compared to other chlorosilanes like SiCl4 and Si2Cl6, indicating higher reactivity.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data for silicon nitride films deposited using this compound and other chlorosilane precursors for comparison.
Table 1: Film Properties of Silicon Nitride (SiNx) Deposited by Thermal ALD using this compound (Si3Cl8) and Ammonia (NH3)
| Deposition Temperature (°C) | N/Si Ratio | Mass Density (g/cm³) | Refractive Index | Wet Etch Rate (nm/min) in dilute HF |
| 500 | ~1.4 | ~2.9 | ~1.96 | Low |
| 400 | - | - | - | < 1.0 |
| 300-500 | - | - | - | - |
Data synthesized from available research, specific values can vary based on process conditions.
Table 2: Comparison of Chlorosilane Precursors for Thermal ALD of SiNx
| Precursor | Formula | Typical Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Characteristics |
| This compound | Si3Cl8 | 300 - 520[1] | ~2.2[1] | Wide temperature window, high growth rate, excellent conformality.[1] |
| Hexachlorodisilane | Si2Cl6 | 515 - 557 | 2.4 - 2.8[3] | Higher deposition rate than monosilanes.[3] |
| Dichlorosilane | SiH2Cl2 | >750 (LPCVD)[4] | - | Standard precursor for LPCVD nitride.[4] |
| Silicon Tetrachloride | SiCl4 | 550 - 600[5] | ~0.245[5] | Requires higher temperatures.[5] |
Experimental Protocols
The following are detailed protocols for the thermal Atomic Layer Deposition (ALD) of silicon nitride using this compound and ammonia. These protocols are based on established procedures for chlorosilane-based ALD and should be optimized for specific reactor configurations and desired film properties.
Protocol 1: Thermal ALD of Silicon Nitride (SiNx)
Objective: To deposit a high-quality, conformal silicon nitride thin film using this compound and ammonia via thermal ALD.
Materials and Equipment:
-
ALD Reactor with precursor delivery systems for Si3Cl8 and NH3.
-
This compound (Si3Cl8) precursor, maintained at a controlled temperature to ensure adequate vapor pressure.
-
Anhydrous ammonia (NH3) gas.
-
High-purity nitrogen (N2) or argon (Ar) for purging.
-
Silicon wafers or other suitable substrates.
-
Standard safety equipment for handling hazardous materials.
Methodology:
-
Substrate Preparation:
-
Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide and create a hydrogen-terminated surface.
-
Load the substrates into the ALD reactor.
-
-
Reactor Setup and Pre-deposition:
-
Evacuate the reactor to a base pressure of < 10^-6 Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 450°C). The optimal temperature window for Si3Cl8 is between 300°C and 520°C.[1]
-
Heat the this compound precursor to a temperature that provides sufficient vapor pressure for delivery into the chamber (e.g., 80-100°C).
-
Stabilize all gas flows and temperatures before starting the deposition.
-
-
ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions. One cycle for SiNx deposition is as follows:
-
Step 1: this compound Pulse: Introduce Si3Cl8 vapor into the reactor for a specific duration (e.g., 0.5 - 2.0 seconds). The Si3Cl8 molecules will chemisorb onto the substrate surface.
-
Step 2: Purge 1: Purge the reactor with an inert gas (N2 or Ar) for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted Si3Cl8 and gaseous byproducts.
-
Step 3: Ammonia Pulse: Introduce NH3 gas into the reactor for a specific duration (e.g., 1.0 - 5.0 seconds). The NH3 will react with the chemisorbed silicon-containing species on the surface to form silicon nitride.
-
Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 5 - 10 seconds) to remove unreacted NH3 and reaction byproducts like HCl.
-
-
Deposition Repetition:
-
Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.
-
-
Post-deposition:
-
After the final cycle, cool down the reactor under an inert gas flow.
-
Unload the substrates for characterization.
-
Process Parameters (Example):
| Parameter | Value |
| Substrate Temperature | 450 °C |
| Si3Cl8 Pulse Time | 1.0 s |
| N2 Purge Time 1 | 8.0 s |
| NH3 Pulse Time | 3.0 s |
| N2 Purge Time 2 | 8.0 s |
| Reactor Pressure | 1.0 Torr |
| N2 Flow Rate | 200 sccm |
Note: These are starting parameters and should be optimized for the specific ALD system and desired film properties.
Mandatory Visualizations
Experimental Workflow
References
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth studies and characterization of silicon nitride thin films deposited by alternating exposures to Si2Cl6 and NH3 [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Functionalization Using Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octachlorotrisilane (Si₃Cl₈) is a perchlorinated silane that serves as a precursor for the deposition of silicon-based thin films. While its primary application lies within the semiconductor industry for creating high-purity silicon layers, the fundamental principles of its reactivity can be adapted for surface functionalization in various research contexts. This document provides an overview of the potential applications, reaction mechanisms, and generalized protocols for surface modification using this compound, drawing parallels with more commonly studied chlorosilanes.
Note: The application of this compound in direct drug development is not well-documented in publicly available literature. The protocols and applications described herein are based on its use in materials science and semiconductor manufacturing. Researchers in drug development may find these methods applicable for modifying carrier substrates, such as silicon nanoparticles, where a precise silicon-based coating is required.
Principle of this compound Surface Modification
The surface modification process with this compound relies on the reaction of its highly reactive silicon-chlorine bonds with hydroxyl (-OH) groups present on a substrate surface. This process, known as silanization, forms stable silicon-oxygen-substrate bonds. The reaction proceeds via hydrolysis of the Si-Cl bonds with trace water or surface hydroxyls, followed by condensation and the formation of a silicon-oxygen network on the surface. Given that this compound has multiple reactive sites, it can form a cross-linked, stable inorganic layer.
Potential Applications
While specific applications for this compound are not extensively detailed, its properties suggest its utility in:
-
Semiconductor Manufacturing: As a precursor for the chemical vapor deposition (CVD) of high-purity silicon thin films, essential for integrated circuits and memory devices.[1]
-
Materials Science: To create thin, uniform silicon or silicon oxide layers on various substrates, modifying their surface properties such as hydrophilicity, refractive index, and chemical resistance.
-
Nanoparticle Functionalization: For coating nanoparticles (e.g., silica, titania) to alter their surface chemistry or to build up layered structures for subsequent functionalization.
-
Biomedical Field (Exploratory): Potentially for the modification of implantable devices or drug delivery carriers where a stable, inorganic, and biocompatible silicon-based layer is desired.
Experimental Protocols
The following are generalized protocols for surface functionalization using this compound, primarily through vapor deposition, which is a common method for reactive precursors like chlorosilanes.
Protocol 1: Vapor-Phase Deposition of this compound
This protocol is suitable for creating a thin, uniform film of silicon oxide/sub-oxide on a substrate.
1. Substrate Preparation (Hydroxylation):
-
Objective: To generate a high density of hydroxyl (-OH) groups on the substrate surface to facilitate the reaction with this compound.
-
Procedure for Silicon Wafers or Glass Slides:
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen or in an oven at 110°C.
-
Treat the substrates with an oxygen plasma cleaner for 5-10 minutes to both clean and hydroxylate the surface.
-
Alternatively (for robust substrates): Immerse the cleaned substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and dry with a stream of nitrogen.
-
2. Vapor Deposition:
-
Objective: To react the hydroxylated surface with this compound vapor under controlled conditions.
-
Procedure:
-
Place the freshly hydroxylated substrates inside a vacuum deposition chamber.
-
Place a small amount of this compound (e.g., 100-200 µL) in a small container within the chamber.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Gently heat the this compound source to increase its vapor pressure. The precise temperature will depend on the desired deposition rate and the system configuration.
-
The substrate can be maintained at room temperature or slightly heated (e.g., 50-100°C) to promote the surface reaction.
-
Allow the deposition to proceed for a predetermined time (e.g., 30 minutes to several hours), depending on the desired layer thickness.
-
After deposition, vent the chamber with an inert gas (e.g., nitrogen or argon).
-
3. Post-Deposition Treatment:
-
Objective: To stabilize the deposited layer and remove any unreacted precursor.
-
Procedure:
-
Rinse the coated substrates with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed this compound.
-
Cure the substrates in an oven at a temperature appropriate for the substrate material (e.g., 120°C for 1 hour) to further cross-link the siloxane network.
-
Data Presentation
| Parameter | Typical Expected Value Range for Silanized Surfaces | Method of Analysis | Notes |
| Monolayer/Thin Film Thickness | 1 - 10 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Thickness is dependent on deposition time, temperature, and precursor concentration. |
| Static Water Contact Angle | Varies (can be hydrophilic or hydrophobic depending on final surface termination) | Goniometry | A freshly deposited chlorosilane layer is typically reactive and will become hydrophilic upon exposure to moisture. |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) | Vapor deposition generally leads to smooth, conformal coatings. |
| Elemental Composition | Presence of Si, O, Cl (before hydrolysis), and substrate elements | X-ray Photoelectron Spectroscopy (XPS) | XPS can confirm the presence of the silicon-based layer and its chemical state. |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Experimental Workflow
Caption: General experimental workflow for surface functionalization via vapor deposition.
References
Application Notes and Protocols for the Synthesis of Silicon Quantum Dots from Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon quantum dots (SiQDs) have emerged as a promising class of nanomaterials for biomedical applications due to their biocompatibility, low toxicity, and tunable photoluminescence.[1] Unlike traditional quantum dots that often contain heavy metals, SiQDs offer a safer alternative for applications such as bioimaging and drug delivery.[1][2] This document provides detailed application notes and a generalized protocol for the synthesis of silicon quantum dots using octachlorotrisilane (Si₃Cl₈) as a precursor. While specific literature on the direct use of this compound is not abundant, the protocols for related chlorosilane precursors can be adapted.
Synthesis of Silicon Quantum Dots from this compound: A Generalized Protocol
The synthesis of silicon quantum dots from chlorosilane precursors, such as this compound, typically involves the reduction of the silicon halide in an organic solvent. This bottom-up approach allows for the formation of crystalline silicon nanoparticles.
Experimental Protocol: Reduction of this compound
Objective: To synthesize silicon quantum dots through the chemical reduction of this compound.
Materials:
-
This compound (Si₃Cl₈)
-
Reducing agent (e.g., Sodium naphthalenide, Lithium aluminum hydride)
-
Anhydrous organic solvent (e.g., 1,2-dimethoxyethane (glyme), tetrahydrofuran (THF))
-
Surface passivating agent (e.g., 1-alkene such as 1-dodecene)
-
Quenching agent (e.g., anhydrous ethanol)
-
Purification solvents (e.g., hexane, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Reducing Agent: Prepare a solution of the reducing agent in the chosen anhydrous solvent under an inert atmosphere. For example, sodium naphthalenide can be prepared by stirring sodium metal with naphthalene in glyme.
-
Reaction Setup: In a multi-neck round-bottom flask connected to a Schlenk line, add the anhydrous organic solvent and the surface passivating agent. De-gas the solution by bubbling with an inert gas.
-
Precursor Injection: Slowly inject the this compound precursor into the reaction flask at room temperature while stirring vigorously.
-
Reduction: Add the prepared reducing agent solution dropwise to the reaction mixture. The reaction is typically rapid and may be accompanied by a color change, indicating the formation of silicon nanoparticles.
-
Surface Passivation: After the reduction is complete, the silicon nanocrystals will have chloride-terminated surfaces. The in-situ presence of a passivating agent like an alkene will lead to surface functionalization. This process can be driven by gentle heating.
-
Quenching and Purification: Quench any excess reducing agent by the slow addition of anhydrous ethanol. The crude solution containing the SiQDs is then purified by repeated precipitation with a non-solvent (e.g., ethanol) and redispersion in a solvent (e.g., hexane). Centrifugation is used to separate the precipitated SiQDs.
-
Final Product: The purified SiQDs are dried under vacuum to yield a powder that can be dispersed in various organic solvents.
Safety Precautions:
-
This compound and reducing agents like lithium aluminum hydride are highly reactive and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere using a Schlenk line or in a glovebox.
-
Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Characterization and Properties
The synthesized SiQDs should be characterized to determine their size, crystallinity, surface chemistry, and optical properties.
| Parameter | Typical Values for SiQDs | Characterization Technique |
| Size | 1 - 10 nm | Transmission Electron Microscopy (TEM) |
| Crystallinity | Crystalline (diamond cubic) | X-ray Diffraction (XRD), HRTEM |
| Surface Functionalization | Alkyl-terminated | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Optical Properties | Tunable photoluminescence (blue to near-infrared) | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy |
| Quantum Yield (QY) | 5% - 60% | Comparative method using a standard dye |
Application in Drug Delivery
The biocompatibility and photoluminescent properties of SiQDs make them excellent candidates for drug delivery systems.[3] Their surface can be functionalized with targeting ligands and loaded with therapeutic agents.
Protocol: Loading an Anticancer Drug onto SiQDs
Objective: To conjugate an anticancer drug to the surface of functionalized SiQDs for targeted delivery.
Materials:
-
Alkyl-terminated SiQDs
-
Anticancer drug with a reactive group (e.g., doxorubicin with an amine group)
-
Coupling agents (e.g., EDC/NHS)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane
Procedure:
-
Surface Modification: The alkyl-terminated surface of the SiQDs can be modified to introduce functional groups like carboxylic acids for drug conjugation. This can be achieved through various chemical reactions.
-
Activation of Carboxylic Groups: Disperse the carboxyl-functionalized SiQDs in PBS. Add EDC and NHS to activate the carboxylic acid groups.
-
Drug Conjugation: Add the anticancer drug to the activated SiQD solution and stir at room temperature for several hours.
-
Purification: Remove the unconjugated drug and excess reagents by dialysis against PBS.
-
Characterization: Confirm the successful conjugation of the drug to the SiQDs using techniques like UV-Vis and fluorescence spectroscopy.
Visualizations
Experimental Workflow for SiQD Synthesis
Caption: Workflow for the synthesis and purification of silicon quantum dots.
Signaling Pathway for Targeted Drug Delivery with SiQDs
Caption: Pathway for targeted drug delivery using functionalized SiQDs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Octachlorotrisilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of the octachlorotrisilane precursor. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains several types of impurities. These can include other chlorosilanes with close boiling points, such as hexachlorodisilane (Si₂Cl₆) and silicon tetrachloride (SiCl₄). Boron and phosphorus compounds, often in the form of boron trichloride (BCl₃) and phosphorus trichloride (PCl₃), are also common contaminants that can be particularly problematic for semiconductor applications.[1][2][3] Additionally, hydrolysis of chlorosilanes upon exposure to moisture can lead to the formation of siloxanes, which appear as oily or gel-like substances.[4]
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional distillation and adsorption. Fractional distillation is effective for separating components with different boiling points.[5][6] For high-boiling chlorosilanes like this compound, this is often performed under reduced pressure to prevent thermal decomposition. Adsorption is used to remove specific impurities, such as boron and phosphorus compounds, by passing the chlorosilane (in liquid or vapor phase) through a column packed with an adsorbent like silica gel or a specialized ion-exchange resin.[7][8][9]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile impurities.[10][11][12] For elemental impurities like boron and phosphorus, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique. Graphite Furnace Atomic Absorption (GFAA) spectrometry can also be used for the analysis of trace metal impurities.[13]
Q4: Why is it crucial to handle this compound in an inert and dry atmosphere?
A4: this compound, like other chlorosilanes, reacts readily with moisture to produce corrosive hydrogen chloride (HCl) gas and siloxanes.[4] This not only consumes the desired product, reducing the yield, but the resulting byproducts can complicate purification. Therefore, all handling and purification procedures should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The formation of a white precipitate or oily substance during purification.
-
Question: I observed a white solid or a viscous oil forming in my distillation flask/adsorption column. What is happening and how can I resolve this?
-
Answer: This is a strong indication of moisture contamination, leading to the hydrolysis of this compound and the formation of siloxanes.
-
Immediate Action: If possible, filter the mixture under an inert atmosphere to remove the insoluble siloxanes.
-
Prevention: Ensure all glassware is rigorously dried before use and that the entire system is leak-tight and purged with a dry, inert gas. Use dry solvents and reagents.
-
Issue 2: Inefficient separation of impurities during fractional distillation.
-
Question: My fractional distillation is not effectively separating the impurities from the this compound. What could be the cause?
-
Answer: Inefficient separation can be due to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of close-boiling impurities. Consider using a longer column or one with a more efficient packing material.
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to ensure a slow and steady distillation.
-
Pressure Fluctuations: In a vacuum distillation, unstable pressure will lead to a fluctuating boiling point, disrupting the separation. Ensure your vacuum pump and controller are functioning correctly to maintain a stable pressure.
-
Issue 3: Adsorption column is not effectively removing boron or phosphorus impurities.
-
Question: After passing my this compound through a silica gel column, the levels of boron/phosphorus are still high. What should I do?
-
Answer: This can be due to the adsorbent being inactive or saturated.
-
Adsorbent Activation: Silica gel often needs to be activated by heating under vacuum to remove adsorbed water, which can interfere with the adsorption of impurities. A typical activation procedure involves heating at 150-200°C under vacuum for several hours.
-
Column Capacity: The amount of adsorbent may be insufficient for the quantity of impurities. Try increasing the amount of adsorbent or running the purification at a slower flow rate to increase the contact time.
-
Vapor Phase Adsorption: For some impurities, passing the chlorosilane in the vapor phase through the adsorbent bed can be more effective.[8] This requires heating the chlorosilane and the adsorption column.
-
Quantitative Data
The following table presents illustrative data on the reduction of common impurities in this compound using a combination of fractional distillation and adsorption purification.
| Impurity | Concentration in Crude Product (ppmw) | Concentration after Fractional Distillation (ppmw) | Concentration after Adsorption (ppmw) |
| Silicon Tetrachloride (SiCl₄) | 500 | < 50 | < 50 |
| Hexachlorodisilane (Si₂Cl₆) | 1000 | < 100 | < 100 |
| Boron Trichloride (BCl₃) | 10 | 5 | < 0.1 |
| Phosphorus Trichloride (PCl₃) | 5 | 2 | < 0.1 |
Experimental Protocols
1. Purification by Vacuum Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus:
-
Round-bottom flask
-
Vigreux or packed fractionating column (e.g., with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
-
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.
-
Charge the round-bottom flask with the crude this compound.
-
Attach the flask to the fractionating column and the rest of the distillation setup.
-
Purge the entire system with inert gas.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). The boiling point of this compound will be significantly lower at reduced pressure. Based on the Antoine equation parameters, the boiling point can be estimated for a given pressure.[14]
-
Begin heating the distillation flask gently.
-
Collect a forerun fraction containing the lower-boiling impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Allow the system to cool to room temperature before slowly reintroducing the inert gas to bring it back to atmospheric pressure.
-
2. Purification by Adsorption
This protocol is designed to remove polar impurities like boron and phosphorus compounds.
-
Materials:
-
Crude this compound
-
Silica gel (activated) or a suitable ion-exchange resin
-
Dry, non-polar solvent (e.g., hexane)
-
Chromatography column with a fritted disc and stopcock
-
Inert gas source
-
-
Procedure:
-
Activate the silica gel by heating it at 150-200°C under vacuum for at least 4 hours. Allow it to cool to room temperature under an inert atmosphere.
-
Under a positive pressure of inert gas, pack a chromatography column with the activated silica gel, creating a slurry with a dry, non-polar solvent if necessary.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully load the crude this compound onto the top of the column.
-
Elute the this compound through the column using a dry, non-polar solvent or by applying gentle pressure with the inert gas.
-
Collect the purified product as it elutes from the column.
-
If a solvent was used for elution, it can be removed by distillation.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical guide for troubleshooting poor separation during distillation.
References
- 1. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
- 2. gccpo.org [gccpo.org]
- 3. US20230097766A1 - Process for removing an impurity from a chlorosilane mixture - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. US20120148471A1 - Method for purifying chlorosilane - Google Patents [patents.google.com]
- 8. US4713230A - Purification of chlorosilanes - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. patents.justia.com [patents.justia.com]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Controlling Byproduct Formation in Octachlorotrisilane (Si3Cl8) CVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octachlorotrisilane (Si3Cl8) Chemical Vapor Deposition (CVD). The focus is on understanding and controlling the formation of unwanted byproducts during the deposition process to ensure high-quality film growth.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical byproducts I should expect during the thermal CVD of this compound (Si3Cl8)?
During the thermal decomposition of this compound, the Si-Si bonds can cleave, and the molecule can rearrange, leading to the formation of other chlorinated silicon species. The most common byproducts include:
-
Tetrachlorosilane (SiCl4): A thermodynamically stable and common byproduct from the decomposition of higher-order chlorosilanes.
-
Hexachlorodisilane (Si2Cl6): Another stable chlorosilane that can be formed.
-
Dichlorosilylene (SiCl2): A reactive intermediate that can be a precursor to particle formation and unwanted film deposition in cooler zones of the reactor.[1]
Q2: What are the main factors that influence the formation of these byproducts?
The formation of byproducts in Si3Cl8 CVD is primarily influenced by a combination of process parameters that affect the thermal decomposition kinetics of the precursor. Key factors include:
-
Deposition Temperature: Higher temperatures generally lead to more complete decomposition of the precursor but can also favor the formation of more stable byproducts like SiCl4.
-
Reactor Pressure: The pressure in the CVD chamber affects the residence time of the precursor and byproduct molecules and influences gas-phase reactions. Low-pressure CVD (LPCVD) is often employed to minimize unwanted gas-phase nucleation.[2][3]
-
Carrier Gas Composition and Flow Rate: The type of carrier gas (e.g., H2, Ar, N2) and its flow rate can significantly impact the reaction pathways. Hydrogen, for instance, can react with chlorine species and influence the surface chemistry.[4][5]
-
Precursor Flow Rate: The concentration of Si3Cl8 in the reactor will directly affect the rate of byproduct formation.
Q3: How does the deposition temperature specifically affect byproduct formation?
-
Low Temperatures (e.g., < 500°C): Incomplete decomposition of Si3Cl8 may occur, leading to the incorporation of Si-Cl fragments into the film and the presence of unreacted precursor in the exhaust.
-
Moderate Temperatures (e.g., 500-700°C): This range is often targeted for deposition. However, the formation of reactive intermediates like SiCl2 can be significant.
-
High Temperatures (e.g., > 700°C): At higher temperatures, the equilibrium tends to shift towards the formation of the most thermodynamically stable silicon chloride, which is SiCl4. This can lead to an increased concentration of SiCl4 as a byproduct.
Troubleshooting Guide
This guide addresses common issues related to byproduct formation during Si3Cl8 CVD and provides actionable steps for resolution.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Actions |
| BF-001 | Unwanted deposition on cooler parts of the reactor (e.g., inlet, exhaust lines). | Formation of reactive intermediates like dichlorosilylene (SiCl2) in the hot zone, which then polymerize or deposit on cooler surfaces.[1] | 1. Increase Carrier Gas Flow: A higher flow of a carrier gas like H2 or Ar can reduce the residence time of SiCl2 in the gas phase. 2. Optimize Temperature Profile: Ensure a sharp temperature gradient between the deposition zone and downstream components. 3. Introduce a Scavenger Gas: In some chlorosilane processes, a small, controlled amount of HCl is introduced to suppress the formation of silicon clusters in the gas phase. |
| BF-002 | High concentration of Tetrachlorosilane (SiCl4) detected in the exhaust gas (e.g., by mass spectrometry). | The deposition temperature is too high, favoring the thermodynamic equilibrium product SiCl4. | 1. Reduce Deposition Temperature: Incrementally decrease the substrate temperature to find a window where Si3Cl8 decomposes efficiently without excessive SiCl4 formation. 2. Increase Reactor Pressure: Higher pressure can sometimes suppress the complete fragmentation of the precursor into smaller molecules like SiCl4. |
| BF-003 | Poor film quality, such as high chlorine content or haziness. | Incomplete reaction of the Si3Cl8 precursor or incorporation of chlorinated byproducts into the growing film. This can be more prevalent at lower deposition temperatures. | 1. Increase Deposition Temperature: A higher temperature can promote more complete reaction and desorption of chlorine-containing species from the film surface. 2. Optimize Reactant Gas Ratio: If using a co-reactant like ammonia (NH3) for silicon nitride deposition, ensure an optimal ratio to drive the reaction to completion and minimize residual chlorine. 3. Post-Deposition Annealing: A subsequent annealing step can sometimes help to drive out incorporated impurities. |
| BF-004 | Low deposition rate and high precursor consumption. | Inefficient decomposition of Si3Cl8 on the substrate surface, with a significant portion being converted to byproducts in the gas phase that are then exhausted. | 1. Optimize Deposition Temperature: There is typically an optimal temperature window for maximizing the deposition rate. Both too low and too high temperatures can be detrimental. 2. Reduce Reactor Pressure: Lowering the pressure can increase the mean free path of the precursor molecules, potentially leading to more efficient surface reactions rather than gas-phase decomposition.[2][3] 3. Change Carrier Gas: The reactivity of the carrier gas can play a role. For example, H2 can be more reactive than Ar and may influence surface reactions.[4][5] |
Experimental Protocols
The following are generalized experimental protocols for minimizing byproduct formation in Si3Cl8 CVD. These should be adapted and optimized for your specific reactor configuration and desired film properties.
Protocol 1: Minimizing SiCl4 Formation via Temperature and Pressure Optimization
Objective: To determine the optimal temperature and pressure for Si3Cl8 decomposition that maximizes the desired film deposition rate while minimizing the formation of SiCl4.
Methodology:
-
Establish a Baseline: Begin with a set of standard deposition parameters for your system. For example:
-
Substrate Temperature: 650°C
-
Reactor Pressure: 1 Torr
-
Si3Cl8 Flow Rate: 5 sccm
-
H2 Carrier Gas Flow Rate: 100 sccm
-
-
Temperature Variation:
-
Keeping all other parameters constant, perform a series of depositions at different temperatures (e.g., 550°C, 600°C, 650°C, 700°C, 750°C).
-
During each deposition, monitor the exhaust gas composition using an in-situ mass spectrometer to quantify the relative amounts of Si3Cl8, SiCl4, and other byproducts.
-
After each deposition, measure the film thickness to determine the deposition rate.
-
-
Pressure Variation:
-
Using the optimal temperature identified in the previous step, perform a series of depositions at different reactor pressures (e.g., 0.5 Torr, 1 Torr, 5 Torr, 10 Torr).
-
Again, monitor the exhaust gas composition and measure the deposition rate for each run.
-
-
Data Analysis:
-
Create a table summarizing the deposition rate and the percentage of SiCl4 in the exhaust for each temperature and pressure combination.
-
Identify the process window that provides an acceptable deposition rate with the lowest SiCl4 formation.
-
| Parameter | Run 1 | Run 2 | Run 3 | Run 4 | Run 5 |
| Temperature (°C) | 550 | 600 | 650 | 700 | 750 |
| Pressure (Torr) | 1 | 1 | 1 | 1 | 1 |
| Deposition Rate (nm/min) | Data | Data | Data | Data | Data |
| SiCl4 in Exhaust (%) | Data | Data | Data | Data | Data |
| Parameter | Run 6 | Run 7 | Run 8 | Run 9 |
| Temperature (°C) | Optimal T | Optimal T | Optimal T | Optimal T |
| Pressure (Torr) | 0.5 | 1 | 5 | 10 |
| Deposition Rate (nm/min) | Data | Data | Data | Data |
| SiCl4 in Exhaust (%) | Data | Data | Data | Data |
Protocol 2: Influence of H2 Carrier Gas on Byproduct Formation
Objective: To investigate the effect of the H2 carrier gas flow rate on the formation of SiCl2 and other byproducts.
Methodology:
-
Set Constant Parameters: Use the optimal temperature and pressure determined in Protocol 1.
-
Si3Cl8 Flow Rate: 5 sccm
-
-
Vary H2 Flow Rate:
-
Perform a series of depositions with varying H2 carrier gas flow rates (e.g., 50 sccm, 100 sccm, 200 sccm, 500 sccm).
-
An inert gas like Argon (Ar) can be used as a balance gas to maintain constant total pressure if desired.
-
-
Monitor Byproducts:
-
Use in-situ mass spectrometry to monitor the partial pressures of key species, paying close attention to signals corresponding to SiCl2 fragments.
-
Observe any changes in unwanted deposition in the cooler parts of the reactor.
-
-
Analyze Results:
-
Plot the relative intensity of the SiCl2 signal as a function of the H2 flow rate.
-
Determine if a higher H2 flow rate effectively suppresses SiCl2 formation. An increased hydrogen concentration has been shown to decrease the partial pressure of SiCl2 in trichlorosilane systems.[1]
-
| H2 Flow Rate (sccm) | Relative SiCl2 Signal (a.u.) | Observations on Unwanted Deposition |
| 50 | Data | Description |
| 100 | Data | Description |
| 200 | Data | Description |
| 500 | Data | Description |
Visualizations
Caption: Simplified reaction pathways in Si3Cl8 CVD.
Caption: Decision tree for troubleshooting byproduct formation.
References
optimizing substrate temperature for Octachlorotrisilane deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deposition of Octachlorotrisilane (Si3Cl8).
Frequently Asked Questions (FAQs)
Q1: What is the typical substrate temperature range for this compound deposition?
The optimal substrate temperature for Si3Cl8 deposition depends on the specific technique employed, such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). For ALD of silicon nitride using Si3Cl8 and ammonia, a wide temperature window has been reported, ranging from 285°C to 520°C.[1] For CVD processes, the temperature can vary more broadly based on the desired film properties and precursor decomposition characteristics.
Q2: How does substrate temperature affect the properties of the deposited film?
Substrate temperature is a critical parameter that significantly influences the morphological, structural, and optical properties of the deposited film.[2] Generally, higher temperatures can lead to:
-
Increased deposition rates, up to a certain point.
-
Improved film density and stoichiometry.
-
Changes in crystallinity, from amorphous to polycrystalline.
-
Reduced impurity incorporation.
However, excessively high temperatures can also lead to undesirable effects like rough surface morphology or gas-phase reactions.
Q3: What are the signs of a non-optimal substrate temperature during deposition?
Indicators of a non-optimal substrate temperature can include:
-
Low Deposition Rate: May suggest the temperature is too low to provide sufficient activation energy for the surface reactions.
-
Poor Film Adhesion: This can be caused by a variety of factors, including thermal stress or contamination, which can be exacerbated by incorrect temperatures.
-
High Impurity Content: Lower temperatures may not be sufficient to drive off byproducts or unreacted precursors, leading to their incorporation into the film. For instance, when using ammonia as a co-reactant for silicon nitride deposition, ammonium chloride (NH4Cl) residue can remain on the film if the growth temperature is below its decomposition temperature of approximately 338°C.[3]
-
Poor Film Quality: Films deposited at lower temperatures may have lower density and be more susceptible to post-deposition oxidation when exposed to the ambient atmosphere.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no film growth | Substrate temperature is too low. | Gradually increase the substrate temperature in increments of 25-50°C. Ensure the temperature is within the recommended process window for your specific chemistry. |
| Precursor flow rate is too low. | Verify and increase the flow rate of the Si3Cl8 precursor and any co-reactants. | |
| Incorrect chamber pressure. | Check and adjust the deposition chamber pressure to the optimal range for the process. | |
| Poor film adhesion | Substrate surface contamination. | Ensure proper substrate cleaning procedures are followed before deposition. This may include solvent cleaning and a final in-situ plasma clean if available. |
| High film stress. | Optimize the deposition temperature. Sometimes a lower or higher temperature can reduce stress. A post-deposition anneal may also help. | |
| Chemical incompatibility. | Ensure the substrate material is suitable for the intended film deposition. | |
| Film is hazy or rough | Gas-phase nucleation. | This can occur if the deposition temperature is too high, causing particles to form in the gas phase and fall onto the substrate. Reduce the deposition temperature. |
| High deposition rate. | A very high deposition rate can lead to rough morphology. Consider reducing the precursor flow rate or the deposition temperature. | |
| Film has high impurity levels (e.g., Chlorine) | Incomplete reaction of precursors. | Increase the substrate temperature to promote more complete surface reactions. |
| Trapping of reaction byproducts. | Optimize the purge times (in ALD) or the carrier gas flow (in CVD) to effectively remove byproducts. A higher substrate temperature can also aid in the desorption of byproducts. |
Experimental Protocols
Protocol 1: General Chemical Vapor Deposition (CVD) of Silicon-based Films
This protocol provides a general guideline for the deposition of silicon-based films using a liquid precursor like this compound in a low-pressure CVD (LPCVD) system.
-
Substrate Preparation:
-
Begin with clean silicon wafers.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Dry the wafers thoroughly using a nitrogen gun and immediately load them into the CVD reactor.
-
-
System Setup and Precursor Delivery:
-
The CVD system should consist of a quartz tube furnace, a vacuum system, mass flow controllers for carrier gases, and a precursor delivery system.
-
Place the this compound in a stainless-steel bubbler heated to a controlled temperature (typically 50-100°C) to achieve a stable vapor pressure.
-
Use an inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), to transport the precursor vapor into the reaction chamber. The flow rate should be precisely controlled by a mass flow controller.
-
-
Deposition Process:
-
Heat the furnace to the desired substrate temperature.
-
Once the temperature is stable, introduce the carrier gas through the precursor bubbler into the reaction chamber.
-
If a co-reactant (e.g., ammonia for silicon nitride) is used, introduce it into the chamber through a separate gas line.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor flow and switch to a pure carrier gas flow to purge the chamber.
-
Turn off the furnace and allow the reactor to cool to room temperature under the continuous flow of the carrier gas.
-
Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas and unload the coated wafers.
-
Data Presentation
Table 1: Deposition Parameters for Silicon Nitride (SiNx) using Si3Cl8 by Atomic Layer Deposition (ALD)
| Parameter | Value | Reference |
| Precursors | This compound (Si3Cl8), Ammonia (NH3) | [1] |
| Deposition Temperature | 285°C - 520°C | [1] |
| Growth Rate at 520°C | 0.22 nm/cycle | [1] |
| Resulting Film | Stoichiometric pure silicon nitride | [1] |
Table 2: Influence of Substrate Temperature on Film Properties (General Observations)
| Substrate Temperature | Expected Outcome | Potential Issues |
| Low (e.g., < 300°C) | Low deposition rate, potentially amorphous film, higher impurity content. | Poor film quality, high oxidation upon air exposure.[3] |
| Medium (e.g., 300-500°C) | Moderate deposition rate, improved film density and stoichiometry. | May still have some level of impurities depending on the specific temperature and precursors. |
| High (e.g., > 500°C) | Higher deposition rate, potential for polycrystalline films, lower impurity content. | Possible gas-phase nucleation leading to rough films, increased thermal stress. |
Visualizations
Caption: General workflow for a CVD process using this compound.
Caption: Troubleshooting logic for common deposition issues.
References
Technical Support Center: Minimizing Hydrogen Incorporation in Films from Octachlorotrisilane (OCTS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hydrogen incorporation in thin films deposited using octachlorotrisilane (Si₃Cl₈) as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during film deposition with OCTS that can lead to hydrogen incorporation.
| Issue | Potential Cause | Recommended Action |
| High N-H or Si-H bond density detected by FTIR | Use of hydrogen-containing nitrogen precursors like ammonia (NH₃). | Substitute NH₃ with a hydrogen-free nitrogen source such as molecular nitrogen (N₂). If NH₃ is necessary for the desired film chemistry, optimize the NH₃ flow rate to the minimum required for stoichiometric film growth.[1][2] |
| Residual moisture or hydrocarbons in the deposition chamber. | Perform a chamber bake-out and cleaning cycle prior to deposition to remove adsorbed water. Utilize a load lock to minimize atmospheric exposure of the chamber. Ensure high-purity (99.999% or higher) process gases are used.[3] | |
| Film properties change after atmospheric exposure | Porous film structure trapping atmospheric moisture. | Increase deposition temperature or plasma power to enhance film density. A denser film will have less tendency to absorb moisture. |
| Inconsistent film properties between runs | Variations in vacuum quality and residual gas composition. | Implement regular vacuum system maintenance, including leak checks. Use a residual gas analyzer (RGA) to monitor the vacuum environment for sources of hydrogen and water.[3] |
| Higher than expected hydrogen content despite using N₂ | Hydrogen impurities in precursor or other process gases. | Verify the purity of the OCTS precursor and all process gases. Install purifiers on gas lines if necessary. |
| Contamination from previous deposition runs using hydrogen-containing gases. | Thoroughly clean the chamber after processes that use hydrogen-containing precursors like silane (SiH₄) or ammonia. |
Frequently Asked Questions (FAQs)
Q1: Since this compound (OCTS) is a hydrogen-free precursor, what are the primary sources of hydrogen contamination in the deposited films?
A1: While OCTS itself does not contain hydrogen, contamination can be introduced from several sources during the plasma-enhanced chemical vapor deposition (PECVD) process:
-
Nitrogen Source: The use of ammonia (NH₃) as a nitrogen source is a primary contributor to hydrogen incorporation, leading to the formation of N-H and Si-H bonds in the film.[1][2]
-
Residual Chamber Contaminants: Water vapor and hydrocarbons adsorbed on the chamber walls and substrate surfaces can decompose in the plasma and incorporate hydrogen into the growing film.[3]
-
Process Gases: Impurities in carrier gases (e.g., Ar, He) or the nitrogen source (if not NH₃) can introduce hydrogen.
Q2: How does the choice of nitrogen precursor (NH₃ vs. N₂) affect hydrogen incorporation?
A2: The choice of nitrogen precursor has a significant impact on hydrogen content.
-
Ammonia (NH₃): Readily decomposes in plasma to produce reactive N and H species. This leads to a higher probability of forming Si-H and N-H bonds within the film.[1]
-
Molecular Nitrogen (N₂): As a hydrogen-free precursor, N₂ is the preferred choice for minimizing hydrogen content.[4] However, higher plasma power may be required to efficiently dissociate the strong N≡N triple bond.
Q3: What is the effect of deposition temperature on hydrogen incorporation?
A3: Increasing the substrate temperature during deposition generally helps to reduce hydrogen incorporation.[5][6] Higher temperatures can promote the desorption of hydrogen-containing species from the film surface before they are incorporated and can also lead to a denser film structure that is less prone to absorbing moisture from the atmosphere post-deposition.[3]
Q4: Can post-deposition annealing reduce the hydrogen content in my films?
A4: Yes, post-deposition annealing in an inert (e.g., N₂, Ar) or vacuum environment can be an effective method for reducing hydrogen content.[7] The thermal energy supplied during annealing can break Si-H and N-H bonds, allowing hydrogen to diffuse out of the film. The effectiveness of the anneal will depend on the temperature, duration, and the density of the film.
Q5: How can I monitor the hydrogen content in my films?
A5: Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to qualitatively and quantitatively assess the hydrogen content in dielectric films.[1][8][9] The presence of absorption peaks corresponding to Si-H (around 2100-2250 cm⁻¹) and N-H (around 3350 cm⁻¹) stretching modes indicates hydrogen incorporation. The integrated area of these peaks can be used to estimate the bonded hydrogen concentration.
Experimental Protocols
Protocol 1: FTIR Analysis for Hydrogen Bonding
-
Sample Preparation: Deposit the film on a double-side polished, high-resistivity silicon wafer to minimize background interference.
-
Background Spectrum: Collect a background spectrum of the bare silicon wafer.
-
Sample Spectrum: Collect the infrared spectrum of the deposited film.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify and integrate the absorbance peaks for Si-H (~2200 cm⁻¹) and N-H (~3350 cm⁻¹) bonds.
-
The concentration of these bonds can be calculated using the following formula: [X-H] = A * ∫(α(ω)/ω)dω, where [X-H] is the bond density, A is a proportionality constant (absorption cross-section), α is the absorption coefficient, and ω is the wavenumber.[1]
-
Protocol 2: Post-Deposition Annealing
-
Sample Loading: Place the wafer with the deposited film into a tube furnace or a rapid thermal annealing (RTA) system.
-
Purging: Purge the chamber with a high-purity inert gas (e.g., N₂ or Ar) for an extended period to remove residual oxygen and moisture.
-
Ramping: Ramp the temperature to the desired annealing temperature (e.g., 400-600 °C) at a controlled rate.
-
Annealing: Hold the sample at the set temperature for the desired duration (e.g., 30-60 minutes).
-
Cool-down: Allow the sample to cool down to room temperature in the inert gas flow before removal.
-
Analysis: Re-measure the hydrogen content using FTIR to determine the reduction in Si-H and N-H bond densities.
Visualizations
Caption: Workflow for minimizing hydrogen incorporation.
Caption: Troubleshooting logic for high hydrogen content.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 4. Effect of the hydrogen content in the optical properties and etching of silicon nitride films deposited by PECVD for uncooled microbolometers | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Fine-Tuning Intrinsic and Doped Hydrogenated Amorphous Silicon Thin-Film Anodes Deposited by PECVD to Enhance Capacity and Stability in Lithium-Ion Batteries [mdpi.com]
- 7. [2503.12889] Reversing Hydrogen-Related Loss in $α$-Ta Thin Films for Quantum Device Fabrication [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Bonded hydrogen in silicon nitride films deposited by remote plasma-enhanced chemical vapour deposition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Growth Rates with Octachlorotrisilane
Welcome to the technical support center for the use of Octachlorotrisilane (Si₃Cl₈) in your research and development. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental processes and may be encountering challenges with inconsistent growth rates. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for chemical vapor deposition (CVD)?
A1: this compound (Si₃Cl₈) is a liquid silicon precursor used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for depositing silicon-based thin films, such as silicon nitride (SiNₓ) and silicon carbide (SiC).[1][2] Its key properties for CVD include its vapor pressure, which is a critical parameter for consistent precursor delivery, and its thermal decomposition characteristics.
Key Properties of this compound
| Property | Value |
| Molecular Formula | Si₃Cl₈ |
| Molecular Weight | 367.88 g/mol [3] |
| Appearance | Clear to straw-colored liquid[4] |
| Boiling Point | 213 - 215 °C[5] |
| Vapor Pressure | 10 mm Hg @ 90°C[4][5] |
| Decomposition | Can be used for low-temperature deposition (400–1200 K for SiC)[1] |
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a corrosive substance that reacts violently with water and moisture in the air to liberate hydrogen chloride (HCl) gas.[4][5] It can cause severe skin burns and eye damage.[5] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should always be worn. It should be handled in a well-ventilated area, preferably within a fume hood, and stored in a cool, dry place in a tightly sealed, corrosion-resistant container.[5]
Q3: What are the most common causes of inconsistent growth rates when using this compound?
A3: Inconsistent growth rates with this compound can typically be attributed to one or more of the following factors:
-
Inconsistent Precursor Delivery: Fluctuations in the vapor phase concentration of this compound reaching the substrate.
-
Temperature Variations: Inconsistent temperature across the substrate or fluctuations in the deposition temperature.
-
Precursor Decomposition and Byproducts: Uncontrolled decomposition of the precursor and the influence of byproducts on the growth surface.
-
Substrate Surface Condition: Improperly prepared or contaminated substrate surfaces.
-
Carrier Gas Effects: The type and flow rate of the carrier gas can influence the reaction chemistry.
-
System Leaks and Impurities: The presence of oxygen or moisture in the reactor can lead to unwanted side reactions and film contamination.[6]
Troubleshooting Guides
Issue 1: Fluctuating or Non-Repeatable Growth Rates
This is often one of the most common challenges and is frequently linked to inconsistent delivery of the this compound precursor to the reaction chamber.
Troubleshooting Workflow for Inconsistent Precursor Delivery
Caption: Troubleshooting workflow for inconsistent precursor delivery.
Detailed Steps & Explanations:
-
Verify Precursor Delivery Method: The first step is to identify your method of delivering this compound vapor to the reactor. Common methods include bubbler systems, vapor draw systems, and direct liquid injection (DLI) systems.[7]
-
For Bubbler Systems:
-
Check Bubbler Temperature Control: The vapor pressure of this compound is highly dependent on temperature. Ensure the temperature of the bubbler is stable and uniform. Fluctuations will lead to changes in the precursor concentration in the carrier gas.
-
Verify Carrier Gas Flow Rate Stability: The mass flow controller (MFC) for the carrier gas must provide a stable flow. Any fluctuations will alter the amount of precursor vapor carried to the reactor.
-
Monitor Pressure in Bubbler Headspace: Changes in the pressure above the liquid in the bubbler can affect the vaporization rate.
-
-
For Vapor Draw Systems:
-
Check Vessel Temperature Uniformity: The entire vessel containing the this compound should be heated uniformly to ensure a consistent vapor pressure.[7]
-
Inspect Mass Flow Controller for Clogging: Low vapor pressure precursors can sometimes condense in and clog MFCs, leading to an inconsistent flow.
-
-
For Direct Liquid Injection (DLI) Systems:
-
Inspect Atomizer Performance: The atomizer must create a fine, consistent mist. Inconsistent atomization will lead to fluctuations in the amount of precursor entering the vaporizer.[7]
-
Verify Vaporizer Temperature: The vaporizer temperature must be high enough to completely vaporize the atomized droplets without causing premature decomposition of the this compound.
-
Issue 2: Poor Film Uniformity Across the Substrate
Non-uniform film thickness can be caused by several factors related to the CVD process itself.
Troubleshooting Workflow for Poor Film Uniformity
Caption: Troubleshooting workflow for poor film uniformity.
Detailed Steps & Explanations:
-
Analyze Substrate Temperature Profile: Use a thermocouple array or other temperature mapping technique to ensure the substrate temperature is uniform. Hot or cold spots will lead to higher or lower growth rates in those areas, respectively.
-
Evaluate Gas Flow Dynamics: The flow of reactants over the substrate should be uniform. Turbulent flow can lead to uneven distribution of the precursor. Consider adjusting the total flow rate, the reactor pressure, or the design of the gas inlet/showerhead.
-
Verify Chamber Pressure Stability: Fluctuations in the chamber pressure can alter the gas flow dynamics and the concentration of reactants at the substrate surface, impacting uniformity.
Issue 3: Gradual Decrease or Increase in Growth Rate Over Time
A drift in the growth rate over a single experiment or between consecutive runs can indicate issues with the precursor itself or with the reactor environment.
Troubleshooting Workflow for Growth Rate Drift
Caption: Troubleshooting workflow for drifting growth rates.
Detailed Steps & Explanations:
-
Inspect this compound Source: Over time, particularly if exposed to trace amounts of moisture, this compound can react and form higher molecular weight siloxane polymers. These polymers have a much lower vapor pressure and will not be efficiently transported to the reactor, leading to a decrease in the effective precursor concentration.
-
Consider Byproduct Accumulation: Byproducts from the CVD reaction, such as silicon-containing residues, can coat the inside of the reactor and the gas lines. This can alter the thermal and chemical environment, leading to a drift in the growth rate.
-
Investigate Potential System Contamination: A small leak in the system can introduce impurities like oxygen and water. These can react with the this compound in the gas phase or on the substrate surface, interfering with the desired film growth chemistry.[6]
Experimental Protocols
A detailed experimental protocol is crucial for achieving reproducible results. Below is a general protocol for a silicon-based film deposition using this compound that can be adapted to your specific system and research goals.
General Experimental Protocol for this compound CVD
| Parameter | Typical Range/Value | Notes |
| Substrate | Silicon wafer | Ensure proper pre-cleaning to remove native oxide and organic contaminants. |
| Substrate Temperature | 400 - 800 °C | The optimal temperature will depend on the desired film properties and growth rate. |
| Reactor Pressure | 1 - 100 Torr | Lower pressures generally improve film uniformity but may reduce the growth rate. |
| This compound Flow Rate | 1 - 10 sccm | This is the vapor flow rate and will depend on the delivery method and its parameters (e.g., bubbler temperature and carrier gas flow). |
| Carrier Gas | H₂, Ar, or N₂ | The choice of carrier gas can affect the decomposition chemistry and film properties. |
| Carrier Gas Flow Rate | 100 - 1000 sccm | This will influence the residence time of the precursor in the reactor. |
| Deposition Time | 5 - 60 minutes | This will determine the final film thickness. |
Substrate Preparation Protocol:
A pristine substrate surface is critical for uniform and adherent film growth.
-
Degreasing: Clean the silicon wafer with a sequence of organic solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
RCA Clean: Perform a standard RCA-1 (NH₄OH:H₂O₂:H₂O) and RCA-2 (HCl:H₂O₂:H₂O) clean to remove organic and metallic contaminants.
-
HF Dip: A brief dip in a dilute hydrofluoric acid (HF) solution is used to remove the native silicon dioxide layer immediately before loading the substrate into the reactor.
-
In-situ Bake: A high-temperature bake in a hydrogen or inert atmosphere inside the CVD reactor can help to desorb any remaining contaminants from the substrate surface.
By systematically working through these troubleshooting guides and ensuring a consistent and well-documented experimental protocol, you can overcome the challenges of inconsistent growth rates and achieve reliable and reproducible results in your work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20080044573A1 - Rate control process for a precursor delivery system - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. US8151814B2 - Method for controlling flow and concentration of liquid precursor - Google Patents [patents.google.com]
- 5. Challenges in the Synthesis and Processing of Hydrosilanes as Precursors for Silicon Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Precise Control of Gas Delivery for Liquid and Solid Precursors | Brooks Instrument [brooksinstrument.com]
Technical Support Center: Managing Corrosive Byproducts of Octachlorotrisilane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the corrosive byproducts generated during reactions involving Octachlorotrisilane (Si3Cl8).
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts of this compound reactions?
A1: The primary corrosive byproduct of this compound (Si3Cl8) reactions is hydrogen chloride (HCl).[1][2][3] Si3Cl8 reacts readily with water, moisture in the air, or other protic solvents to hydrolyze the silicon-chlorine bonds, forming HCl gas and silicic acids.[1][2][3][4] This reaction is vigorous and exothermic.[4][5]
Q2: What are the main hazards associated with these byproducts?
A2: The main hazards are:
-
Corrosivity: Hydrogen chloride is a strong acid and is highly corrosive to skin, eyes, and the respiratory tract.[1][2][3] Inhalation can cause severe irritation, and direct contact can lead to severe burns and eye damage.[1][6]
-
Formation of Shock-Sensitive Gels: Under certain conditions, particularly with incomplete hydrolysis or in the presence of other chlorosilanes, shock-sensitive "popping" gels can form.[7] These gels can be explosive upon mechanical shock.
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A3: Appropriate PPE is crucial for safety. Recommended PPE includes:
-
Eye Protection: Chemical goggles and a face shield.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases should be used.
Q4: What should I do in case of accidental exposure to this compound or its byproducts?
A4: Immediate action is critical. Follow these first aid procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Troubleshooting Guide
Problem 1: A white, fuming solid is forming in my reaction vessel or on my equipment.
-
Cause: This is likely due to the reaction of this compound with atmospheric moisture, forming solid silicon oxides and hydrogen chloride gas.
-
Solution:
-
Ensure all reactions are conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
Thoroughly dry all glassware in an oven before use.
-
Problem 2: My reaction is unexpectedly vigorous and producing a large amount of gas.
-
Cause: This indicates a rapid hydrolysis reaction, likely due to the presence of excess water. The gas produced is hydrogen chloride.
-
Solution:
-
If safe to do so, cool the reaction vessel in an ice bath to slow the reaction rate.
-
Ensure adequate ventilation in the fume hood to handle the HCl gas.
-
For future reactions, add the this compound dropwise to the reaction mixture to better control the reaction rate and exotherm.
-
Problem 3: I observe the formation of a gel-like substance in my reaction waste.
-
Cause: This could be the formation of polysiloxane gels, which may be shock-sensitive.[7][11] This can occur with incomplete hydrolysis or the presence of other chlorosilane species.
-
Solution:
-
Do not handle the gel with metal spatulas or subject it to mechanical shock.
-
Carefully quench the reaction mixture using the detailed protocol provided below to ensure complete hydrolysis and neutralization.
-
Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of potentially shock-sensitive waste.
-
Data Presentation
Table 1: Factors Influencing the Rate of Chlorosilane Hydrolysis
| Factor | Effect on Hydrolysis Rate | Notes |
| Water Concentration | Increased water concentration generally increases the rate.[12] | A stoichiometric excess of water is needed for complete hydrolysis. |
| Temperature | Higher temperatures increase the reaction rate. | The reaction is exothermic, so controlling the temperature is crucial to prevent a runaway reaction.[13] |
| pH | Catalyzed by both acidic and basic conditions. | The reaction is slowest at a neutral pH. |
| Solvent | The type of solvent and its miscibility with water can affect the reaction rate. | A co-solvent like ethanol can help to homogenize the reaction mixture. |
| Steric Hindrance | Increased steric bulk on the silicon atom can decrease the hydrolysis rate. | This compound is a relatively large molecule, but the Si-Cl bonds are still highly reactive. |
Table 2: Materials Compatibility with Hydrogen Chloride
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Standard laboratory glassware is suitable for most applications. |
| Stainless Steel (304, 316) | Poor to Moderate | Susceptible to corrosion, especially in the presence of moisture.[14] |
| Hastelloy C-276 | Excellent | Highly resistant to both wet and dry HCl gas. |
| Tantalum | Excellent | Very resistant to HCl at most concentrations and temperatures. |
| PTFE (Teflon) | Excellent | Chemically inert to HCl. |
| Polypropylene | Good | Suitable for use with dilute HCl solutions at room temperature. |
| PVC | Moderate | Can be used with dilute HCl, but may become brittle over time. |
| Elastomers (Viton, Kalrez) | Good to Excellent | Check specific chemical compatibility charts from the manufacturer. |
Compatibility ratings are general. Always consult specific chemical resistance guides for your application's conditions (temperature, concentration).
Experimental Protocols
Protocol 1: Quenching and Neutralization of this compound Reactions
Objective: To safely quench a reaction containing this compound and neutralize the resulting corrosive byproducts.
Materials:
-
Reaction mixture containing this compound.
-
Anhydrous, inert solvent (e.g., hexane, toluene) for dilution.
-
Quenching solution: A dilute solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) in water (e.g., 5-10% w/v). Alternatively, a lime slurry can be used for larger scales.[13]
-
pH indicator paper or a calibrated pH meter.
-
Appropriate reaction vessel and stirring apparatus.
-
Ice bath.
Procedure:
-
Dilution: Cool the reaction mixture in an ice bath. While stirring, slowly add an anhydrous, inert solvent to dilute the mixture. This helps to control the exotherm during quenching.
-
Preparation of Quenching Solution: In a separate vessel, prepare the quenching solution. Ensure the quenching vessel is large enough to accommodate the entire reaction mixture and any gas evolution.
-
Slow Addition: While vigorously stirring the quenching solution, slowly add the diluted reaction mixture dropwise via an addition funnel. CAUTION: This reaction is exothermic and will evolve gas (CO2 if using bicarbonate/carbonate). Maintain a slow addition rate to control the reaction.
-
Monitoring pH: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 6 and 8.
-
Neutralization Adjustment: If the solution is still acidic, add more of the basic quenching solution until the pH is neutral.
-
Workup: Separate the organic and aqueous layers. The aqueous layer can typically be disposed of down the drain with copious amounts of water, but always check your local regulations. The organic layer should be treated as hazardous waste.
-
Waste Disposal: Dispose of all waste materials in accordance with your institution's EHS guidelines.[1][15][16]
Mandatory Visualization
Caption: Experimental workflow for this compound reactions.
Caption: Logical relationships of this compound byproduct formation.
References
- 1. gelest.com [gelest.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Characterization of Shock-Sensitive Deposits from the Hydrolysis of Hexachlorodisilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Nucleation and growth synthesis of siloxane gels to form functional, monodisperse, and acoustically programmable particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 14. balseal.com [balseal.com]
- 15. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 16. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
Technical Support Center: Octachlorotrisilane (Si3Cl8) Transport
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the transport of octachlorotrisilane (Si3Cl8), with a specific focus on the influence of carrier gases. This resource is intended for researchers, scientists, and professionals in drug development and materials science who utilize Si3Cl8 in their experimental setups, such as in Chemical Vapor Deposition (CVD).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (Si3Cl8) relevant to its transport?
A1: Understanding the physical properties of this compound is crucial for its effective transport. Key properties include:
-
Molecular Formula: Si3Cl8
-
Molecular Weight: 367.88 g/mol [1]
-
Boiling Point: Approximately 211.4°C (estimate)[4]
-
Melting Point: -67°C[4]
-
Vapor Pressure: 9.4 Pa (0.07 Torr) at 25°C.[2][3] The vapor pressure can be calculated at different temperatures using the Antoine Equation.[5]
-
Density: 1.621 g/cm³[4]
-
Reactivity: Reacts rapidly with moisture, water, and protic solvents.[2][3]
Q2: How does the choice of carrier gas affect the transport of Si3Cl8?
A2: The carrier gas plays a critical role in the transport of Si3Cl8 vapor from the source to the reaction chamber. The choice of carrier gas (commonly H₂, N₂, Ar, or He) can influence the process in several ways:
-
Vapor Pressure and Analyte Pick-up: The apparent vapor pressure of a substance can be influenced by the carrier gas used.[4] While ideal gas behavior is often assumed, interactions between the carrier gas and the precursor can affect the amount of Si3Cl8 vapor transported.
-
Mass Flow Control: The physical properties of the carrier gas, such as viscosity and density, will affect the settings required on mass flow controllers (MFCs) to achieve a desired molar flow rate of the precursor.
-
Thermal Properties: The thermal conductivity of the carrier gas can impact temperature uniformity within the delivery lines and the reaction chamber. Hydrogen and helium have significantly higher thermal conductivities than nitrogen and argon.
-
Chemical Reactivity: Hydrogen (H₂) is a reactive gas and can participate in the chemical reactions during deposition, potentially influencing film growth rates and properties.[5] Nitrogen (N₂), argon (Ar), and helium (He) are generally inert, though their plasma properties can differ.[6]
-
Diffusion: The diffusivity of Si3Cl8 in the carrier gas will affect the mass transport to the substrate surface. Lighter gases like H₂ and He generally lead to higher diffusion rates compared to N₂ and Ar.
Q3: Which carrier gas is recommended for Si3Cl8 transport?
A3: The optimal carrier gas depends on the specific application (e.g., thermal CVD, plasma-enhanced CVD) and the desired film properties.
-
Hydrogen (H₂): Often used in silicon epitaxy. It can act as a reducing agent, which may be beneficial for achieving high-purity silicon films. However, its reactivity can also lead to changes in precursor chemistry. Safety is a major consideration due to its flammability.[7]
-
Nitrogen (N₂): A common, cost-effective, and inert choice. It is suitable for many CVD processes where an inert atmosphere is required. However, its lower thermal conductivity and diffusivity compared to H₂ and He might lead to different growth kinetics.[8]
-
Argon (Ar): Another inert and commonly used carrier gas. Its properties are similar to nitrogen. In plasma processes, argon's heavier ions can lead to more significant sputtering effects.
-
Helium (He): An inert gas with high thermal conductivity and diffusivity. It is often used in applications requiring high uniformity and where its higher cost is not prohibitive.
Troubleshooting Guide
This guide addresses common issues encountered during the transport of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no precursor flow | 1. Clogged lines: Si3Cl8 can react with residual moisture to form solid byproducts (siloxanes, HCl).2. Insufficient vapor pressure: The temperature of the Si3Cl8 ampoule may be too low.3. Incorrect MFC settings: The mass flow controller may not be calibrated for the specific carrier gas being used.4. Leak in the system: A leak can disrupt the pressure differential needed for transport. | 1. Purge the system thoroughly: Use a dry, inert gas (e.g., N₂ or Ar) to purge the lines before and after use. Perform a bake-out of the gas lines if possible.2. Increase ampoule temperature: Gently heat the Si3Cl8 container to increase its vapor pressure. Refer to vapor pressure data to determine the appropriate temperature for the desired flow rate. Ensure the temperature of the delivery lines is higher than the ampoule to prevent condensation.3. Apply correction factor: Use the appropriate gas correction factor for your MFC or recalibrate it for the specific carrier gas.4. Perform a leak check: Systematically check all fittings and connections for leaks using a helium leak detector or a pressure decay test. |
| Unstable precursor flow | 1. Temperature fluctuations: Inconsistent heating of the Si3Cl8 ampoule or delivery lines.2. Carrier gas flow instability: Issues with the carrier gas supply or MFC.3. Back-pressure changes: Fluctuations in the process chamber pressure. | 1. Improve temperature control: Use a PID controller for the ampoule heater and ensure stable heating of all downstream lines.2. Verify carrier gas supply: Check the pressure regulator on the gas cylinder and the performance of the carrier gas MFC.3. Stabilize chamber pressure: Ensure the chamber pressure control system is functioning correctly. |
| Low deposition rate | 1. Low precursor concentration: This could be due to low ampoule temperature or low carrier gas flow through the ampoule.2. Carrier gas effects: The chosen carrier gas may have a lower transport efficiency or may not be optimal for the surface reactions.3. Precursor decomposition: The precursor may be decomposing in the gas lines if they are overheated. | 1. Increase precursor delivery: Increase the ampoule temperature or the carrier gas flow rate through the ampoule.2. Optimize carrier gas: Experiment with different carrier gases. For example, hydrogen may enhance the deposition rate in some processes.[5]3. Check line temperatures: Ensure the delivery line temperature is high enough to prevent condensation but not so high as to cause premature decomposition of the Si3Cl8. |
| Poor film uniformity | 1. Non-uniform gas flow: The design of the gas inlet to the reaction chamber may be causing uneven distribution of the precursor.2. Thermal gradients: Temperature variations across the substrate.3. Carrier gas properties: Gases with lower diffusivity (N₂, Ar) might lead to less uniform coverage compared to those with higher diffusivity (He, H₂). | 1. Redesign gas inlet: Use a showerhead or other gas distribution system to improve the uniformity of the gas flow over the substrate.2. Improve temperature uniformity: Ensure the substrate heater provides uniform temperature distribution.3. Switch to a higher diffusivity carrier gas: Consider using He or H₂ to improve the diffusion of Si3Cl8 to the entire substrate surface. |
Experimental Protocols
Protocol 1: Vapor Pressure Measurement of Si3Cl8 using the Gas Saturation Method
This protocol describes a general procedure for measuring the vapor pressure of Si3Cl8, which is essential for determining the precursor concentration in the carrier gas.
-
Apparatus Setup:
-
A temperature-controlled bath to house the Si3Cl8 container (saturator).
-
A calibrated mass flow controller (MFC) to supply the carrier gas (e.g., H₂, N₂, Ar, He).
-
A cold trap downstream of the saturator to collect the transported Si3Cl8.
-
A pressure gauge to monitor the system pressure.
-
All components should be connected with heated, passivated stainless steel tubing.
-
-
Procedure:
-
Place a known mass of Si3Cl8 into the saturator.
-
Heat the saturator to the desired temperature and allow it to equilibrate.
-
Flow the chosen carrier gas through the saturator at a known, constant flow rate. Ensure the flow rate is low enough to allow for complete saturation of the gas with Si3Cl8 vapor.
-
Pass the Si3Cl8-saturated carrier gas through the cold trap (e.g., cooled with liquid nitrogen) for a specific duration to condense the Si3Cl8.
-
Measure the mass of the Si3Cl8 collected in the cold trap.
-
Calculate the vapor pressure using the ideal gas law, based on the moles of Si3Cl8 collected, the total moles of carrier gas passed, and the system pressure.
-
Protocol 2: General Protocol for Si3Cl8 Delivery in a CVD System
This protocol outlines the key steps for delivering Si3Cl8 vapor to a CVD reactor.
-
System Preparation:
-
Ensure the entire gas delivery system is leak-tight.
-
Thoroughly purge the system with a dry, inert gas to remove any moisture and oxygen. A bake-out of the gas lines is recommended.
-
-
Precursor Delivery:
-
Heat the Si3Cl8 ampoule to a stable temperature that provides the desired vapor pressure.
-
Heat the gas delivery lines to a temperature at least 10-20°C above the ampoule temperature to prevent condensation.
-
Set the desired flow rate of the carrier gas through the ampoule using an MFC.
-
A separate MFC can be used to add dilution gas downstream of the ampoule if a lower precursor concentration is needed.
-
Introduce the precursor/carrier gas mixture into the CVD reactor.
-
-
Post-Deposition:
-
Stop the carrier gas flow through the ampoule.
-
Purge the delivery lines and the reactor with an inert gas.
-
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues related to the effect of carrier gas on Si3Cl8 transport.
Caption: Troubleshooting workflow for Si3Cl8 transport issues.
References
- 1. Nitrogen and hydrogen as carrier and make-up gases for GC-MS with Cold EI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. 13596-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
strategies to reduce particle contamination in Octachlorotrisilane ALD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating particle contamination during Octachlorotrisilane (OCTS) Atomic Layer Deposition (ALD) processes.
Troubleshooting Guide
Issue: High Particle Count on Wafers Post-Deposition
This guide provides a systematic approach to identifying and resolving the root cause of elevated particle counts on substrates after an OCTS ALD process.
Step 1: Initial Assessment and Process Parameter Review
The first step is to analyze the current process parameters, as deviations from an optimized recipe are a common source of particle formation. Gas-phase reactions and precursor condensation are highly sensitive to these parameters.[1]
-
Question: Have there been any recent changes to the deposition recipe (e.g., temperature, pulse times, purge times)?
-
Action: Review the process logs and compare the current recipe to a known-good baseline.
-
Question: Are the pulse and purge times optimized for the specific reactor and process?
-
Action: Inadequate purge times can lead to the mixing of precursors in the gas phase, a primary cause of particle formation.[1] It is crucial to ensure that the purge steps are long enough to completely remove the precursor and any reaction byproducts from the chamber.
Step 2: Inspecting for Mechanical and Hardware Issues
If process parameters are confirmed to be optimal, the next step is to investigate potential hardware-related sources of particles.
-
Question: When was the last preventative maintenance (PM) performed on the ALD system?
-
Action: An overdue PM can lead to the accumulation of deposits on the chamber walls and substrate holder, which can flake off and contaminate the substrate.
-
Question: Are there any signs of corrosion or degradation of chamber components?
-
Action: Chlorosilane precursors and their byproducts (e.g., HCl) can be corrosive to certain materials over time, leading to the generation of particles.[2]
Step 3: Evaluating Precursor and Substrate Integrity
The quality of the input materials can also significantly impact particle levels.
-
Question: Has the OCTS precursor cylinder been changed recently?
-
Action: A new precursor batch could have different impurity levels or handling-related contamination.
-
Question: How are the substrates being cleaned and handled prior to deposition?
-
Action: Any particles present on the substrate before the ALD process will be coated and remain as defects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of particle contamination in OCTS ALD?
A1: Particle contamination in OCTS ALD, similar to other chlorosilane-based processes, typically originates from three main sources:
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Gas-Phase Nucleation: OCTS and the co-reactant (e.g., H2O) reacting in the gas phase before reaching the substrate surface. This is often caused by inadequate purging, which allows the precursors to mix.[1]
-
Mechanical Flaking: Buildup of deposited material on the chamber walls, showerhead, and substrate holder can flake off and land on the substrate. This is exacerbated by overdue preventative maintenance.
-
Pre-existing Contamination: Particles present on the substrate surface before deposition, or introduced through contaminated gas lines or handling.
Q2: How does deposition temperature affect particle formation?
A2: Deposition temperature is a critical parameter. An ideal ALD process operates within a specific "ALD window" where the growth is self-limiting.[1]
-
Too Low Temperature: Can lead to precursor condensation, resulting in uncontrolled growth and particle formation.
-
Too High Temperature: Can cause thermal decomposition of the OCTS precursor, leading to gas-phase nucleation and particle generation.
Q3: Can purge time optimization significantly reduce particle counts?
A3: Yes, optimizing purge time is one of the most effective strategies for reducing particle contamination. A sufficiently long purge ensures that all non-reacted precursor molecules and reaction byproducts are removed from the chamber before the next precursor is introduced.[1] This prevents gas-phase reactions, a major source of particles. The ideal purge time is dependent on the reactor geometry and process conditions.
Q4: What is the role of preventative maintenance in particle control?
A4: Regular preventative maintenance (PM) is crucial for minimizing particle contamination. A comprehensive PM schedule should include:
-
Chamber Cleaning: Regular removal of deposition buildup from the chamber walls and components to prevent flaking.
-
Component Inspection: Checking for and replacing any worn or corroded parts that could generate particles.
-
Filter Replacement: Ensuring that gas line filters are clean and functioning correctly.
Data Presentation
Illustrative Impact of Process Parameters on Particle Contamination
The following table provides an illustrative overview of the expected trends in particle contamination as key process parameters are varied. Absolute values are process-dependent and should be determined empirically.
| Parameter | Variation | Expected Impact on Particle Count | Rationale |
| Deposition Temperature | Below ALD Window | High | Precursor condensation leads to uncontrolled growth and particle formation.[1] |
| Within ALD Window | Low | Self-limiting surface reactions minimize gas-phase nucleation.[1] | |
| Above ALD Window | High | Thermal decomposition of the precursor can cause gas-phase reactions.[1] | |
| Purge Time | Too Short | High | Incomplete removal of precursors leads to gas-phase reactions (parasitic CVD).[1] |
| Optimized | Low | Ensures complete separation of precursor pulses, preventing gas-phase nucleation. | |
| Excessively Long | Low | No significant improvement in particle count, but reduces throughput. | |
| Precursor Pulse Time | Too Short | Low (but poor film quality) | Incomplete surface saturation, may not directly cause particles but affects film properties. |
| Optimized | Low | Sufficient precursor to saturate the surface without excessive excess. | |
| Too Long | Moderate to High | Increased chance of precursor decomposition or gas-phase reactions with byproducts. |
Experimental Protocols
Protocol 1: Chamber Cleaning Procedure for Post-Chlorosilane Deposition
Objective: To safely and effectively remove silicon oxide deposits and residual chlorine from the ALD chamber to prevent particle flaking.
Materials:
-
Nitrogen (N2) gas (UHP grade)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Cleanroom wipes
-
Personal Protective Equipment (PPE): chemically resistant gloves, safety glasses, lab coat.
Procedure:
-
System Cooldown and Purge:
-
Cool the reactor to a safe handling temperature (typically < 60°C).
-
Purge the chamber and precursor lines thoroughly with N2 gas for at least 30 minutes to remove any residual reactive gases.
-
-
Chamber Venting and Opening:
-
Slowly vent the chamber to atmospheric pressure with N2.
-
Following safety protocols, open the chamber door.
-
-
Mechanical Cleaning (if necessary):
-
Carefully remove any large flakes or deposits using a cleanroom-compatible vacuum cleaner or soft, non-scratching tools.
-
-
Solvent Cleaning:
-
Wipe all accessible internal surfaces of the chamber (walls, substrate holder, showerhead) with cleanroom wipes dampened with IPA.
-
Follow with a wipe-down using wipes dampened with DI water to remove any residual IPA and inorganic residues.
-
-
Chamber Bake-out and Pump-down:
-
Close the chamber and pump down to base pressure.
-
Heat the chamber to a bake-out temperature (e.g., 150-200°C) under vacuum for several hours to drive off any adsorbed moisture.
-
-
System Conditioning:
-
Before running the next deposition, it is advisable to run a short "seasoning" deposition on a dummy wafer to ensure the chamber surfaces are properly conditioned.
-
Protocol 2: Preventative Maintenance Schedule for Particle Reduction
Objective: To maintain the ALD system in optimal condition to minimize the generation of particles.
| Frequency | Task | Details |
| Daily | System Check | Verify that all system pressures, temperatures, and gas flows are within the expected range. Check for any visible abnormalities. |
| Weekly | Leak Check | Perform a leak check on the chamber and gas lines to ensure vacuum integrity. A leaky system can introduce atmospheric contaminants that contribute to particle formation. |
| Monthly | Chamber Inspection | Visually inspect the interior of the chamber for signs of deposition buildup or corrosion. |
| Quarterly | Chamber Cleaning | Perform a full chamber cleaning as per Protocol 1. |
| Filter Replacement | Replace in-line gas filters for the precursor and reactant lines. | |
| Annually | Component Overhaul | Inspect and, if necessary, replace O-rings, seals, and other consumable components. Calibrate temperature and pressure sensors. |
Mandatory Visualization
Caption: Troubleshooting workflow for high particle counts.
Caption: Logical relationship between process parameters and particle formation.
References
Technical Support Center: Controlling Nanostructure Morphology from Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the morphology of nanostructures synthesized from octachlorotrisilane (Si₃Cl₈). The information is tailored for professionals in research and development who are utilizing this precursor in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of nanostructures using this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: Why am I observing a wide distribution of nanostructure diameters instead of uniform nanowires?
A1: A broad diameter distribution in the synthesized nanostructures can stem from several factors related to the catalyst and growth conditions.
-
Cause: Inconsistent catalyst particle size. The diameter of the nanostructures is often dictated by the size of the catalyst nanoparticles.[1]
-
Solution: Ensure the synthesis and deposition of catalyst nanoparticles result in a narrow size distribution. Employ techniques that allow for precise control over nanoparticle size before initiating the growth process.
-
Cause: Catalyst agglomeration at high temperatures. Higher synthesis temperatures, often required for the thermal decomposition of stable chlorosilanes like this compound, can lead to the merging of catalyst particles (Ostwald ripening), resulting in larger and more varied nanostructure diameters.
-
Solution: Optimize the growth temperature to be just sufficient for the decomposition of this compound without causing significant catalyst agglomeration. Consider using catalysts with higher melting points or alloys that are less prone to agglomeration at the required synthesis temperature.
-
Cause: Non-uniform catalyst distribution on the substrate.
-
Solution: Utilize deposition techniques that ensure a uniform dispersion of catalyst nanoparticles across the substrate surface.
Q2: The synthesized nanowires are tapered, with a smaller diameter at the tip than at the base. What causes this?
A2: Tapering of nanowires is often a result of uncatalyzed deposition of silicon on the nanowire sidewalls during the growth process.
-
Cause: Uncatalyzed chemical vapor deposition (CVD) on the nanowire surface. At the high temperatures required for this compound decomposition, silicon atoms can deposit directly onto the surface of the growing nanowire, leading to a gradual increase in diameter from the tip to the base.
-
Solution: Introduce a gaseous etchant, such as hydrogen chloride (HCl), during the CVD process. HCl can selectively etch amorphous silicon deposited on the sidewalls without significantly affecting the catalyzed growth at the tip, thus promoting a more uniform diameter.
Q3: My nanostructure yield is low, or no growth is observed. What are the likely reasons?
A3: Low or no yield can be attributed to issues with the precursor, catalyst, or reaction conditions.
-
Cause: Insufficient decomposition of the this compound precursor. Chlorosilanes are generally more thermally stable than their hydride counterparts and require higher temperatures for efficient decomposition.
-
Solution: Increase the reaction temperature to ensure adequate thermal decomposition of the this compound. The optimal temperature will depend on the specific reactor setup and catalyst used.
-
Cause: Catalyst poisoning or inactivity. Impurities in the reaction environment or on the substrate surface can deactivate the catalyst particles.
-
Solution: Ensure high purity of all reactants and carrier gases. Thoroughly clean the substrate before catalyst deposition to remove any potential contaminants.
-
Cause: Inappropriate choice of catalyst. The catalyst must form a liquid alloy with silicon at the growth temperature to facilitate the Vapor-Liquid-Solid (VLS) or Solution-Liquid-Solid (SLS) growth mechanism.
-
Solution: Select a catalyst that has a eutectic temperature with silicon below the desired growth temperature. Gold (Au) is a common catalyst, but others like tin (Sn) or gallium (Ga) can also be used depending on the process requirements.
Q4: I am observing the formation of amorphous silicon or other undesired byproducts. How can this be minimized?
A4: The formation of amorphous silicon and other byproducts is often related to the reaction kinetics and the presence of impurities.
-
Cause: Homogeneous nucleation in the gas phase. If the precursor concentration is too high or the temperature is not well-controlled, silicon can nucleate in the gas phase before reaching the catalyzed substrate, leading to the formation of amorphous silicon particles.
-
Solution: Optimize the precursor flow rate and reaction temperature to favor heterogeneous nucleation on the catalyst particles over homogeneous nucleation in the gas phase.
-
Cause: Side reactions involving impurities. Residual water or oxygen in the reaction chamber can react with this compound to form silicon oxides.
-
Solution: Ensure a high-vacuum environment or use high-purity inert carrier gases to minimize the presence of oxygen and water.
-
Cause: Formation of corrosive byproducts. The decomposition of chlorosilanes like this compound can produce hydrogen chloride (HCl) gas, which can etch the substrate and other components of the reactor.[2]
-
Solution: While HCl can be beneficial in preventing tapering (see Q2), excessive amounts can be detrimental. The concentration can be managed by controlling the precursor flow rate and introducing a carrier gas to dilute the byproducts. The choice of reactor materials should also be considered to withstand corrosive environments.
Q5: What types of structural defects are common in nanostructures grown from this compound, and how can they be addressed?
A5: Common defects include stacking faults, twin planes, and dislocations.
-
Cause: Fluctuations in growth conditions. Variations in temperature, pressure, or precursor flow rate during synthesis can introduce defects into the crystal lattice of the growing nanostructure.
-
Solution: Maintain stable and well-controlled growth conditions throughout the synthesis process.
-
Cause: Impurity incorporation. Unwanted atoms from the catalyst or the environment can be incorporated into the nanostructure, leading to defects.
-
Solution: Use high-purity precursors and catalysts, and ensure a clean growth environment to minimize impurity incorporation.
-
Cause: High growth rate. Rapid growth can sometimes lead to a higher density of defects.
-
Solution: Optimize the growth parameters to achieve a moderate growth rate that allows for the formation of a more perfect crystal lattice.
Data Presentation: Experimental Parameters for Nanostructure Synthesis
The following table summarizes key experimental parameters and their impact on nanostructure morphology, based on analogous silane chemistries. This data can serve as a starting point for optimizing experiments with this compound.
| Parameter | Typical Range | Effect on Morphology | Reference |
| Precursor | This compound (Si₃Cl₈) | Silicon source | - |
| Catalyst | Au, Sn, Ga | Determines nanowire diameter | [1] |
| Catalyst Size | 5 - 50 nm | Directly correlates with nanowire diameter | [1] |
| Growth Temperature | > 400 °C (for chlorosilanes) | Affects precursor decomposition rate and catalyst stability | [2] |
| Precursor Partial Pressure | Varies | Influences growth rate and can lead to tapering or amorphous Si formation | - |
| Carrier Gas | Ar, N₂, H₂ | Affects precursor transport and byproduct removal | - |
| Etchant Gas (e.g., HCl) | Low concentration | Can reduce tapering by etching sidewall deposits | - |
Experimental Protocols
General Protocol for Vapor-Liquid-Solid (VLS) Synthesis of Silicon Nanowires
This protocol provides a general framework for the synthesis of silicon nanowires using a chlorosilane precursor like this compound in a Chemical Vapor Deposition (CVD) system.
-
Substrate Preparation:
-
Start with a clean silicon wafer or other suitable substrate.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A thin oxide layer (e.g., SiO₂) can be grown on the silicon wafer to serve as a diffusion barrier.
-
-
Catalyst Deposition:
-
Deposit a thin film of the chosen catalyst (e.g., Au, Sn) onto the prepared substrate. This can be done via techniques such as thermal evaporation, sputtering, or electron-beam evaporation.
-
Alternatively, a colloidal solution of catalyst nanoparticles with a narrow size distribution can be spin-coated or drop-casted onto the substrate.
-
Anneal the substrate in an inert atmosphere to form discrete catalyst nanoparticles. The annealing temperature and time will influence the final size and distribution of the nanoparticles.
-
-
Nanowire Growth:
-
Place the catalyst-coated substrate into the CVD reactor.
-
Evacuate the reactor to a high vacuum and then introduce an inert carrier gas (e.g., Argon).
-
Heat the substrate to the desired growth temperature (typically above the catalyst-silicon eutectic temperature and the decomposition temperature of this compound).
-
Introduce the this compound vapor into the reactor using a bubbler or a direct liquid injection system, carried by the inert gas.
-
Control the flow rates of the carrier gas and the precursor to maintain the desired partial pressures in the reactor.
-
(Optional) Introduce a small, controlled flow of an etchant gas like HCl to control nanowire tapering.
-
Allow the growth to proceed for the desired amount of time to achieve the target nanowire length.
-
-
Cooling and Characterization:
-
After the growth period, stop the precursor flow and cool the reactor down to room temperature under the inert gas flow.
-
Remove the substrate from the reactor.
-
Characterize the synthesized nanostructures using techniques such as Scanning Electron Microscopy (SEM) for morphology and Transmission Electron Microscopy (TEM) for detailed structural analysis.
-
Visualizations
Logical Relationship between Experimental Parameters and Nanostructure Morphology
Caption: Key experimental parameters and their influence on nanostructure morphology.
Experimental Workflow for VLS Synthesis
Caption: A typical experimental workflow for Vapor-Liquid-Solid (VLS) synthesis.
References
Validation & Comparative
characterization of silicon films grown from Octachlorotrisilane
A Comparative Guide to Silicon Film Deposition: Characterizing Films Grown from Octachlorotrisilane and Alternative Precursors
For researchers, scientists, and drug development professionals working with silicon-based materials, the choice of precursor in chemical vapor deposition (CVD) is a critical determinant of the final film's properties. This guide provides a comparative analysis of silicon films grown from this compound (OCTS) and other common silicon precursors, including silane (SiH₄), dichlorosilane (SiH₂Cl₂), and trichlorosilane (SiHCl₃). While OCTS is a notable precursor for low-temperature deposition of silicon nitride, comprehensive data on its use for depositing pure silicon films is limited. This guide synthesizes available experimental data to offer an objective comparison of these precursors' performance.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor significantly impacts key film properties such as growth rate, crystallinity, purity, and electrical characteristics. The following table summarizes the performance of OCTS alongside its more common alternatives. It is important to note that most available data for OCTS pertains to silicon nitride (SiNₓ) deposition, which is included here for completeness and to infer potential characteristics for silicon deposition.
| Precursor | Chemical Formula | Typical Deposition Temperature (°C) | Growth Rate | Film Crystallinity | Key Advantages | Key Disadvantages |
| This compound (OCTS) | Si₃Cl₈ | 285 - 520 (for SiNₓ)[1] | High (for SiNₓ, 0.22 nm/cycle)[1] | Amorphous (as-deposited for SiNₓ) | Wide ALD window, excellent conformality[1] | Limited data for pure Si films, potential for chlorine contamination. |
| Silane | SiH₄ | 450 - 650 | Moderate | Amorphous to Polycrystalline | Well-established process, high purity films. | Higher deposition temperatures, pyrophoric nature requires safety precautions. |
| Dichlorosilane (DCS) | SiH₂Cl₂ | 600 - 800 | High | Polycrystalline to Epitaxial | Good film quality, widely used for epitaxy. | High temperatures, potential chlorine impurities. |
| Trichlorosilane (TCS) | SiHCl₃ | 800 - 1100 | Very High | Polycrystalline to Epitaxial | High growth rates, standard for bulk polysilicon production. | Very high temperatures, corrosive byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for silicon film deposition using various precursors and the subsequent characterization of the deposited films.
Silicon Film Deposition via Chemical Vapor Deposition (CVD)
1. Substrate Preparation:
-
Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is often performed to remove the native oxide layer and passivate the silicon surface with hydrogen.
2. Deposition Process (General):
-
The cleaned substrate is loaded into a CVD reactor chamber.
-
The chamber is pumped down to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁸ Torr.
-
The substrate is heated to the desired deposition temperature.
-
The precursor gas (e.g., silane, DCS, TCS, or OCTS) is introduced into the chamber, often with a carrier gas like hydrogen (H₂) or nitrogen (N₂).
-
The gas flow rates, pressure, and temperature are maintained for the duration of the deposition to achieve the desired film thickness.
-
Upon completion, the precursor flow is stopped, and the reactor is cooled down under a flow of inert gas.
Specific Parameters for Different Precursors:
-
Silane (SiH₄):
-
Temperature: 550-650 °C for polycrystalline silicon; lower temperatures result in amorphous silicon.
-
Pressure: 0.1 - 1.0 Torr.
-
Gas Flow: SiH₄ diluted in H₂ or N₂.
-
-
Dichlorosilane (SiH₂Cl₂):
-
Temperature: 650-850 °C for epitaxial growth.
-
Pressure: 10 - 100 Torr.
-
Gas Flow: SiH₂Cl₂ with H₂ as a carrier gas.
-
-
Trichlorosilane (SiHCl₃):
-
Temperature: 900-1100 °C for polysilicon deposition.
-
Pressure: Atmospheric or reduced pressure.
-
Gas Flow: SiHCl₃ with H₂.
-
-
This compound (Si₃Cl₈) for Silicon Nitride:
Characterization of Silicon Films
A multi-technique approach is essential for a thorough characterization of the grown silicon films.
1. Thickness and Optical Properties:
-
Technique: Spectroscopic Ellipsometry.
-
Methodology: A polarized light beam is directed onto the film surface at an oblique angle. The change in polarization upon reflection is measured over a range of wavelengths. By fitting the experimental data to a model of the film stack (e.g., silicon film on silicon substrate), the film thickness and refractive index can be determined.
2. Crystallinity and Phase:
-
Technique: Raman Spectroscopy.
-
Methodology: A laser is focused on the film, and the inelastically scattered light is collected. Crystalline silicon exhibits a sharp peak at approximately 520 cm⁻¹, while amorphous silicon shows a broad peak around 480 cm⁻¹. The ratio of the integrated intensities of these peaks can be used to estimate the crystalline fraction.
-
Technique: X-ray Diffraction (XRD).
-
Methodology: An X-ray beam is diffracted by the crystalline planes in the film. The resulting diffraction pattern provides information about the crystal structure, orientation (texture), and grain size of the film.
3. Surface Morphology and Roughness:
-
Technique: Atomic Force Microscopy (AFM).
-
Methodology: A sharp tip mounted on a cantilever is scanned across the film surface. The deflection of the cantilever due to tip-surface interactions is monitored to create a three-dimensional topographical map of the surface, from which root-mean-square (RMS) roughness can be calculated.
-
Technique: Scanning Electron Microscopy (SEM).
-
Methodology: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample produces various signals that are used to generate images of the surface topography and composition.
4. Elemental Composition and Purity:
-
Technique: X-ray Photoelectron Spectroscopy (XPS).
-
Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the elements and their chemical states present in the near-surface region of the film. This is particularly useful for detecting contaminants like chlorine or oxygen.
-
Technique: Secondary Ion Mass Spectrometry (SIMS).
-
Methodology: The film surface is sputtered with a primary ion beam, and the ejected secondary ions are analyzed by a mass spectrometer. SIMS is highly sensitive to trace elements and can provide depth profiles of impurities.
5. Electrical Properties:
-
Technique: Four-Point Probe.
-
Methodology: Four equally spaced probes are placed on the film surface. A current is passed through the outer two probes, and the voltage is measured across the inner two probes. This allows for the determination of the sheet resistance and resistivity of the film.
-
Technique: Hall Effect Measurement.
-
Methodology: A magnetic field is applied perpendicular to the current-carrying film. The resulting Hall voltage, measured transverse to the current flow, provides information on the carrier type (n- or p-type), carrier concentration, and mobility.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the silicon film deposition and characterization processes.
Caption: Workflow for silicon film deposition via Chemical Vapor Deposition (CVD).
Caption: Comprehensive workflow for the characterization of silicon films.
References
A Comparative Guide to Silicon Epitaxy Precursors: Dichlorosilane vs. Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals in Semiconductor Manufacturing and Materials Science.
This guide provides a detailed comparison of two silicon precursors for epitaxial growth: the widely-used dichlorosilane (DCS) and the less conventional higher-order chlorosilane, octachlorotrisilane (OCTS). While extensive experimental data is available for DCS, this comparison draws upon data for OCTS from related applications and theoretical studies to provide a forward-looking perspective on its potential in silicon epitaxy.
Executive Summary
Dichlorosilane (SiH₂Cl₂) is a cornerstone of silicon epitaxy, valued for its balance of growth rate, film quality, and process controllability. It is particularly favored for selective epitaxial growth (SEG) applications. This compound (Si₃Cl₈), a higher-order chlorosilane, is not yet established for Si epitaxy but offers the potential for lower deposition temperatures due to the lower Si-Si bond energy compared to the Si-H bond in DCS. This guide presents a quantitative comparison of their performance characteristics, detailed experimental protocols, and the underlying chemical mechanisms.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for DCS and provides estimated or inferred values for OCTS based on trends observed with other higher-order silanes and chlorosilanes.
| Feature | Dichlorosilane (DCS) | This compound (OCTS) (Inferred/Theoretical) |
| Chemical Formula | SiH₂Cl₂ | Si₃Cl₈ |
| Molecular Weight | 101.01 g/mol | 367.88 g/mol [1] |
| Physical State | Gas | Liquid[2] |
| Boiling Point | 8.3 °C | 213 - 215 °C[2] |
| Typical Deposition Temperature | 800 - 1150 °C[3] | Potentially < 700 °C |
| Growth Rate | 0.1 - 1.0 µm/min | Expected to be higher than DCS at lower temperatures |
| Film Quality | High, excellent crystal quality[4] | Potentially high, but may be prone to defect formation if not optimized |
| Selectivity | Good, widely used for SEG | Unknown, may require etchant co-flow |
| Precursor Handling | Standard gas handling | Requires heated delivery lines and vaporizer |
Experimental Protocols
Dichlorosilane (DCS) for Silicon Epitaxy
This protocol describes a typical Chemical Vapor Deposition (CVD) process for silicon epitaxy using DCS.
1. Substrate Preparation:
-
Start with a single-crystal silicon wafer (e.g., Si(100)).
-
Perform a standard RCA clean to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is used to remove the native oxide and create a hydrogen-terminated surface.
2. Epitaxial Growth:
-
Load the wafer into a CVD reactor.
-
Heat the substrate to the desired deposition temperature, typically in the range of 900-1100°C, under a hydrogen (H₂) carrier gas flow.
-
Introduce dichlorosilane (DCS) gas into the reactor. The partial pressure of DCS is a critical parameter controlling the growth rate.
-
For selective epitaxy, hydrogen chloride (HCl) gas can be co-injected with DCS to suppress nucleation on dielectric masks.[5]
-
The growth rate is monitored in-situ using techniques like spectroscopic ellipsometry or reflectometry.
3. Post-Growth Cool-down:
-
Terminate the DCS and HCl flow.
-
Cool the wafer down to room temperature under a continuous H₂ flow to prevent surface contamination.
Proposed Experimental Protocol for this compound (OCTS)
This hypothetical protocol is based on the properties of OCTS and general practices for liquid precursors.
1. Substrate Preparation:
-
Follow the same procedure as for DCS (RCA clean and HF dip).
2. Precursor Delivery:
-
OCTS is a liquid at room temperature and requires a vaporizer or bubbler system to generate a stable vapor flow.
-
Heated delivery lines are necessary to prevent condensation of the precursor before it reaches the reaction chamber.
3. Epitaxial Growth:
-
Load the wafer into the CVD reactor.
-
Heat the substrate to a lower deposition temperature compared to DCS, potentially in the range of 500-700°C, under an inert carrier gas like argon or nitrogen, or hydrogen.
-
Introduce the OCTS vapor into the reactor. The flow rate will be controlled by the vaporizer temperature and carrier gas flow through the bubbler.
-
An etchant gas like HCl might be necessary to achieve selectivity.
4. Post-Growth Cool-down:
-
Terminate the OCTS flow.
-
Cool the wafer down under an inert gas or hydrogen flow.
Reaction Mechanisms and Pathways
Dichlorosilane (DCS) Decomposition Pathway
The epitaxial growth of silicon from DCS involves a series of surface reactions. The process is initiated by the adsorption and dissociation of DCS on the silicon surface. The key intermediate species is believed to be SiCl₂, which then incorporates into the silicon lattice.[6]
The initial step is the adsorption of DCS onto the silicon surface. This is followed by the dissociation of the adsorbed molecule, leading to the formation of SiCl₂ and the release of hydrogen gas. Finally, the SiCl₂ species incorporates into the silicon crystal lattice, with the chlorine atoms desorbing as HCl.[7][8]
Proposed this compound (OCTS) Decomposition Pathway
The decomposition of OCTS is expected to proceed through the breaking of the weaker Si-Si bonds, followed by the cleavage of Si-Cl bonds. This could lead to the formation of various silicon chloride intermediates.
Upon adsorption, the OCTS molecule is likely to break its Si-Si bonds, which are weaker than Si-Cl bonds. This could result in the formation of highly reactive silylene species like SiCl₂ and other chlorinated silicon fragments such as Si₂Cl₆. These species would then contribute to the epitaxial growth, with chlorine being removed as HCl. Theoretical studies on the thermal decomposition of this compound suggest that it breaks down over a temperature range of 400–1000 K.[9]
Conclusion
Dichlorosilane remains the industry standard for silicon epitaxy due to its well-understood chemistry and robust process control. However, the drive for lower thermal budgets in advanced semiconductor manufacturing opens the door for exploring alternative precursors like this compound. While direct experimental evidence for OCTS in Si epitaxy is currently lacking, its properties suggest the potential for lower-temperature deposition. Further research is necessary to validate its performance, optimize process parameters, and understand the quality of the resulting epitaxial layers. This guide serves as a foundational resource for researchers interested in exploring the next generation of silicon precursors.
References
- 1. This compound | 13596-23-1 [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. Silicon Based Epitaxial Thin Films [mks.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Purity Validation of Octachlorotrisilane: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for starting materials and intermediates is a cornerstone of robust chemical research and development. In the synthesis of advanced materials and pharmaceuticals, the purity of precursors like octachlorotrisilane (Si₃Cl₈) directly impacts the final product's performance and safety. While various analytical techniques can assess purity, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, offers a powerful, non-destructive method for the direct quantification of silicon-containing species. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for the validation of this compound purity, supported by detailed experimental protocols and data.
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical technique for purity determination depends on the specific impurities of interest and the desired level of quantification. While chromatographic and elemental analysis techniques are valuable, NMR spectroscopy provides unique advantages for the analysis of chlorosilanes.
| Analytical Method | Principle | Analytes Detected | Advantages | Limitations |
| ²⁹Si NMR Spectroscopy | Nuclear magnetic resonance of the ²⁹Si isotope | Silicon-containing compounds (e.g., this compound, other chlorosilanes) | - Direct, quantitative analysis of silicon species- Non-destructive- Provides structural information- High resolution allows for the identification of specific impurities | - Lower sensitivity compared to other methods- Requires specialized equipment- Potential for broad lines due to quadrupolar relaxation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and interaction with a stationary phase, followed by mass-based detection | Volatile and semi-volatile organic and inorganic compounds (e.g., hydrocarbons, lower boiling chlorosilanes) | - High sensitivity and selectivity- Capable of identifying unknown impurities | - Destructive technique- May require derivatization for non-volatile compounds- Quantification can be complex |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in a plasma followed by mass-based detection | Trace elemental impurities (e.g., boron, phosphorus, metals) | - Extremely high sensitivity for elemental analysis- Can detect a wide range of elements | - Destructive technique- Does not provide information on the molecular form of the impurity |
Quantitative Purity Determination of this compound by ²⁹Si NMR Spectroscopy
Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Key Considerations for ²⁹Si qNMR of this compound:
-
Choice of Internal Standard: An ideal internal standard should be non-volatile, chemically inert towards the reactive chlorosilane, soluble in the chosen solvent, and possess a simple ²⁹Si NMR spectrum with a resonance that is well-resolved from the analyte and impurity signals. Tetrakis(trimethylsilyl)silane (TTMSS) and octamethylcyclotetrasiloxane (D4) are suitable candidates.
-
Solvent Selection: Due to the reactivity of this compound with protic solvents and moisture, the use of dry, inert deuterated solvents such as benzene-d₆ (C₆D₆) or chloroform-d (CDCl₃) is essential.
-
NMR Tube: To prevent reactions with the silicate in glass, the use of NMR tubes made from an inert material such as Teflon® is highly recommended.
Experimental Protocol:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., TTMSS) and add it to the same vial.
-
Dissolve the mixture in 0.6 mL of dry, deuterated solvent (e.g., C₆D₆).
-
Transfer the solution to a Teflon® NMR tube and cap it securely.
-
-
NMR Data Acquisition:
-
Acquire the ²⁹Si NMR spectrum on a spectrometer operating at a high field strength (e.g., 9.4 T or higher) to maximize signal dispersion and sensitivity.
-
Use a pulse sequence with inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Employ a long relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of the silicon nuclei being quantified to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the S/N without significantly distorting the peak shapes.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals corresponding to this compound, the internal standard, and any identifiable impurities.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of silicon nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Expected ²⁹Si NMR Chemical Shifts:
The ²⁹Si NMR spectrum of a typical this compound sample is expected to show a major resonance for the two distinct silicon environments in the molecule (SiCl₃ and SiCl₂ groups). Impurities such as silicon tetrachloride (SiCl₄), hexachlorodisilane (Si₂Cl₆), and higher perchlorinated oligosilanes will exhibit their own characteristic signals.
| Compound | Silicon Environment | Expected ²⁹Si Chemical Shift (ppm vs. TMS) |
| This compound | -SiCl₂- | [Value to be determined experimentally] |
| -SiCl₃ | [Value to be determined experimentally] | |
| Silicon Tetrachloride | SiCl₄ | ~ -18.5 |
| Hexachlorodisilane | SiCl₃ | [Value to be determined experimentally] |
| Dodecachloropentasilane | -SiCl₂- | [Value to be determined experimentally] |
| -SiCl₃ | [Value to be determined experimentally] | |
| Internal Standards | ||
| Tetrakis(trimethylsilyl)silane (TTMSS) | Si(SiMe₃)₄ | ~ -135 |
| Si(SiMe₃)₄ | ~ -9.5 | |
| Octamethylcyclotetrasiloxane (D4) | -O-Si(CH₃)₂-O- | ~ -19.9 |
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the purity validation of this compound.
Caption: Workflow for purity determination by qNMR.
Caption: Decision-making process for batch release.
Conclusion
²⁹Si NMR spectroscopy presents a robust and reliable method for the quantitative purity assessment of this compound. Its ability to directly probe the silicon backbone allows for the unambiguous identification and quantification of the main component and related silicon-containing impurities. When compared to other techniques like GC-MS and ICP-MS, which are better suited for identifying volatile organic compounds and trace elemental contaminants respectively, ²⁹Si NMR provides a more direct and structurally informative measure of the purity of the primary chlorosilane. The detailed experimental protocol provided in this guide offers a starting point for researchers to develop and validate their own in-house methods for ensuring the quality and consistency of their this compound and other chlorosilane-based materials.
Performance Showdown: Octachlorotrisilane (OCTS) vs. Hexachlorodisilane (HCD) as SiN Precursors
For researchers, scientists, and professionals in advanced material development, the choice of precursor is critical in depositing high-quality silicon nitride (SiN) thin films. This guide provides an objective comparison of two leading chlorosilane precursors: Octachlorotrisilane (Si₃Cl₈, OCTS) and Hexachlorodisilane (Si₂Cl₆, HCD). The following analysis, supported by experimental data, delves into their performance in both Low-Pressure Chemical Vapor Deposition (LPCVD) and Atomic Layer Deposition (ALD).
At a Glance: Key Performance Metrics
The selection between OCTS and HCD often hinges on the desired deposition temperature, film properties, and the specific application's requirements for conformity and throughput. Below is a summary of their performance characteristics based on available research.
| Property | This compound (OCTS) | Hexachlorodisilane (HCD) | Key Advantages of OCTS | Key Advantages of HCD |
| Deposition Method | Primarily ALD | LPCVD, ALD | Wider ALD temperature window | Versatile for both LPCVD and ALD |
| ALD Temperature Window | 285°C - 520°C[1] | 515°C - 557°C[1] | Lower temperature deposition possible | Established process |
| LPCVD Deposition Temp. | Not commonly reported | Down to 250°C[2] | - | Significant low-temperature advantage |
| Growth Rate (ALD) | ~0.22 nm/cycle at 520°C[1] | Higher than monosilanes[1] | High growth rate | Good growth rate |
| Film Density (ALD) | ~2.9 g/cm³ at 500°C[1] | - | High-density films | - |
| Refractive Index (ALD) | ~1.96 at 500°C[1] | ~1.8 (with hydrazine)[3] | Close to stoichiometric Si₃N₄ | - |
| Wet Etch Rate (ALD) | ~1 nm/min (at ≥400°C)[1] | As low as 0.3-0.5 nm/min (with hydrazine)[3] | Low etch rate indicative of dense films | Potentially lower etch rate |
| Step Coverage (ALD) | Excellent (~94% for AR 50)[1] | Good | Superior for high aspect ratios | - |
| Film Composition | Stoichiometric Si₃N₄ achievable[1] | Can be silicon-rich[1] | Better stoichiometry control | - |
In-Depth Performance Analysis
Deposition Temperature
A significant differentiator between OCTS and HCD is their effective deposition temperature ranges, particularly in ALD. OCTS exhibits a remarkably wide ALD temperature window, starting from as low as 285°C and extending up to 520°C.[1] This broad range offers greater process flexibility and compatibility with temperature-sensitive substrates. In contrast, the ALD window for HCD is narrower, typically between 515°C and 557°C.[1]
For LPCVD, HCD has been successfully used to deposit SiN films at temperatures as low as 250°C, a considerable advantage for applications requiring low thermal budgets.[2]
Film Properties and Quality
Atomic Layer Deposition (ALD):
OCTS has demonstrated the ability to produce high-quality, stoichiometric SiN films. At 500°C, OCTS-based ALD yields films with a density of approximately 2.9 g/cm³ and a refractive index of 1.96, which is close to that of ideal Si₃N₄.[1] The wet etch rate for these films is low, around 1 nm/min, indicating a dense and robust film structure.[1]
One of the most notable advantages of OCTS is its excellent step coverage. Studies have shown ~94% conformality on structures with a high aspect ratio of 50.[1] While HCD also provides good results, it has been reported to produce silicon-rich films with more limited step coverage in some ALD processes.[1]
Low-Pressure Chemical Vapor Deposition (LPCVD):
HCD is a well-established precursor for LPCVD of SiN. It allows for the deposition of low-k SiN films (permittivity of 5.4 at 450°C) with excellent barrier properties against copper diffusion.[2] HCD-based LPCVD processes have also demonstrated 100% step coverage on structures with an aspect ratio of 2.4.
Experimental Methodologies
ALD of SiN using this compound (OCTS)
A typical thermal ALD process for depositing SiN using OCTS and ammonia (NH₃) as the nitrogen source involves sequential pulsing of the precursors into the reaction chamber.
Process Parameters:
-
Silicon Precursor: this compound (Si₃Cl₈)
-
Nitrogen Source: Ammonia (NH₃)
-
Deposition Temperature: 285°C - 520°C[1]
-
Typical Growth Rate: ~0.22 nm/cycle at 520°C[1]
LPCVD of SiN using Hexachlorodisilane (HCD)
The LPCVD of SiN films using HCD is typically carried out in a hot-wall furnace with ammonia as the reactant gas.
Process Parameters:
-
Silicon Precursor: Hexachlorodisilane (Si₂Cl₆)
-
Nitrogen Source: Ammonia (NH₃)
-
Deposition Temperature: 250°C - 850°C[4]
-
Pressure: 0.5 - 1.4 Torr
-
Gas Flow Ratio (NH₃/HCD): ~100
Logical Relationship: Precursor Choice and Application
The decision to use OCTS or HCD is intrinsically linked to the desired process and final application.
Conclusion
Both this compound and Hexachlorodisilane are potent precursors for silicon nitride deposition, each with a distinct set of advantages.
This compound (OCTS) stands out for its superior performance in Atomic Layer Deposition, particularly for applications demanding excellent conformality on high-aspect-ratio structures and a wider, lower-temperature processing window. Its ability to produce near-stoichiometric, high-density films makes it an attractive option for advanced semiconductor manufacturing.
Hexachlorodisilane (HCD) offers versatility, being well-suited for both LPCVD and ALD. Its key strength lies in its proven capability for low-temperature LPCVD, enabling the fabrication of high-quality SiN films on thermally sensitive substrates. While its ALD performance may be more process-dependent compared to OCTS, it remains a robust and widely used precursor in the industry.
The ultimate choice between OCTS and HCD will be dictated by the specific requirements of the application, including thermal budget, device architecture, and desired film properties. This guide provides the foundational data to aid researchers and engineers in making an informed decision.
References
A Comparative Analysis of Impurities in Commercial Octachlorotrisilane for High-Purity Applications
For Researchers, Scientists, and Drug Development Professionals
Octachlorotrisilane (Si3Cl8) is a critical precursor in the manufacturing of advanced semiconductor devices and other high-purity silicon-based materials. The purity of this compound directly impacts the performance and reliability of the final products. This guide provides an objective analysis of potential impurities in commercially available this compound, details the analytical methodologies for their detection, and compares its performance with alternative silicon precursors, supported by available data.
Understanding the Impurity Profile of this compound
The impurity profile of commercial this compound is influenced by the manufacturing process and subsequent purification steps. The synthesis of higher chlorosilanes often involves processes analogous to the direct process used for methylchlorosilanes or the reaction of silicon with hydrogen chloride, which can introduce a range of byproducts. Purification is typically achieved through fractional distillation and adsorption techniques. Consequently, impurities with boiling points close to that of this compound are the most challenging to remove and are most likely to be present in the final product.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Typical Concentration Range (in high-purity grades) | Significance in Semiconductor Applications |
| Other Chlorosilanes | Hexachlorodisilane (Si2Cl6), Silicon Tetrachloride (SiCl4) | < 1% | Can affect deposition rates and film properties. |
| Dodecafluoropentasilane (Si5Cl12) | Trace | May alter the stoichiometry and electrical characteristics of the deposited film. | |
| Boron Compounds | Boron Trichloride (BCl3) | < 1 ppb | Acts as a p-type dopant in silicon, altering its electrical properties.[1][2] |
| Phosphorus Compounds | Phosphorus Trichloride (PCl3) | < 1 ppb | Acts as an n-type dopant in silicon, altering its electrical properties.[1][2] |
| Metallic Impurities | Iron (Fe), Nickel (Ni), Chromium (Cr), Copper (Cu) | < 0.1 ppb | Can create defects in the silicon lattice, leading to device failure.[3][4][5] |
| Carbon-Containing Impurities | Alkylchlorosilanes, Hydrocarbons | < 10 ppm | Can lead to the formation of silicon carbide precipitates, affecting device performance.[6] |
Note: The typical concentration ranges are estimates for high-purity grades based on general knowledge of chlorosilane purification and analysis. Actual concentrations can vary significantly between suppliers and batches.
Experimental Protocols for Impurity Analysis
Accurate determination of impurities in this compound requires sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic and Chlorosilane Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting other chlorosilanes and carbon-containing impurities.[6]
Methodology:
-
Sample Preparation: Due to the moisture-sensitive nature of this compound, all sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox). The sample is typically diluted in a high-purity, anhydrous solvent such as hexane or toluene.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or semi-polar phase like DB-5ms) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless inlet, maintained at a temperature that ensures vaporization without thermal decomposition (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might start at 50°C and ramp up to 300°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column is commonly used.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of 40-500 amu is typically sufficient to detect the expected impurities and their fragmentation patterns.
-
-
Data Analysis: The retention times of the separated components are used for initial identification, which is then confirmed by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library). Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from standards of the target impurities.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metallic Impurities
ICP-MS is the industry standard for quantifying trace and ultra-trace elemental impurities in high-purity chemicals due to its exceptional sensitivity.[1][7][8]
Methodology:
-
Sample Preparation: A controlled hydrolysis of the this compound sample is performed in a clean, controlled environment to avoid contamination. This is a critical and hazardous step due to the violent reaction with water. The sample is slowly added to a high-purity deionized water or a dilute acid solution in a PFA vessel. The resulting silicic acid is then stabilized. For analysis of non-hydrolyzable metals, the silicon matrix may be removed via volatilization as silicon tetrafluoride (SiF4) by the addition of hydrofluoric acid (HF).
-
Instrumentation: A high-resolution inductively coupled plasma-mass spectrometer.
-
ICP-MS Conditions:
-
Plasma: Argon plasma.
-
Nebulizer: A corrosion-resistant nebulizer is used for samples containing hydrofluoric acid.
-
Collision/Reaction Cell: A collision or reaction cell is employed to remove polyatomic interferences that can affect the accuracy of the measurements for certain elements.
-
-
Data Analysis: The instrument is calibrated using certified elemental standards. The concentration of each metallic impurity in the sample is determined by comparing its signal intensity to the calibration curve.
Workflow for Impurity Analysis
The following diagram illustrates the logical workflow for a comprehensive analysis of impurities in this compound.
Caption: Experimental workflow for the analysis of impurities in this compound.
Comparison with Alternative Silicon Precursors
This compound is one of several silicon precursors used in the semiconductor industry. The choice of precursor often depends on the specific application, desired film properties, and deposition temperature.
Table 2: Comparison of this compound with Alternative Silicon Precursors
| Precursor | Chemical Formula | Boiling Point (°C) | Key Applications | Advantages | Disadvantages |
| This compound | Si3Cl8 | 216 | Silicon nitride (SiN) and silicon carbonitride (SiCN) deposition.[9][10] | Higher silicon content per molecule may lead to higher deposition rates. | Higher boiling point requires higher vaporization temperatures. |
| Hexachlorodisilane | Si2Cl6 | 145 | Silicon nitride (SiN) and silicon dioxide (SiO2) deposition.[11][12] | Lower deposition temperatures compared to some other chlorosilanes. | Can have chlorine incorporation in the film. |
| Silicon Tetrachloride | SiCl4 | 57.6 | Epitaxial silicon growth, silicon dioxide (SiO2) and silicon nitride (SiN) deposition. | Widely available and relatively low cost. | High chlorine content can lead to corrosive byproducts. |
| Dichlorosilane | SiH2Cl2 | 8.3 | Silicon nitride (SiN) and silicon dioxide (SiO2) deposition. | Lower deposition temperatures. | Pyrophoric and contains hydrogen which can be incorporated into the film. |
| Tris(dimethylamino)silane (3DMAS) | C6H19NSi | 146 | Atomic Layer Deposition (ALD) of silicon nitride and silicon dioxide. | Chlorine-free, allowing for lower impurity films. | Can introduce carbon and nitrogen impurities. |
Performance Comparison and Experimental Data
Direct, side-by-side experimental comparisons of this compound with other precursors are limited in publicly available literature. However, we can infer performance characteristics from studies on individual precursors.
For silicon nitride deposition , both this compound and hexachlorodisilane are cited as viable precursors.[9][11] Studies on hexachlorodisilane have shown that it can be used for Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN films at temperatures between 450°C and 850°C, with higher growth rates than dichlorosilane under similar conditions.[11] Given that this compound has an even higher silicon-to-chlorine ratio, it is plausible that it could offer even higher deposition rates, although this would need to be experimentally verified.
In the realm of Atomic Layer Deposition (ALD) , aminosilanes like 3DMAS are often favored for their chlorine-free nature, which is crucial for preventing halogen contamination and corrosion. However, these precursors can introduce carbon and nitrogen impurities into the deposited films. The choice between a chlorosilane like this compound and an aminosilane would depend on which impurities are more tolerable for a given application.
Conclusion
The purity of this compound is a critical factor for its successful application in the semiconductor and advanced materials industries. While detailed impurity profiles of commercial products are not always publicly disclosed, an understanding of the potential impurities arising from the synthesis and purification processes is essential. The analytical methodologies of GC-MS and ICP-MS provide the necessary tools for a comprehensive quality assessment. When selecting a silicon precursor, researchers and engineers must consider the trade-offs between deposition characteristics, potential impurities, and the specific requirements of their application. While this compound offers the potential for high deposition rates due to its high silicon content, alternative precursors may be more suitable for applications where chlorine contamination is a primary concern. A thorough in-house analysis of any commercial precursor is strongly recommended before its use in a critical process.
References
- 1. hpst.cz [hpst.cz]
- 2. Determination of BCl3 and PCl3 in chlorosilane samples by GC - Chromatography Forum [chromforum.org]
- 3. Metallic contamination in silicon processing | Semantic Scholar [semanticscholar.org]
- 4. nipponsteel.com [nipponsteel.com]
- 5. Effects of Contaminants on Silicon Devices [waferworld.com]
- 6. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. Determination of trace impurities in silicon and chlorosilanes by inductively coupled plasma atomic emission spectrometry and neutron activation analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. gelest.com [gelest.com]
- 10. KR100822154B1 - Precursor for CDD Silicon Carbonitride Film - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Hexachlorodisilane as a Precursor in the LPCVD of Silicon Dioxide and Silicon Oxynitride Films for JES - IBM Research [research.ibm.com]
Assessing the Step Coverage of ALD Films: A Comparative Guide for Silicon Precursors
For researchers, scientists, and drug development professionals navigating the complexities of thin-film deposition, achieving uniform coating on three-dimensional, high-aspect-ratio structures is a critical challenge. Atomic Layer Deposition (ALD) stands out as a premier technique for this purpose, owing to its self-limiting surface reactions that enable exceptional conformality. The choice of precursor is a pivotal factor in determining the success of ALD, directly influencing the step coverage and quality of the deposited films. This guide provides a comparative assessment of various silicon precursors for ALD of silicon dioxide (SiO₂) and related materials, with a special focus on the potential of octachlorotrisilane (OCTS).
While direct quantitative data on the step coverage of SiO₂ films deposited using this compound (OCTS) is not extensively available in the reviewed literature, its performance in depositing silicon nitride (SiNₓ) films offers valuable insights. Studies have demonstrated that OCTS can achieve excellent step coverage of approximately 94% in high-aspect-ratio hole patterns of 50:1 for SiNₓ deposition. This suggests that OCTS is a promising precursor for achieving highly conformal coatings.
This guide will compare the available data for various silicon precursors used in SiO₂ ALD and juxtapose it with the known performance of OCTS in SiNₓ ALD to provide a comprehensive overview for precursor selection.
Comparison of Step Coverage for Various Silicon Precursors
The conformality of an ALD process is typically quantified by the step coverage, which is the ratio of the film thickness at the bottom of a feature to the thickness at the top. A step coverage of 100% indicates a perfectly conformal coating. The following tables summarize the reported step coverage for different silicon precursors in the ALD of SiO₂.
| Precursor Name | Precursor Type | Aspect Ratio | Step Coverage (%) | Reactant | Deposition Temperature (°C) |
| This compound (Si₃Cl₈) | Chlorosilane | 50:1 | ~94 (for SiNₓ) | NH₃ | 520 |
| Bis(ethylmethylamino)silane | Aminosilane | 200:1 | Perfect | Ozone | 250 |
| H₂Si[N(C₂H₅)₂]₂ | Aminosilane | ~30:1 | 95-100[1] | O₂ plasma | 200 |
| Bis-dimethylamino-silane (BDMAS) | Aminosilane | - | - | Ozone | 275 |
| Tris-dimethylamino-silane (TDMAS) | Aminosilane | - | - | Ozone | 275 |
Note: The data for this compound is for SiNₓ deposition, as direct comparative data for SiO₂ was not found in the reviewed literature. The performance of aminosilanes like bis(ethylmethylamino)silane highlights the potential for achieving excellent conformality even in very high-aspect-ratio structures.
Experimental Protocols
The assessment of step coverage in ALD films is predominantly carried out using cross-sectional analysis of coated high-aspect-ratio structures. The two most common and powerful techniques for this are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Scanning Electron Microscopy (SEM) for Step Coverage Analysis
SEM is a widely used technique for imaging the cross-section of a coated structure to measure film thickness at different points.
Methodology:
-
Sample Preparation:
-
A high-aspect-ratio structure (e.g., a trench or a hole) on a silicon wafer is coated with the ALD film of interest.
-
The wafer is carefully cleaved through the center of the coated structures to expose a clean cross-section. For materials that are difficult to cleave, focused ion beam (FIB) milling can be used to create a precise cross-section.
-
-
Imaging:
-
The cleaved sample is mounted on an SEM stub with the cross-section facing the electron beam.
-
The sample is introduced into the SEM chamber and a high-resolution image of the cross-section is acquired.
-
-
Measurement:
-
Using the SEM software's measurement tools, the thickness of the deposited film is measured at the top surface, the sidewall, and the bottom of the feature.
-
Step coverage is calculated as the ratio of the film thickness at the bottom to the film thickness at the top.
-
Transmission Electron Microscopy (TEM) for High-Resolution Conformality Analysis
TEM provides higher resolution images than SEM, allowing for more precise measurements of film thickness and interface quality, especially for very thin films and complex geometries.
Methodology:
-
Sample Preparation (Lamella Preparation):
-
A thin cross-sectional slice (lamella) of the coated structure is prepared using a Focused Ion Beam (FIB) instrument.
-
A protective layer (e.g., platinum) is deposited on the area of interest.
-
The FIB is used to mill trenches on either side of the region of interest, creating a thin, electron-transparent lamella.
-
The lamella is then lifted out using a micromanipulator and attached to a TEM grid.
-
Final thinning of the lamella to electron transparency (typically <100 nm) is performed using the FIB at a low ion beam current.
-
-
Imaging:
-
The TEM grid with the lamella is loaded into the TEM.
-
High-resolution images of the cross-section of the ALD film within the high-aspect-ratio structure are acquired.
-
-
Analysis:
-
Film thickness is measured at various points along the feature profile.
-
Step coverage is calculated, and the uniformity and integrity of the film can be assessed at the nanoscale.
-
Logical Workflow for Assessing ALD Film Step Coverage
The process of evaluating the step coverage of an ALD film follows a logical progression from deposition to analysis. This workflow can be visualized as follows:
References
A Comparative Guide to Silicon Nitride Thin Films: Octachlorotrisilane vs. Alternative Precursors for Semiconductor Applications
For researchers and professionals in semiconductor fabrication, the choice of precursor for depositing silicon nitride (SiN) thin films is critical in achieving the desired electrical and mechanical properties for advanced electronic devices. This guide provides a comparative analysis of silicon nitride films deposited using octachlorotrisilane (OCTS) against those produced with common alternative precursors, supported by experimental data on their performance.
Silicon nitride is a staple dielectric material in the semiconductor industry, valued for its use as an insulator, a passivation layer, and a charge-trapping medium in memory devices. The precursor chemistry and deposition method significantly influence the resulting film's characteristics. While traditional precursors like dichlorosilane (DCS) and bis(tert-butylamino)silane (BTBAS) are widely used, emerging precursors such as this compound (Si₃Cl₈) are being explored for their potential advantages in atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Comparison of Electrical and Physical Properties
The selection of a precursor and deposition technique directly impacts the electrical performance and physical characteristics of the resulting silicon nitride films. Key metrics for evaluation include the dielectric constant, resistivity, breakdown voltage, and film density.
| Property | Silicon Nitride from this compound (ALD) | Silicon Nitride from BTBAS (PEALD) | Silicon Nitride from Dichlorosilane (LPCVD) |
| Deposition Temperature | 285°C - 520°C[1] | < 400°C | > 700°C |
| Dielectric Constant | Data not available in cited sources | ~7.0 (at 500°C)[1] | 6 - 9[1] |
| Resistivity | Data not available in cited sources | High | 10¹⁵ - 10¹⁶ Ω·cm |
| Breakdown Voltage | Data not available in cited sources | High | High |
| Film Density | High (Implied by stoichiometry)[1] | 2.9 g/cm³ (at 500°C)[1] | High |
| Stoichiometry (N/Si Ratio) | ~1.33 (Stoichiometric)[1] | 1.4 (at 500°C, N-rich)[1] | Can be controlled |
| Growth Rate/Throughput | High (0.22 nm/cycle at 520°C)[1] | Lower | Moderate |
| Conformality | Excellent (~94% on 50:1 aspect ratio)[1] | Good | Good |
Experimental Methodologies
A closer look at the experimental protocols used to deposit and characterize these films reveals the trade-offs associated with each precursor system.
Silicon Nitride Deposition via Atomic Layer Deposition (ALD) using this compound
The deposition of silicon nitride films using this compound as the silicon precursor is performed in an ALD reactor. A typical process involves the sequential exposure of the substrate to OCTS and a nitrogen source, such as ammonia (NH₃).
Experimental Protocol:
-
Substrate Preparation: A silicon wafer is placed in the ALD reaction chamber.
-
Precursor Pulse: A pulse of this compound vapor is introduced into the chamber. The OCTS molecules adsorb onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted OCTS molecules and byproducts.
-
Reactant Pulse: A pulse of the nitrogen source, typically ammonia gas, is introduced. The ammonia reacts with the adsorbed OCTS precursor on the surface to form a thin layer of silicon nitride.
-
Purge: The chamber is again purged with an inert gas to remove unreacted ammonia and reaction byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated in a cyclic manner to achieve the desired film thickness. The deposition temperature for this process has a wide window, ranging from 285°C to 520°C.[1]
Characterization of Electrical Properties
The electrical properties of the deposited silicon nitride films are typically characterized using a Metal-Insulator-Semiconductor (MIS) capacitor structure.
Protocol for Electrical Characterization:
-
Device Fabrication: A thin film of silicon nitride is deposited on a silicon wafer. Metal contacts (e.g., aluminum) are then deposited on top of the nitride film through a shadow mask to form the top electrodes. The silicon substrate acts as the bottom electrode.
-
Capacitance-Voltage (C-V) Measurements: The C-V characteristics of the MIS capacitor are measured using an LCR meter. From the C-V curves, the dielectric constant of the silicon nitride film can be calculated.
-
Current-Voltage (I-V) Measurements: The leakage current through the dielectric is measured as a function of the applied voltage. This measurement provides information about the resistivity and the breakdown voltage of the film.
Process Flow and Comparative Logic
The choice of precursor for silicon nitride deposition is a critical decision in semiconductor manufacturing, with each option presenting a unique set of advantages and disadvantages.
Caption: Precursor choice dictates the deposition method and resulting film properties.
Signaling Pathways in Deposition Chemistry
The surface reactions during ALD are complex and determine the final film quality. The following diagram illustrates a simplified reaction pathway for silicon nitride deposition using a generic chlorosilane precursor like OCTS.
Caption: Simplified ALD reaction pathway for silicon nitride formation.
References
A Comparative Guide to Thermal and Plasma-Enhanced Chemical Vapor Deposition of Silicon-Based Films Using Octachlorotrisilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced material synthesis, the choice of deposition technique is paramount to achieving desired film properties. This guide provides an objective comparison between thermal Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) for the deposition of silicon-based thin films, with a specific focus on the precursor octachlorotrisilane (Si₃Cl₈). This document is intended to assist researchers, scientists, and drug development professionals in selecting the optimal deposition strategy for their specific applications, ranging from semiconductor fabrication to the coating of biomedical devices.
Executive Summary
Thermal CVD and PECVD are two powerful techniques for growing thin films from gaseous precursors. The primary distinction lies in the energy source used to drive the chemical reactions. Thermal CVD relies on high temperatures to decompose the precursor molecules, while PECVD utilizes a plasma to generate reactive species at significantly lower temperatures. This fundamental difference leads to distinct process characteristics and resulting film properties.
This compound (OCTS) is a higher-order silane that offers potential advantages as a precursor, including lower decomposition temperatures compared to simpler silanes. This guide will delve into the nuances of using OCTS in both thermal and plasma-enhanced CVD environments, presenting available experimental data, detailed methodologies, and visual representations of the underlying processes.
Data Presentation: A Comparative Analysis
Table 1: Process Parameters
| Parameter | Thermal CVD (ALD-like with OCTS) | Plasma-Enhanced CVD (Representative) |
| Precursor | This compound (Si₃Cl₈), Ammonia (NH₃) | Chlorosilanes (e.g., SiH₂Cl₂, SiCl₄), NH₃/N₂ |
| Temperature | 300 - 500°C | 200 - 400°C[1] |
| Pressure | Varies (often low pressure) | 0.1 - 5 Torr |
| Energy Source | Thermal | RF or Microwave Plasma[1][2] |
Table 2: Film Properties
| Property | Thermal CVD (ALD-like with OCTS) | Plasma-Enhanced CVD (Representative) |
| Deposition Rate | Not explicitly a rate-driven process | Typically 10s to 100s of nm/min |
| N/Si Ratio | ~1.3 (at >390°C) | Variable, can be tailored by gas flow ratios |
| Refractive Index | ~1.96 (at 500°C) | Typically 1.8 - 2.2, adjustable with process parameters |
| Density | ~2.9 g/cm³ (at 500°C) | Variable, generally lower than thermal CVD films |
| Step Coverage | >80% in high aspect ratio trenches | Can be less conformal than thermal methods |
| Hydrogen Content | Expected to be low | Can be significant (a-SiNₓ:H)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized methodologies for thermal and plasma-enhanced CVD processes for depositing silicon-based films from a liquid precursor like this compound.
Thermal Chemical Vapor Deposition Protocol
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying is typical.
-
Precursor Handling: this compound is a liquid precursor. It is typically heated in a bubbler to increase its vapor pressure. The temperature of the bubbler is controlled to maintain a consistent precursor delivery rate.
-
Deposition Process:
-
The cleaned substrate is placed in the CVD reactor chamber.
-
The chamber is evacuated to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
The substrate is heated to the desired deposition temperature (e.g., 300-500°C).
-
A carrier gas (e.g., Argon or Nitrogen) is flowed through the OCTS bubbler to transport the precursor vapor into the reactor.
-
The reactant gas (e.g., ammonia for silicon nitride) is introduced into the chamber through a separate gas line.
-
The precursor and reactant gases react on the heated substrate surface, leading to film deposition.
-
The process is run for a specific duration to achieve the desired film thickness.
-
-
Post-Deposition: After the deposition is complete, the precursor and reactant gas flows are stopped, and the chamber is cooled down under an inert gas flow.
Plasma-Enhanced Chemical Vapor Deposition Protocol
-
Substrate Preparation: Similar to thermal CVD, the substrate is thoroughly cleaned.
-
Precursor Handling: this compound is delivered to the chamber in a controlled manner, typically using a mass flow controller for vapors or a direct liquid injection system.
-
Deposition Process:
-
The substrate is loaded into the PECVD reactor.
-
The chamber is pumped down to a base pressure.
-
The substrate is heated to a lower temperature than in thermal CVD (e.g., 200-400°C).[1]
-
Process gases, including the OCTS vapor and the reactant gas (e.g., ammonia or nitrogen), are introduced into the chamber.
-
A plasma is generated by applying radio frequency (RF) or microwave power to the electrodes in the chamber.[2] This creates a glow discharge containing reactive ions, radicals, and electrons.
-
The plasma-activated species react on the substrate surface, resulting in film deposition.
-
Process parameters such as pressure, gas flow rates, and plasma power are controlled to influence film properties.
-
-
Post-Deposition: The plasma is extinguished, gas flows are stopped, and the chamber is vented to atmospheric pressure after cooling.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and proposed chemical pathways for both thermal and plasma-enhanced CVD using this compound.
Conclusion
The choice between thermal and plasma-enhanced CVD for applications involving this compound depends critically on the specific requirements of the final product. Thermal CVD, or similar high-temperature processes, are capable of producing dense, stoichiometric films with excellent step coverage, which is advantageous for applications requiring robust and uniform coatings in complex geometries. However, these processes are limited by the thermal budget of the substrate.
In contrast, PECVD offers the significant advantage of lower deposition temperatures, making it suitable for temperature-sensitive substrates.[1] While PECVD may result in films with higher hydrogen content and potentially lower density, it provides greater flexibility in tuning film properties such as refractive index and stress through the adjustment of plasma parameters.
For researchers and professionals in drug development, where coatings on sensitive polymeric or biological materials may be required, the low-temperature nature of PECVD is a compelling advantage. For applications in microelectronics where high-quality dielectric layers are needed and the substrate can withstand higher temperatures, thermal CVD may be the preferred method.
Ultimately, the selection of the deposition technique will involve a trade-off between the desired film characteristics and the constraints of the substrate and application. This guide provides a foundational understanding to aid in making an informed decision. Further process development and characterization would be necessary to optimize either technique for a specific application using this compound.
References
A Comparative Guide to Raman Spectroscopy of Silicon Nanostructures: Exploring Alternatives to Octachlorotrisilane-Derived Materials
For researchers, scientists, and drug development professionals, understanding the structural and crystalline properties of silicon nanostructures is paramount for their application in fields like drug delivery and bio-imaging. Raman spectroscopy serves as a powerful, non-destructive technique for this characterization. While the synthesis of silicon nanostructures from octachlorotrisilane is a topic of interest, publicly available research detailing its specific Raman spectroscopic signature is limited. This guide, therefore, provides a comprehensive comparison of silicon nanostructures synthesized from alternative, well-documented methods, supported by experimental data and detailed protocols.
This guide will delve into the principles of Raman spectroscopy for silicon nanostructures and compare materials synthesized via Metal-Assisted Chemical Etching (MACE), electrochemical etching, and laser ablation.
The Essence of Raman Spectroscopy for Silicon Nanostructures
In bulk crystalline silicon, the characteristic first-order Raman peak appears at approximately 520-521 cm⁻¹. This sharp peak is a result of the scattering of photons by optical phonons at the center of the Brillouin zone. However, when the size of silicon is reduced to the nanoscale, quantum confinement effects and phonon confinement become significant.
The Phonon Confinement Model (PCM) is central to interpreting the Raman spectra of silicon nanostructures. As the crystallite size decreases, the localization of phonons leads to a relaxation of the selection rule, allowing phonons away from the Brillouin zone center to contribute to the Raman scattering. This results in two key observable effects in the Raman spectrum:
-
Red-shifting: The main Raman peak shifts to a lower wavenumber (below 520 cm⁻¹).
-
Asymmetric Broadening: The full width at half maximum (FWHM) of the peak increases, and the peak shape becomes asymmetric.
The magnitude of the red-shift and the extent of the broadening are inversely related to the size of the silicon nanocrystals. This relationship allows for a non-destructive estimation of the average crystallite size. Additionally, the presence of a broad peak around 480 cm⁻¹ is indicative of an amorphous silicon phase.
Comparative Analysis of Silicon Nanostructures from Various Synthesis Routes
The choice of synthesis method significantly influences the morphology, crystallinity, and ultimately, the Raman spectrum of the resulting silicon nanostructures. Below is a comparison of silicon nanostructures obtained from different precursors and techniques.
| Synthesis Method | Precursor(s) | Typical Nanostructure | Raman Peak Position (cm⁻¹) | FWHM (cm⁻¹) | Estimated Crystallite Size |
| Metal-Assisted Chemical Etching (MACE) | Crystalline Silicon Wafer, AgNO₃, HF, H₂O₂ | Silicon Nanowires (SiNWs) | 517 - 519[1] | 8 - 12[1] | ~10 nm and larger[2] |
| Electrochemical Etching | Crystalline Silicon Wafer, HF, Ethanol | Porous Silicon | Varies with porosity | Varies significantly | 2 - 10 nm |
| Laser Ablation in Liquid | Crystalline Silicon Wafer, Ethanol | Silicon Nanoparticles (SiNPs) | ~518[3] | Broader than bulk Si | ~4 nm[3] |
| Synthesis from Zintl Phases | Zintl salts (e.g., KSi, NaSi) | Silicon Nanocrystals | Size-dependent | Size-dependent | Sub-10 nm[4][5] |
Experimental Protocols
A. General Protocol for Raman Spectroscopy of Silicon Nanostructures
A standard experimental setup for acquiring Raman spectra of silicon nanostructures is crucial for obtaining reliable and comparable data.
-
Instrumentation: A micro-Raman spectrometer equipped with a confocal microscope is typically used.
-
Excitation Source: Common laser sources include Argon ion lasers (488 nm or 514.5 nm) or a He-Ne laser (632.8 nm). The choice of wavelength can influence the Raman signal due to resonance effects and penetration depth.
-
Laser Power: It is critical to use low laser power (typically < 1 mW on the sample) to avoid laser-induced heating, which can cause additional peak shifting and broadening, leading to inaccurate size estimations.[6]
-
Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser beam onto the sample and collect the scattered light.
-
Data Acquisition: The scattered light is collected in a backscattering geometry and directed to a spectrometer equipped with a CCD detector. Integration times can range from a few seconds to several minutes depending on the signal intensity.
-
Calibration: The spectrometer is calibrated using the known Raman peak of a crystalline silicon wafer (520.7 cm⁻¹).
B. Representative Synthesis Protocol: Metal-Assisted Chemical Etching (MACE) of Silicon Nanowires
This protocol outlines a typical procedure for fabricating silicon nanowires using MACE.[7][8]
-
Substrate Cleaning: A p-type silicon (100) wafer is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath.
-
Oxide Removal: The native oxide layer on the silicon wafer is removed by dipping it in a hydrofluoric acid (HF) solution.
-
Metal Nanoparticle Deposition: The cleaned wafer is immersed in an aqueous solution of silver nitrate (AgNO₃) and HF. Silver nanoparticles are deposited on the silicon surface.
-
Etching: The wafer with deposited silver nanoparticles is then immersed in an etching solution containing HF and hydrogen peroxide (H₂O₂). The silver nanoparticles act as a catalyst for the localized etching of silicon, resulting in the formation of vertically aligned silicon nanowires. The length of the nanowires can be controlled by the etching time.
-
Removal of Silver: After etching, the residual silver nanoparticles are removed by immersing the sample in a nitric acid (HNO₃) solution.
-
Drying: The final silicon nanowire sample is rinsed with deionized water and dried under a stream of nitrogen.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and Raman characterization.
Caption: Comparison of synthesis methods and their Raman signatures.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zintl Phases as Reactive Precursors for Synthesis of Novel Silicon and Germanium-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. smyntynava.onu.edu.ua [smyntynava.onu.edu.ua]
- 8. mdpi.com [mdpi.com]
Benchmarking Octachlorotrisilane: A Comparative Guide to Silicon Precursors for Advanced Material Deposition
For researchers, scientists, and professionals in drug development, the selection of an appropriate silicon precursor is a critical decision that significantly impacts the quality and performance of deposited thin films. This guide provides an objective comparison of octachlorotrisilane (OCTS) against other widely used silicon precursors, supported by experimental data to inform precursor selection for applications such as atomic layer deposition (ALD) and chemical vapor deposition (CVD).
This analysis focuses on key performance indicators including deposition characteristics, film purity, and the physicochemical properties of the precursors themselves. The data presented is intended to offer a clear, comparative overview to aid in the selection of the most suitable silicon precursor for specific research and manufacturing needs.
Comparative Analysis of Silicon Precursor Properties
The selection of a silicon precursor is often dictated by its physical and chemical properties, which influence its handling, delivery, and reactivity in a deposition process. Below is a summary of key properties for this compound and other common silicon precursors.
| Property | This compound (Si₃Cl₈) | Hexachlorodisilane (Si₂Cl₆) | Dichlorosilane (SiH₂Cl₂) | Bis(tertiary-butylamino)silane (BTBAS) | Tris(dimethylamino)silane (TDMAS) |
| Molecular Weight ( g/mol ) | 367.88[1][2] | 268.89[3] | 101.01[4] | 174.36[5][6][7] | 161.32[8][9] |
| Boiling Point (°C) | 211.4 (estimate)[1][2][10] | 144-145.5[11][12] | 8.3[4] | 167[7] | 142[8][13][14] |
| Melting Point (°C) | -67[1][2][10] | -94[15] | -122[4] | N/A | -90[8][14] |
| Density (g/mL @ 25°C) | 1.621[10] | 1.562[11][12] | N/A (gas) | 0.816[7] | 0.838[8][13] |
| Physical State | Liquid[1][10] | Liquid[3][11][12][15] | Gas[4][16][17][18] | Liquid[5][6] | Liquid[8][9] |
Performance in Silicon Nitride Atomic Layer Deposition
Silicon nitride (SiNₓ) thin films are crucial in the semiconductor industry for applications such as gate spacers, etch-stop layers, and passivation layers. The choice of precursor significantly affects the deposition process and the resulting film quality.
A key advantage of this compound is its wide atomic layer deposition (ALD) temperature window for silicon nitride deposition, ranging from 285°C to 520°C.[19] This is considerably broader than that of hexachlorodisilane (HCDS), which has a reported ALD window of 515°C to 557°C.[19] The use of OCTS allows for the deposition of stoichiometric and pure silicon nitride films with a high growth rate of 0.22 nm/cycle at 520°C.[19] Furthermore, SiNₓ films deposited using OCTS have demonstrated excellent step coverage of approximately 94% on high-aspect-ratio structures.[19]
In contrast, while HCDS is a well-established precursor, films deposited using it can be silicon-rich and may show limited step coverage in high-aspect-ratio features.[19] Other chlorosilanes like dichlorosilane (DCS) have also been used, with studies showing that DCS can lead to higher deposition rates at lower precursor exposures compared to silicon tetrachloride (SiCl₄).[11]
Aminosilane precursors, such as bis(tertiary-butylamino)silane (BTBAS) and tris(dimethylamino)silane (TDMAS), offer an alternative to chlorosilanes, potentially reducing chlorine contamination in the deposited films. However, they can introduce carbon impurities. For instance, SiNₓ films deposited using TDMAS have shown carbon impurity concentrations of 5-10 atomic %.[20] While processes have been developed to reduce carbon content from aminosilane precursors to ~2 atomic %, this often comes at the cost of a lower growth per cycle (GPC).[20]
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity Considerations |
| This compound (OCTS) | 285 - 520[19] | 2.2 (@ 520°C)[19] | Potential for chlorine residue. |
| Hexachlorodisilane (HCDS) | 515 - 557[19] | > 1[21][22] | Potential for chlorine residue; can result in Si-rich films.[19] |
| Dichlorosilane (DCS) | 375 - 500 | Variable | Potential for chlorine residue. |
| Bis(tertiary-butylamino)silane (BTBAS) | 200 - 500[20] | 0.15 - 0.32[20] | Potential for carbon contamination (~2-10 at. %).[20] |
| Tris(dimethylamino)silane (TDMAS) | 50 - 150 | ~0.34[23][24] | Potential for carbon contamination (5-10 at. %).[20] |
Thermal Stability of Silicon Precursors
The thermal stability of a precursor is crucial for ensuring a controlled deposition process and preventing unwanted gas-phase reactions. Chlorosilanes are generally considered to be thermally stable, making them suitable for thermal ALD processes that require higher temperatures.[22] For example, hexachlorodisilane is reported to be stable up to 400°C.[25] The thermal decomposition of HCDS has been studied over a temperature range of 596–655 K, providing insights into its reaction kinetics.[26] Dichlorosilane also exhibits high activation energy for decomposition, suggesting good thermal stability.[27][28]
Experimental Protocol: Benchmarking Silicon Precursors for Silicon Nitride ALD
The following outlines a general experimental protocol for the comparative evaluation of silicon precursors for the deposition of silicon nitride thin films via ALD.
1. Substrate Preparation:
- Start with clean silicon wafers with a native oxide layer.
- Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to ensure a pristine surface.
2. ALD Process Parameters:
- Utilize a thermal ALD reactor.
- Maintain a constant reactor pressure during deposition.
- Use ammonia (NH₃) as the nitrogen source.
- Systematically vary the deposition temperature within the known ALD window for each precursor.
- Precursor and co-reactant pulse times should be optimized to ensure self-limiting growth. A typical sequence would be: Si precursor pulse -> Purge -> NH₃ pulse -> Purge.
3. Film Characterization:
- Thickness and Refractive Index: Use spectroscopic ellipsometry to measure the film thickness and refractive index. The growth per cycle (GPC) can be calculated from the thickness and the number of ALD cycles.
- Composition and Purity: Employ X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) to determine the elemental composition of the film, including the Si:N ratio and the concentration of impurities such as chlorine, carbon, and oxygen.
- Step Coverage: Deposit films on patterned wafers with high-aspect-ratio features (e.g., trenches). Use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to evaluate the conformality of the film.
- Wet Etch Rate: Measure the etch rate of the deposited films in a dilute hydrofluoric acid (HF) solution. A lower etch rate generally indicates a denser, higher-quality film.
Visualizing the Deposition Process
The following diagrams illustrate the fundamental workflows and relationships in the benchmarking of silicon precursors for ALD.
References
- 1. This compound CAS#: 13596-23-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. grokipedia.com [grokipedia.com]
- 5. nano.pitt.edu [nano.pitt.edu]
- 6. Bis(t-butylamino)silane | BTBAS | [NH(C4H9)]2SiH2 – Ereztech [ereztech.com]
- 7. americanelements.com [americanelements.com]
- 8. 三(二甲氨基)硅烷 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]
- 9. gelest.com [gelest.com]
- 10. This compound|lookchem [lookchem.com]
- 11. HEXACHLORODISILANE | 13465-77-5 [chemicalbook.com]
- 12. HEXACHLORODISILANE CAS#: 13465-77-5 [m.chemicalbook.com]
- 13. americanelements.com [americanelements.com]
- 14. wimna.com [wimna.com]
- 15. Gas detectors and respiratory protection equipments Cl6Si2 (hexachlorodisilane), CAS number 13465-77-5 [en.gazfinder.com]
- 16. Dichlorosilane | 4109-96-0 [chemicalbook.com]
- 17. Dichlorosilane | Cl2H2Si | CID 61330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ICSC 0442 - DICHLOROSILANE [inchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 22. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. Hexachlorodisilane - Wikipedia [en.wikipedia.org]
- 26. Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 27. eng.buffalo.edu [eng.buffalo.edu]
- 28. [PDF] Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Octachlorotrisilane
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like octachlorotrisilane is paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a corrosive and water-reactive liquid that requires careful management to mitigate risks.[1] Upon contact with moisture, it violently hydrolyzes to produce corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity, while hazardous if uncontrolled, forms the basis of its safe disposal through a controlled hydrolysis and neutralization process.
Key Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | Si₃Cl₈ | [3][4][5] |
| Molecular Weight | 367.88 g/mol | [4][5][6] |
| Appearance | Colorless liquid | [6] |
| Density | 1.61 g/cm³ (at 25 °C) | [6] |
| Boiling Point | 213-215 °C | [6] |
| CAS Number | 13596-23-1 | [3][4][6] |
| UN Number | 2987 | [6] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol details a safe and effective method for the disposal of small quantities (up to a few hundred grams) of this compound in a laboratory setting. The procedure is based on controlled hydrolysis and neutralization.
Safety Precautions:
-
This procedure must be carried out by, or under the direct supervision of, a trained scientist who understands the chemistry and associated hazards.[7]
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep a container of an inert absorbent material (e.g., sand, vermiculite) nearby for spill containment. Do not use water or combustible materials for spill cleanup.
Materials:
-
This compound waste
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (bubbler).
-
A slurry of calcium hydroxide (lime) or a dilute solution of sodium hydroxide (NaOH) in a large beaker or flask.
-
An ice bath.
-
pH indicator paper or a pH meter.
-
An inert solvent (e.g., hexane or heptane).
-
A suitable container for the final neutralized waste.
Procedure:
-
Prepare the Neutralizing Solution: In the three-necked flask, place a sufficient amount of a neutralizing agent. A slurry of calcium hydroxide (lime) in water is a cost-effective and safe option.[8] Alternatively, a dilute solution of sodium hydroxide (e.g., 2.5 M) can be used.[7] The amount of the neutralizing agent should be in stoichiometric excess to neutralize all the hydrochloric acid that will be generated. Place the flask in an ice bath to manage the exothermic reaction.
-
Set up the Apparatus: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and gas outlet. The gas outlet should be connected via tubing to a gas scrubber containing a basic solution (e.g., sodium hydroxide solution) to trap any evolved HCl gas.
-
Dilute the this compound: Dilute the this compound waste with an inert, dry solvent such as hexane or heptane. This will help to control the reaction rate.
-
Controlled Addition: Slowly add the diluted this compound solution to the stirred neutralizing solution in the flask via the dropping funnel. The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase and excessive gas evolution.
-
Monitor the Reaction: Continuously monitor the reaction mixture. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool. Maintain a steady stirring rate throughout the addition.
-
Complete the Reaction: After the addition is complete, continue to stir the mixture at room temperature for a period to ensure the hydrolysis is complete.
-
Neutralization and pH Check: Check the pH of the resulting slurry using pH indicator paper or a pH meter. If the solution is still acidic, add more of the neutralizing agent until the pH is in the neutral range (pH 6-8).
-
Waste Segregation: The final mixture will consist of an aqueous solution of calcium chloride (if lime was used) or sodium chloride (if NaOH was used) and a solid precipitate of hydrated silica (silicon dioxide).
-
Final Disposal:
-
Solid Waste: The solid silica precipitate can be separated by filtration. After drying, it is generally considered non-hazardous and can be disposed of in accordance with local regulations for solid waste.
-
Liquid Waste: The neutralized aqueous solution should be disposed of in accordance with local regulations for aqueous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Figure 1. Logical Workflow for this compound Disposal.
References
- 1. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalsilicones.org [globalsilicones.org]
- 3. Page loading... [guidechem.com]
- 4. wacker.com [wacker.com]
- 5. This compound [webbook.nist.gov]
- 6. psc-gmbh.info [psc-gmbh.info]
- 7. epfl.ch [epfl.ch]
- 8. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
Essential Safety and Operational Guide for Handling Octachlorotrisilane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical information for the handling and disposal of Octachlorotrisilane (Cl8Si3). Adherence to these procedures is essential to ensure personnel safety and operational integrity.
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is classified as a substance that reacts with water to produce toxic and corrosive hydrogen chloride gas.[3][4] Inhalation of its vapors may lead to severe corrosive injuries to the respiratory tract.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical goggles or a face shield. | Protects against splashes that can cause serious eye damage. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact which can cause severe burns.[1] |
| Body Protection | Wear suitable protective clothing, such as a chemical-resistant lab coat. | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended where inhalation of vapors may occur. | Protects the respiratory tract from corrosive vapors.[1][5] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure an emergency eye wash fountain and safety shower are immediately accessible.[1]
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Remove all potential ignition sources, as this compound is a combustible liquid.[1]
-
Use only non-sparking tools to prevent ignition.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
2. Handling Procedure:
-
Avoid all contact with skin and eyes.[1]
-
Do not breathe in vapor or mist.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]
3. Spill Management:
-
In case of a spill, contain it with dikes or absorbents to prevent it from entering sewers or streams.[1]
-
Use an absorbent material to collect the spilled chemical.[1]
-
Place the collected material into an appropriate container for disposal using non-sparking tools.[1]
4. Disposal Plan:
-
Dispose of waste in a safe manner in accordance with all local, state, and federal regulations.[1]
-
All waste must be sent to a licensed waste disposal facility.[1]
-
Do not dispose of this compound waste into the sewer system.[1]
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
